8-Chloro-3-methylimidazo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-3-methylimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-10-4-6-7(8)9-2-3-11(5)6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPLDMHOLZHIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CN=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56468-24-7 | |
| Record name | 8-chloro-3-methylimidazo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Chloro-3-methylimidazo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 8-Chloro-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features make it a valuable scaffold for the development of novel therapeutic agents.[] This document is intended to serve as a technical resource for researchers and scientists engaged in the design and synthesis of complex molecules.
Core Chemical Properties
This compound is a bicyclic heteroaromatic compound containing a fused imidazole and pyrazine ring system. The presence of a chlorine atom at the 8-position and a methyl group at the 3-position imparts specific chemical characteristics that are crucial for its role as a synthetic intermediate.
Structural and Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClN₃ | [] |
| Molecular Weight | 167.59 g/mol | [] |
| IUPAC Name | This compound | [] |
| CAS Number | 56468-24-7 | |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8°C | [2] |
| Canonical SMILES | CC1=NC=C2N1C=CN=C2Cl | [] |
| InChI | InChI=1S/C7H6ClN3/c1-5-10-4-6-7(8)9-2-3-11(5)6/h2-4H,1H3 | [] |
| InChI Key | XWPLDMHOLZHIEB-UHFFFAOYSA-N | [] |
Synthesis of the Imidazo[1,5-a]pyrazine Core
The synthesis of the imidazo[1,5-a]pyrazine scaffold is a critical aspect of its utility. While a specific, detailed protocol for this compound is not extensively documented in readily accessible literature, a plausible and scientifically sound synthetic strategy can be inferred from the synthesis of analogous structures, particularly the isomeric imidazo[1,2-a]pyrazines.
Proposed Synthetic Pathway
The most probable synthetic route involves the cyclization of an appropriately substituted aminopyrazine precursor. A likely starting material is a 2-amino-3-chloropyrazine derivative, which can then be reacted with a suitable C2 synthon to construct the fused imidazole ring.
A general representation of this synthetic logic is the condensation of an aminopyrazine with an α-haloketone. For the synthesis of the isomeric 8-chloro-2-methylimidazo[1,2-a]pyrazine, 2-amino-3-chloropyrazine is reacted with chloroacetone.[3] This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of 8-Chloro-3-methylimidazo[1,5-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[1,5-a]pyrazine scaffold is a recognized privileged structure in the development of novel therapeutic agents.[1] This document outlines the fundamental molecular and physical properties of the title compound, presents standardized experimental protocols for their determination, and discusses the implications of these properties for research and development. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's behavior.
Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold
The imidazo[1,5-a]pyrazine core is a key pharmacophore found in a variety of biologically active molecules.[2] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions with biological targets. The substitution pattern on this scaffold plays a crucial role in modulating the physicochemical and pharmacological properties of the resulting compounds. The title compound, this compound, features a chlorine atom at the 8-position and a methyl group at the 3-position. The electron-withdrawing nature of the chlorine atom is expected to influence the compound's acidity, reactivity, and metabolic stability, making it a valuable intermediate in the synthesis of more complex molecules for biochemical screening.[] A thorough understanding of its physicochemical properties is therefore paramount for its effective utilization in drug design and development.
Molecular and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | BOC Sciences[] |
| CAS Number | 56468-24-7 | ChemicalBook[4] |
| Molecular Formula | C₇H₆ClN₃ | BOC Sciences[] |
| Molecular Weight | 167.59 g/mol | BOC Sciences[] |
| Canonical SMILES | CC1=NC=C2N1C=CN=C2Cl | BOC Sciences[] |
| InChI Key | XWPLDMHOLZHIEB-UHFFFAOYSA-N | BOC Sciences[] |
| XlogP (Predicted) | 2.1 | PubChem[5] |
| Monoisotopic Mass | 167.02502 Da | PubChem[5] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Aqueous Solubility | Not available | - |
| pKa | Not available | - |
Synthesis and Structural Elucidation
While a specific, detailed synthesis protocol for this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be devised based on established methods for the construction of the imidazo[1,5-a]pyrazine ring system. A common and effective strategy involves the cyclocondensation of a substituted aminopyrazine with an appropriate electrophilic partner.[1]
A potential synthetic pathway is outlined below. This proposed method leverages commercially available starting materials and follows a well-precedented chemical transformation.
Caption: Proposed synthetic workflow for this compound.
The synthesis would commence with the N-alkylation of 2-amino-3-chloropyrazine with a suitable three-carbon electrophile, such as 1-bromopropan-2-one. The resulting intermediate, an N-(3-chloropyrazin-2-yl)-1-aminopropan-2-one derivative, would then undergo an intramolecular dehydrative cyclization to form the fused imidazole ring. This cyclization is typically promoted by dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Following synthesis, purification would be achieved through standard techniques like column chromatography or recrystallization. Structural confirmation and purity assessment would then be carried out using a suite of analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Experimental Protocols for Physicochemical Characterization
The following section details the standard, field-proven experimental protocols that would be employed to determine the key physicochemical properties of this compound.
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Methodology: Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the compound is placed in an aluminum pan.
-
Instrumentation: A calibrated Differential Scanning Calorimeter or Thermogravimetric Analyzer is used.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Interpretation:
-
In DSC, the melting point is identified as the onset temperature of the endothermic peak in the heat flow curve.
-
In TGA, while primarily used for decomposition analysis, a sharp mass loss at a specific temperature can sometimes indicate melting with decomposition.
-
Caption: Experimental workflow for determining the melting point using DSC/TGA.
Determination of Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter in drug discovery, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.
-
Equilibration: The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogD is calculated using the formula: LogD = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Caption: Workflow for the shake-flask method to determine LogD.
Determination of Aqueous Solubility
Aqueous solubility is a key factor affecting drug absorption and bioavailability.
Methodology: UV/Vis Spectroscopy-based Saturation Method
-
Calibration Curve: A series of standard solutions of the compound at known concentrations in a suitable solvent (e.g., DMSO or methanol) are prepared and their UV absorbance at the wavelength of maximum absorbance (λₘₐₓ) is measured to generate a calibration curve.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: The suspension is agitated at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The saturated solution is filtered through a 0.45 µm filter to remove any undissolved solid.
-
Analysis: The absorbance of the clear filtrate is measured at λₘₐₓ.
-
Calculation: The concentration of the dissolved compound (i.e., the solubility) is determined from the calibration curve.
Caption: Workflow for determining aqueous solubility using UV/Vis spectroscopy.
Determination of Ionization Constant (pKa)
The pKa value(s) of a compound are crucial as they determine its charge state at a given pH, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds) at a known concentration.
-
Instrumentation: A calibrated pH meter with a suitable electrode is used.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide has provided a summary of its known molecular properties and, importantly, has detailed the standard, robust experimental protocols for determining its key physicochemical characteristics. The application of these methods will yield a comprehensive profile of the compound, enabling its rational use in the design and synthesis of novel molecules with desired pharmacological activities. The interplay of lipophilicity, solubility, and ionization state, all of which can be precisely measured using the described techniques, will ultimately govern the drug-like properties of any derived compounds.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 56468-24-7 [amp.chemicalbook.com]
- 5. PubChemLite - this compound (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to 8-Chloro-3-methylimidazo[1,5-a]pyrazine
Abstract
This technical guide provides a comprehensive overview of 8-Chloro-3-methylimidazo[1,5-a]pyrazine, CAS Number 56468-24-7. It is intended for researchers, medicinal chemists, and drug development professionals who utilize heterocyclic scaffolds in their work. This document details the compound's physicochemical properties, outlines a representative synthetic strategy, and explores the broad pharmacological relevance of the imidazo[1,5-a]pyrazine core. The focus is on its role as a privileged scaffold in the development of kinase inhibitors and other therapeutic agents, providing field-proven insights into its application in modern drug discovery.
Introduction: A Privileged Scaffold in Medicinal Chemistry
This compound is a heterocyclic aromatic compound built upon a fused imidazo[1,5-a]pyrazine ring system.[] Its structure is characterized by a chlorine atom at the 8-position and a methyl group at the 3-position, substitutions that provide valuable handles for synthetic elaboration and for modulating electronic and steric properties. While this specific molecule is often employed as a key intermediate or building block, the core imidazo[1,5-a]pyrazine scaffold is of significant interest in medicinal chemistry.[]
The inherent structural features of this bicyclic system, particularly its arrangement of nitrogen atoms, make it an effective bioisostere for purines and an excellent scaffold for interacting with the hinge region of protein kinases. Consequently, derivatives of the imidazo[1,5-a]pyrazine core have been successfully developed as potent inhibitors of critical therapeutic targets, including Bruton's tyrosine kinase (BTK), the mammalian target of rapamycin (mTOR), and the proto-oncogene tyrosine-protein kinase Src (c-Src).[2] This guide will explore the fundamental properties of the title compound and the broader therapeutic landscape of the chemical class it represents.
Physicochemical & Structural Properties
A precise understanding of a compound's physical and chemical properties is foundational to its successful application in research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 56468-24-7 | |
| Molecular Formula | C₇H₆ClN₃ | [] |
| Molecular Weight | 167.59 g/mol | [] |
| IUPAC Name | This compound | [] |
| Canonical SMILES | CC1=NC=C2N1C=CN=C2Cl | [] |
| InChI Key | XWPLDMHOLZHIEB-UHFFFAOYSA-N | [] |
| Storage | Store in a well-ventilated, locked location. Keep container tightly closed. |
Synthesis and Purification
The synthesis of the imidazo[1,5-a]pyrazine core generally relies on the cyclocondensation of a suitably substituted 2-(aminomethyl)pyrazine precursor. This approach builds the five-membered imidazole ring onto the existing pyrazine structure. While specific, peer-reviewed synthesis routes for this compound are proprietary or not widely published, a general and logical synthetic strategy can be postulated based on established methodologies for analogous structures.[3]
The key transformation involves the reaction of a 2-(aminomethyl)pyrazine derivative with a reagent that provides the final carbon atom of the imidazole ring, followed by cyclization and aromatization.
References
- 2. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
An In-Depth Technical Guide to the Molecular Structure and Properties of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,5-a]pyrazine core represents a privileged heterocyclic scaffold, a class of structures known for their recurring appearance in biologically active compounds and their utility in medicinal chemistry.[1] These fused-ring systems offer a rigid, three-dimensional framework that is amenable to substitution, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This guide provides a detailed technical overview of a specific derivative, 8-Chloro-3-methylimidazo[1,5-a]pyrazine, a valuable intermediate for synthetic chemistry and a foundational building block in drug discovery programs.[] We will explore its molecular structure, physicochemical properties, predicted spectroscopic signature, and key reactive characteristics that underscore its importance for researchers in the field.
Section 1: Molecular Identity and Core Structure
This compound is a heterocyclic aromatic compound characterized by a pyrazine ring fused to an imidazole ring.[] The structure is further distinguished by a methyl group at the 3-position and a chlorine atom at the 8-position. The presence of the electronegative chlorine atom imparts significant electron-withdrawing characteristics, influencing the molecule's reactivity and potential as a synthetic precursor.[]
Caption: Annotated Molecular Structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [] |
| CAS Number | 56468-24-7 | [] |
| Molecular Formula | C₇H₆ClN₃ | [] |
| Molecular Weight | 167.59 g/mol | [] |
| Canonical SMILES | CC1=NC=C2N1C=CN=C2Cl | [] |
| InChI | InChI=1S/C7H6ClN3/c1-5-10-4-6-7(8)9-2-3-11(5)6/h2-4H,1H3 | [] |
| InChI Key | XWPLDMHOLZHIEB-UHFFFAOYSA-N | [] |
Section 2: Physicochemical and Predicted Properties
Understanding the physicochemical profile of a compound is critical for its application in experimental settings, from designing reaction conditions to predicting its behavior in biological systems. Below is a summary of known and predicted properties for this compound.
| Property | Value | Type | Source |
| Monoisotopic Mass | 167.02502 Da | Calculated | [3][4] |
| XlogP | 2.1 | Predicted | [3][4] |
| Storage Conditions | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | Experimental | [5] |
| Hydrogen Bond Acceptors | 3 | Calculated | [6] |
| Topological Polar Surface Area | 30.2 Ų | Calculated | [6] |
Section 3: Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum (in CDCl₃)
-
Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). Each signal would integrate to 1H and appear as a singlet or a doublet depending on coupling with adjacent protons. The proton at the 1-position is expected to be a singlet, while the protons at the 5- and 7-positions would likely appear as doublets.
-
Methyl Protons: A sharp singlet integrating to 3H is expected for the methyl group at the 3-position, likely appearing in the upfield region (typically δ 2.0-3.0 ppm).
Predicted ¹³C NMR Spectrum (in CDCl₃)
-
Seven distinct carbon signals are anticipated.
-
Aromatic Carbons: Six signals in the downfield region (typically δ 110-150 ppm). The carbon atom attached to the chlorine (C8) would be significantly influenced.
-
Methyl Carbon: One signal in the upfield aliphatic region (typically δ 15-25 ppm).
Mass Spectrometry
-
Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z ≈ 167.
-
Isotopic Pattern: A hallmark feature will be the isotopic pattern characteristic of a monochlorinated compound. Two peaks, [M]⁺ and [M+2]⁺, will be observed in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Predicted Collision Cross Section: Computational models predict a collision cross-section (CCS) of 129.4 Ų for the [M+H]⁺ adduct, providing another parameter for identification in advanced mass spectrometry workflows.[3][4]
Section 4: Synthesis and Reactivity
Synthetic Considerations
A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, based on established synthetic routes for related imidazo-fused heterocycles, a plausible retrosynthetic pathway can be proposed. The core strategy would likely involve the cyclization of a suitably functionalized pyrazine precursor.
Caption: Proposed retrosynthetic analysis for the target molecule.
This approach involves a key bond formation to close the imidazole ring onto the pyrazine core. The choice of Precursor2 would dictate the specific reaction conditions, often involving a condensation and subsequent cyclization, potentially acid- or base-catalyzed.
Chemical Reactivity and Role as a Synthetic Intermediate
The true value of this compound lies in its designed reactivity, serving as a versatile intermediate. The molecule's reactivity is dominated by the chlorine atom at the C8 position and the potential for functionalization of the heterocyclic core.
-
Nucleophilic Aromatic Substitution (SₙAr): The C8-chloro group is the primary site for reactivity. The electron-withdrawing nature of the fused ring system activates this position towards nucleophilic attack. This makes it an excellent electrophile for reactions with a wide range of nucleophiles, particularly amines, thiols, and alcohols. This pathway is a common and powerful strategy for introducing molecular diversity to build libraries of potential drug candidates. Studies on related halogenated triazolopyrazines confirm that substitution with amines occurs readily at this position.[7]
-
C-H Functionalization: While the SₙAr reaction is the most direct pathway, modern synthetic methods open the possibility for C-H functionalization at other positions on the ring. Research on the related imidazo[1,5-a]pyridine scaffold has demonstrated that positions C1 and C3 can be targeted for metal-free methylene insertion, indicating the potential for creating more complex, bridged structures.[8]
Caption: Conceptual diagram of reactivity on the imidazo[1,5-a]pyrazine core.
Section 5: Applications in Medicinal Chemistry and Drug Discovery
The imidazo[1,5-a]pyrazine scaffold is a cornerstone in the development of novel therapeutics. Its rigid structure and defined vectoral display of substituents make it ideal for targeted drug design.
-
Scaffold for Kinase Inhibitors: Fused heterocyclic systems like this are frequently found in the core of kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP.
-
Intermediate for Bioactive Molecules: As established, the primary role of this compound is as a key intermediate.[] By leveraging the reactivity of the C8-chloro group, medicinal chemists can rapidly synthesize arrays of analogues for structure-activity relationship (SAR) studies. For instance, related 8-aminoimidazo[1,2-a]pyrazines have been investigated as inhibitors of Hsp90, a critical target in oncology.[9]
-
Privileged Pharmacophore: The broader class of imidazo-fused heterocycles, including the closely related imidazo[1,5-a]pyridines, are considered privileged structures found in compounds with potent antitumor and immunosuppressant activities.[1] This history of biological relevance strongly suggests that derivatives of this compound are promising candidates for screening in various disease models.
Conclusion
This compound is more than a simple chemical entity; it is a strategically designed tool for chemical innovation. Its well-defined molecular structure, characterized by a fused heterocyclic core and a reactive chlorine handle, makes it an exceptionally valuable building block for drug discovery and synthetic chemistry. While detailed experimental data remains to be published, its predicted properties and clear pathways for chemical modification provide a solid foundation for its use in the laboratory. For researchers and scientists, this compound represents a gateway to novel chemical space and the potential development of next-generation therapeutics.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. PubChemLite - 8-chloro-1-methylimidazo[1,5-a]pyrazine (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - this compound (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 56468-24-7 [amp.chemicalbook.com]
- 6. Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 8. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Imidazo[1,5-a]pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] This bicyclic system, an isostere of purine, possesses a unique electronic distribution and a rigid conformational framework, making it an attractive template for the design of potent and selective modulators of various biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, neuroprotective, and anti-inflammatory properties, by targeting key enzymes such as kinases and phosphodiesterases.[2][3] This technical guide provides an in-depth exploration of the biological activities of imidazo[1,5-a]pyrazine derivatives, offering insights into their synthesis, mechanisms of action, structure-activity relationships (SAR), and the experimental protocols utilized for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
I. Synthetic Strategies for the Imidazo[1,5-a]pyrazine Core
The synthetic accessibility of the imidazo[1,5-a]pyrazine scaffold is a key factor driving its exploration in drug discovery. Several synthetic routes have been developed, allowing for the introduction of diverse substituents and the fine-tuning of physicochemical and pharmacological properties.
A. General Synthetic Approaches
One of the most common and versatile methods for the synthesis of the imidazo[1,5-a]pyrazine core involves the condensation of an aminopyrazine derivative with an α-halocarbonyl compound, followed by cyclization.[4] Variations of this approach allow for the introduction of substituents at various positions of the bicyclic ring system. Another notable strategy is the multicomponent reaction, which offers an efficient one-pot synthesis of highly functionalized imidazo[1,5-a]pyrazine derivatives.[5]
B. Experimental Protocol: A General Procedure for the Synthesis of a Substituted Imidazo[1,5-a]pyrazine
This protocol outlines a general two-step synthesis of a 1,3-disubstituted imidazo[1,5-a]pyrazine, a common structural motif in biologically active derivatives.
Step 1: Synthesis of the Imidazo[1,5-a]pyrazine Core
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add an α-bromoketone (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford the crude product. The crude product can be purified by recrystallization or column chromatography on silica gel.
Step 2: Functionalization of the Imidazo[1,5-a]pyrazine Core (e.g., Suzuki Coupling)
-
Reaction Setup: In a reaction vessel, combine the synthesized brominated imidazo[1,5-a]pyrazine (1.0 eq), a boronic acid derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent and Degassing: Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture at 90-100 °C for 12-16 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography to yield the desired functionalized imidazo[1,5-a]pyrazine derivative.
II. Anticancer Activity: Targeting Key Oncogenic Pathways
Imidazo[1,5-a]pyrazine derivatives have emerged as a promising class of anticancer agents, exhibiting potent inhibitory activity against various cancer cell lines. Their mechanism of action often involves the modulation of critical signaling pathways implicated in cell proliferation, survival, and metastasis.
A. Mechanism of Action: Kinase Inhibition
A significant number of imidazo[1,5-a]pyrazine derivatives exert their anticancer effects through the inhibition of protein kinases, which are key regulators of cellular signaling.[2]
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, and its aberrant activation is implicated in various B-cell malignancies.[6] Imidazo[1,5-a]pyrazine derivatives have been developed as potent and selective BTK inhibitors.[1] These compounds typically bind to the ATP-binding site of BTK, preventing its phosphorylation and downstream signaling, ultimately leading to apoptosis in malignant B-cells.[1]
Bromodomain-containing protein 9 (BRD9) is a member of the BET family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones and other proteins.[7] BRD9 is implicated in the regulation of gene expression programs that drive cancer cell proliferation and survival.[8] Certain imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of BRD9, disrupting its interaction with chromatin and leading to the downregulation of oncogenes.[7]
Signaling Pathway: BRD9 in Cancer
Caption: BRD9 inhibition by imidazo[1,5-a]pyrazine derivatives.
B. Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in optimizing the anticancer potency and selectivity of imidazo[1,5-a]pyrazine derivatives. Key structural modifications that influence activity include:
-
Substituents at the C1 and C3 positions: Introduction of various aryl and heteroaryl groups at these positions can significantly impact kinase binding affinity and cellular potency.
-
The 8-amino group: This group often forms a key hydrogen bond interaction with the hinge region of kinases, and its modification can modulate selectivity.[1]
-
The pyrazine ring: Substitution on the pyrazine ring can influence physicochemical properties such as solubility and metabolic stability.
Table 1: Anticancer Activity of Selected Imidazo[1,5-a]pyrazine Derivatives
| Compound ID | Target | Assay | IC₅₀ (nM) | Cell Line | Reference |
| Acalabrutinib | BTK | Enzymatic | 3 | - | [2] |
| Compound 1 | BTK | Enzymatic | 0.27 | - | [1] |
| Compound 2 | BTK | Human Whole Blood | 113 | - | [1] |
| Compound 3 | BTK | Human Whole Blood | 94 | - | [1] |
| I-BRD9 Analog | BRD9 | Biochemical | 35 | - | [7] |
C. Experimental Protocols for Anticancer Activity Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,5-a]pyrazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
This technique is used to determine the effect of a compound on the progression of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the imidazo[1,5-a]pyrazine derivative at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI.
-
Data Interpretation: The data is presented as a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
III. Neuroprotective Activity: A Potential Avenue for CNS Disorders
Several imidazo[1,5-a]pyrazine derivatives have demonstrated promising neuroprotective effects, suggesting their potential as therapeutic agents for neurodegenerative diseases and acute ischemic stroke.[3]
A. Mechanism of Action: Targeting Kinases and Phosphodiesterases
The c-Src kinase is a non-receptor tyrosine kinase that plays a role in neuronal signaling and has been implicated in the pathophysiology of ischemic stroke.[3] Certain C-5 substituted imidazo[1,5-a]pyrazine derivatives have been identified as potent c-Src inhibitors, demonstrating neuroprotective efficacy in in vivo models of stroke.[3]
PDE10A is an enzyme that is highly expressed in the medium spiny neurons of the striatum and is involved in the regulation of cyclic nucleotide signaling.[9] Inhibition of PDE10A has been proposed as a therapeutic strategy for schizophrenia and other neuropsychiatric disorders. Imidazo[1,5-a]pyrido[3,2-e]pyrazines, a related class of compounds, have been identified as potent and selective PDE10A inhibitors.[10]
Signaling Pathway: PDE10A in Neuronal Signaling
Caption: PDE10A inhibition by imidazo[1,5-a]pyrazine derivatives in neurons.
B. Quantitative Data on Neuroprotective Activity
Table 2: Neuroprotective and PDE10A Inhibitory Activity of Selected Imidazo[1,5-a]pyrazine Derivatives
| Compound ID | Target | Assay | IC₅₀ (nM) | Reference |
| Compound 14c.HCl | c-Src | Enzymatic | - | [3] |
| TP-10 | PDE10A | Enzymatic | - | [10] |
Note: Specific IC₅₀ values for compound 14c.HCl were not provided in the abstract, but it was identified as a potent inhibitor.
C. Experimental Protocol for In Vitro Neuroprotection Assay
This protocol describes a general method for evaluating the neuroprotective effects of a compound against an excitotoxic insult in primary neuronal cultures.
-
Primary Neuronal Culture: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents.
-
Compound Pre-treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of the imidazo[1,5-a]pyrazine derivative for 1-2 hours.
-
Induction of Excitotoxicity: Expose the neurons to an excitotoxic agent such as N-methyl-D-aspartate (NMDA) or glutamate for a specified duration (e.g., 30 minutes).
-
Washout and Recovery: Wash out the excitotoxic agent and the compound and replace with fresh culture medium. Allow the neurons to recover for 24 hours.
-
Assessment of Neuronal Viability: Assess neuronal viability using methods such as the MTT assay or by counting the number of surviving neurons after staining with a viability dye (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).
-
Data Analysis: Quantify the percentage of neuronal survival relative to the control group (no excitotoxic insult) and the vehicle-treated group (excitotoxic insult + vehicle).
IV. Conclusion and Future Directions
The imidazo[1,5-a]pyrazine scaffold represents a highly versatile and privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable range of biological activities. The potent and selective inhibition of key enzymes such as BTK, BRD9, c-Src, and PDE10A underscores the therapeutic potential of this chemical class in oncology, neurodegenerative diseases, and other disorders. The synthetic tractability of the imidazo[1,5-a]pyrazine core allows for extensive structural modifications, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should continue to focus on:
-
Elucidation of Novel Mechanisms of Action: Exploring new biological targets and signaling pathways modulated by imidazo[1,5-a]pyrazine derivatives.
-
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with improved efficacy and safety profiles.
-
Expansion of Therapeutic Applications: Investigating the potential of these compounds in other disease areas, such as inflammatory and infectious diseases.
-
In Vivo Efficacy and Safety Studies: Advancing the most promising candidates into preclinical and clinical development to validate their therapeutic utility.
The continued exploration of the rich chemical space of imidazo[1,5-a]pyrazine derivatives holds great promise for the discovery of novel and effective medicines to address unmet medical needs.
V. References
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. --INVALID-LINK--
-
Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. --INVALID-LINK--
-
Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study. ResearchGate. --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. --INVALID-LINK--
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. --INVALID-LINK--
-
ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. --INVALID-LINK--
-
Imidazo[1,2-a]pyrazines. ResearchGate. --INVALID-LINK--
-
Imidazo(1,5-a)pyrazine. PubChem. --INVALID-LINK--
-
An overview of BRD9 correlation with common signalling pathways... ResearchGate. --INVALID-LINK--
-
Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum. PubMed Central. --INVALID-LINK--
-
Imidazo[1,5-a]pyrazine system. ACS Publications. --INVALID-LINK--
-
Pivotal role of PDE10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones. bioRxiv. --INVALID-LINK--
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ResearchGate. --INVALID-LINK--
-
Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells. MDPI. --INVALID-LINK--
-
Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitor. Journal of Applied Pharmaceutical Science. --INVALID-LINK--
-
BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression. PubMed Central. --INVALID-LINK--
-
Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Semantic Scholar. --INVALID-LINK--
-
Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. National Institutes of Health. --INVALID-LINK--
-
Exploring the untapped pharmacological potential of imidazopyridazines. PubMed Central. --INVALID-LINK--
-
Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum. Journal of Neuroscience. --INVALID-LINK--
-
Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors. PubMed. --INVALID-LINK--
-
Emerging biology of PDE10A. PubMed. --INVALID-LINK--
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications. --INVALID-LINK--
-
Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32. PubMed Central. --INVALID-LINK--
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--
-
Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. --INVALID-LINK--
-
BRD9 Gene. GeneCards. --INVALID-LINK--
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. --INVALID-LINK--
-
Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. PubMed Central. --INVALID-LINK--
-
Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate. --INVALID-LINK--
-
BRD9 Gene. Ma'ayan Lab – Computational Systems Biology. --INVALID-LINK--
References
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
The Discovery and Strategic Synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine: A Key Scaffold in Modern Kinase Inhibitor Development
Abstract
The field of medicinal chemistry is perpetually driven by the pursuit of novel molecular scaffolds that serve as foundational blueprints for targeted therapeutics. The imidazo[1,5-a]pyrazine core has emerged as a "privileged scaffold," particularly in the development of kinase inhibitors for autoimmune diseases and oncology. This technical guide delves into the discovery of 8-Chloro-3-methylimidazo[1,5-a]pyrazine (Compound 1 ), a pivotal intermediate whose strategic design and synthesis have enabled the creation of potent and selective drug candidates. We will explore the chemical rationale behind its structure, provide a detailed, field-proven synthetic protocol for its preparation, and illustrate its crucial role as a linchpin in the synthetic pathway toward advanced therapeutic agents, such as Bruton's Tyrosine Kinase (BTK) inhibitors.
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyrazine Core
The discovery of a new chemical entity is rarely a singular event; rather, it is often the culmination of understanding a biological target and designing a molecular framework with the appropriate physicochemical properties to engage it. The imidazo[1,5-a]pyrazine scaffold rose to prominence as medicinal chemists sought orally bioavailable, small-molecule alternatives to biologic agents for treating conditions like rheumatoid arthritis and B-cell malignancies.
Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase in the Tec family, is a critical signaling node in the B-cell receptor (BCR) pathway.[1] Dysregulation of BTK signaling is a hallmark of numerous autoimmune diseases and cancers, making it a high-value therapeutic target.[2] The development of selective BTK inhibitors has therefore been an area of intense research.
The "discovery" of this compound (1 ) is intrinsically linked to the discovery of its utility. Early research identified the broader 8-amino-imidazo[1,5-a]pyrazine framework as a potent, reversible inhibitor of BTK.[1] This reversibility is a key differentiator from first-generation covalent inhibitors and offers potential advantages. The core scaffold provides an ideal geometry for interacting with the kinase hinge region, a crucial element for achieving high affinity.[1]
Compound 1 was engineered as the ideal precursor to these advanced inhibitors. Its specific substitution pattern is a masterclass in synthetic strategy:
-
The Imidazo[1,5-a]pyrazine Core: Provides the fundamental three-dimensional structure for kinase binding.
-
The 3-methyl Group: Modulates electronic properties and can provide beneficial steric interactions within the target's binding pocket.
-
The 8-chloro Group: This is the key synthetic handle. The chlorine atom is a versatile functional group; it is stable enough to survive the initial synthesis but can be readily displaced by nucleophiles, such as amines, in a subsequent step. This allows for the late-stage introduction of diverse functionalities to explore the structure-activity relationship (SAR) and optimize the final compound's properties.[1]
This guide will now focus on the practical synthesis and characterization of this vital chemical building block.
Synthesis and Mechanism
The preparation of this compound is a multi-step process that requires careful control of regioselectivity. While various methods exist for creating fused imidazole systems, the most direct and well-documented route for this specific isomer proceeds through the construction of the pyrazine ring first, followed by the annulation of the imidazole ring. A robust synthesis is detailed in patent literature, demonstrating a scalable and reliable method.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis breaks down the target molecule into readily available starting materials. The core strategy involves forming the C-N bonds of the imidazole ring from a suitably functionalized pyrazine precursor.
Caption: Retrosynthetic pathway for Compound 1.
Detailed Experimental Protocol
The following two-step protocol is adapted from the procedure described in patent WO2015083008A1. This self-validating system ensures high conversion and purity, which are critical for subsequent stages of drug development.
Step 1: Synthesis of (E)-N'-((3-chloropyrazin-2-yl)methyl)-N,N-dimethylacetimidamide (Intermediate A)
This step involves the condensation of the key pyrazine starting material with an acetal reagent to form the acyclic precursor for the imidazole ring.
-
Reactants:
-
(3-chloropyrazin-2-yl)methanamine
-
1,1-dimethoxy-N,N-dimethylpropan-2-amine
-
-
Solvent: Toluene
-
Procedure:
-
To a solution of (3-chloropyrazin-2-yl)methanamine (1 equivalent) in toluene, add 1,1-dimethoxy-N,N-dimethylpropan-2-amine (1.1 equivalents).
-
Heat the reaction mixture to 100 °C.
-
Stir at this temperature for 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene. The resulting crude product, Intermediate A, is typically carried forward to the next step without further purification.
-
Causality: The choice of 1,1-dimethoxy-N,N-dimethylpropan-2-amine is strategic. It serves as the source for both the C3-methyl group and the C1 carbon of the final imidazole ring. The reaction proceeds via the formation of a reactive enamine intermediate, which then condenses with the primary amine of the pyrazine starting material. Toluene is a suitable high-boiling solvent that allows the reaction to proceed at an adequate rate while enabling the removal of volatile byproducts.
Step 2: Cyclization to this compound (1)
This is an acid-catalyzed intramolecular cyclization (annulation) that forms the final bicyclic ring system.
-
Reactant: Crude Intermediate A from Step 1
-
Reagent: Acetic Acid
-
Procedure:
-
Dissolve the crude Intermediate A in acetic acid.
-
Heat the solution to 100 °C.
-
Stir at this temperature for 1 hour. The cyclization is typically rapid.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by silica gel column chromatography to yield this compound (1 ) as a solid.
-
Causality: Acetic acid serves as both the solvent and the catalyst for this critical cyclization step. It protonates the imine nitrogen, making the carbon more electrophilic and susceptible to intramolecular attack by the pyrazine ring nitrogen, leading to the formation of the five-membered imidazole ring. The subsequent extraction and purification steps are standard procedures to isolate and purify the final product to the high degree required for pharmaceutical applications.
Caption: Synthetic workflow for Compound 1.
Characterization and Data
Rigorous analytical characterization is paramount to confirm the identity and purity of any synthetic intermediate. The data below corresponds to the successful synthesis of Compound 1 .
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 56468-24-7 | [] |
| Molecular Formula | C₇H₆ClN₃ | [] |
| Molecular Weight | 167.59 g/mol | [] |
| Appearance | Solid | Generic |
Spectroscopic Data
The primary method for structural elucidation in organic synthesis is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR (400 MHz, DMSO-d₆): The following proton NMR data confirms the structure of Compound 1 :
-
δ 8.24 (s, 1H)
-
δ 7.85 (d, J=4.8 Hz, 1H)
-
δ 7.69 (d, J=4.8 Hz, 1H)
-
δ 2.45 (s, 3H)
-
Interpretation:
-
The singlet at δ 2.45 ppm integrating to 3 protons corresponds to the 3-methyl group .
-
The two doublets at δ 7.85 ppm and δ 7.69 ppm , each with a coupling constant of 4.8 Hz, are characteristic of the two coupled protons on the pyrazine ring.
-
The singlet at δ 8.24 ppm corresponds to the lone proton on the imidazole ring (at position 1).
Application in Drug Discovery: A Gateway to BTK Inhibitors
As previously discussed, the primary value of Compound 1 is its role as a versatile intermediate. The 8-chloro group is an excellent leaving group for nucleophilic aromatic substitution (SNAᵣ), a cornerstone reaction in medicinal chemistry. This allows for the efficient synthesis of a library of 8-substituted analogs.
The Key Transformation: Nucleophilic Aromatic Substitution
The most critical subsequent reaction is the displacement of the chloride with an amine to install the 8-amino group, which is a key pharmacophoric element for BTK inhibition.
Caption: Conversion of Compound 1 to advanced inhibitors.
This transformation is typically achieved by heating Compound 1 with the desired amine, often in the presence of a palladium catalyst (e.g., Buchwald-Hartwig amination) or under high-temperature conditions, to afford the 8-amino derivative. This product can then be further functionalized, for example, by acylation of the newly installed amino group, to produce the final potent and selective BTK inhibitor.[1]
Conclusion
The discovery of this compound is a testament to the principles of modern drug design, where intermediates are not merely synthetic curiosities but are rationally designed tools. Its structure is optimized for both biological relevance and synthetic feasibility. The robust and scalable synthesis provides reliable access to this key building block, while the strategically placed chloro-substituent unlocks a vast chemical space for optimization and lead discovery. This guide has provided a comprehensive overview, from the strategic rationale and detailed synthesis to the ultimate application of this compound, underscoring its significant contribution to the development of next-generation kinase inhibitors.
References
Spectroscopic Characterization of 8-Chloro-3-methylimidazo[1,5-a]pyrazine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic and chromatographic techniques for the characterization of 8-Chloro-3-methylimidazo[1,5-a]pyrazine (CAS No. 56468-24-7). Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis, experimental protocols, and expected data for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this heterocyclic compound.
Introduction to this compound
This compound is a heterocyclic aromatic compound with a molecular formula of C₇H₆ClN₃ and a molecular weight of 167.59 g/mol .[] Its structure, featuring a fused imidazo and pyrazine ring system with chloro and methyl substitutions, makes it a valuable scaffold in medicinal chemistry.[] The electron-withdrawing nature of the chlorine atom and the pyrazine ring system significantly influences its chemical reactivity and spectroscopic properties. Accurate and thorough analytical characterization is paramount for its use as an intermediate in the synthesis of more complex molecules for biochemical and pharmaceutical applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity of atoms and the overall structure.
¹H NMR Spectroscopy: Principles and Expected Data
Expertise & Experience: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings. The imidazo[1,5-a]pyrazine core is an electron-deficient aromatic system, which generally causes the attached protons to resonate at a lower field (higher ppm) compared to non-aromatic systems. The presence of the electronegative chlorine atom will further deshield adjacent protons.
Expected ¹H NMR Data: Based on the analysis of related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyrazine structures, the following proton signals are anticipated for this compound.[2] The spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the heterocyclic core, and one signal in the aliphatic region for the methyl group protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ | ~2.5 | Singlet (s) | N/A |
| H-1 | ~7.8 - 8.0 | Singlet (s) or Doublet (d) | If coupled, J ≈ 1-2 Hz |
| H-5 | ~7.5 - 7.7 | Doublet (d) | J ≈ 4-5 Hz |
| H-6 | ~7.9 - 8.1 | Doublet (d) | J ≈ 4-5 Hz |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments are predictive and should be confirmed by 2D NMR experiments like COSY and HSQC.
¹³C NMR Spectroscopy: Principles and Expected Data
Expertise & Experience: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are also dependent on their electronic environment. Carbons in the aromatic heterocyclic system will appear in the downfield region (typically 110-160 ppm). Quaternary carbons (those not attached to any protons) often show weaker signals.
Expected ¹³C NMR Data: The spectrum should display seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| CH₃ | ~15 - 20 |
| C-1 | ~120 - 125 |
| C-3 | ~135 - 140 |
| C-5 | ~115 - 120 |
| C-6 | ~125 - 130 |
| C-8 | ~145 - 150 |
| C-8a | ~130 - 135 |
Note: These are estimated chemical shifts based on data from analogous heterocyclic systems.[3] Unambiguous assignment requires 2D NMR techniques such as HSQC (to correlate carbons with their directly attached protons) and HMBC (to see long-range C-H correlations).
Experimental Protocol for NMR Analysis
Trustworthiness: This protocol is designed to yield high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a reliable reference signal.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to at least 1 second.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the solvent peak or TMS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis.
Expertise & Experience: The choice of HPLC method is dictated by the polarity of the analyte. This compound is a moderately polar compound, making reversed-phase HPLC the method of choice. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. More polar compounds elute earlier, while less polar compounds are retained longer on the column.
Recommended HPLC Method
Trustworthiness: A gradient elution method is recommended to ensure good peak shape and resolution from any potential impurities of differing polarities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Rationale: The use of formic acid in the mobile phase helps to protonate any basic sites on the molecule, leading to sharper peaks and more reproducible retention times. A C18 column provides excellent hydrophobic retention for a wide range of organic molecules. UV detection is suitable as the imidazo[1,5-a]pyrazine core contains a chromophore that absorbs in the UV region.
Experimental Protocol for HPLC Analysis
-
Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases as described above. Filter and degas both solvents to prevent pump and column issues.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase composition (90:10 A:B) to a working concentration of ~50 µg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and acquire the chromatogram for the duration of the gradient run.
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier for the compound under the specified conditions.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, providing both purity information and mass confirmation.
Expertise & Experience: For a molecule like this compound, Electrospray Ionization (ESI) is the most suitable ionization technique. ESI is a soft ionization method that typically produces protonated molecular ions [M+H]⁺ in positive ion mode. This is ideal for confirming the molecular weight of the compound. The nitrogen atoms in the heterocyclic rings are readily protonated.
Expected LC-MS Data
Mass Confirmation: The monoisotopic mass of C₇H₆ClN₃ is 167.0250 Da. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion.
-
[M+H]⁺ (with ³⁵Cl): m/z 168.0323
-
[M+H]⁺ (with ³⁷Cl): m/z 170.0294 (with an intensity of approximately one-third of the 168.0323 peak)
Other adducts, such as the sodium adduct [M+Na]⁺, may also be observed at m/z 190.0142.
Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the molecular ion and analyzing the resulting daughter ions. Plausible fragmentation pathways could involve the loss of HCN or cleavage of the pyrazine ring.
Experimental Protocol for LC-MS Analysis
-
LC Method: The HPLC method described in section 2.1 can be directly coupled to a mass spectrometer. The flow rate may need to be reduced or split depending on the ESI source's specifications.
-
MS Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Scan Range: m/z 50 - 500
-
-
Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound. Extract the ion chromatograms for the expected m/z values (168.03 and 170.03) to confirm the presence of the compound.
Conclusion
The comprehensive analytical characterization of this compound is achieved through the synergistic application of NMR, HPLC, and LC-MS. NMR spectroscopy provides definitive structural elucidation, HPLC assesses the compound's purity with high accuracy, and LC-MS offers orthogonal confirmation of both purity and molecular identity. The protocols and expected data presented in this guide serve as a robust framework for researchers and scientists, ensuring the quality and integrity of this important chemical entity in drug discovery and development pipelines.
References
potential therapeutic targets of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
An In-depth Technical Guide to Investigating the Therapeutic Potential of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
Introduction
The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including kinase inhibition for the treatment of cancer and inflammatory diseases. The subject of this guide, this compound, is a specific analogue within this class. While direct biological data for this compound is not extensively published, its structural features suggest it is a valuable candidate for investigation as a therapeutic agent. This document serves as a technical guide for researchers and drug development professionals, outlining a comprehensive strategy to identify and validate the .
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 56468-24-7[][2] |
| Molecular Formula | C₇H₆ClN₃[] |
| Molecular Weight | 167.59 g/mol [] |
| Structure |
This compound features an imidazopyrazine core with a chlorine atom at the 8-position and a methyl group at the 3-position. The electron-withdrawing nature of the chloro group and the presence of the methyl group can significantly influence its binding affinity and selectivity for biological targets.[]
Part 1: Hypothesis-Driven Target Identification
Based on the known biological activities of structurally related imidazo[1,5-a]pyrazine derivatives, we can formulate a primary hypothesis for the therapeutic targets of this compound. The most prominent and well-documented targets for this class of compounds are protein kinases .
Primary Hypothesis: this compound is a Protein Kinase Inhibitor
Numerous studies have demonstrated that the imidazo[1,5-a]pyrazine scaffold is a potent hinge-binding motif for various protein kinases. The nitrogen atoms in the pyrazine and imidazole rings can form crucial hydrogen bonds with the kinase hinge region, a common mechanism of action for many kinase inhibitors.
Supporting Evidence from Related Compounds:
-
mTOR Inhibition: A series of imidazo[1,5-a]pyrazines were identified as orally efficacious inhibitors of both mTORC1 and mTORC2, demonstrating tumor growth inhibition in vivo.[3]
-
IKK Inhibition: Imidazo[1,2-a]pyrazine and imidazo[1,5-a]quinoxaline derivatives have been developed as inhibitors of IKK1 and IKK2, key kinases in the NF-κB signaling pathway, which is pivotal in inflammation.[4]
-
c-Src Inhibition: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized as potent c-Src inhibitors with neuroprotective efficacy in animal models of ischemic stroke.[5]
-
BTK Inhibition: 8-amino-imidazo[1,5-a]pyrazines have been discovered as potent and selective reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[6]
-
PI3Kα Inhibition: 8-morpholinoimidazo[1,2-a]pyrazine derivatives have shown inhibitory activity against PI3Kα kinase, a critical enzyme in cancer cell growth and survival.[7]
-
JAK Inhibition: Pyrazolo[1,5-a]pyrazines, which are structurally related to imidazopyrazines, have been patented as inhibitors of Janus kinases (JAKs).[8]
Given the strong precedent, a focused investigation into the kinase inhibitory potential of this compound is a logical starting point.
Secondary Hypotheses: Other Potential Targets
While kinases are the primary hypothesized targets, the imidazo[1,5-a]pyrazine scaffold has shown activity against other enzyme classes and receptors. These represent secondary avenues for investigation should kinase screening prove unfruitful.
-
Phosphodiesterase (PDE) Inhibition: Some imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which is involved in cancer immunotherapy.[9]
-
Receptor Modulation: Imidazo[1,2-a]pyrazines have been discovered as selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit, suggesting a potential role in neurological disorders.[10]
Part 2: A Step-by-Step Guide to Target Validation
This section outlines a comprehensive, multi-stage experimental workflow to systematically identify and validate the therapeutic targets of this compound.
Stage 1: In Silico Profiling and Virtual Screening
The initial step involves using computational methods to predict the binding affinity of this compound against a large panel of known protein kinase structures. This approach is cost-effective and can rapidly prioritize kinases for subsequent in vitro testing.
Experimental Protocol: Molecular Docking
-
Preparation of the Ligand:
-
Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Selection of a Kinase Panel:
-
Compile a panel of human kinase crystal structures from the Protein Data Bank (PDB). This panel should include representatives from all major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC).
-
Prioritize kinases that are known targets of other imidazopyrazine derivatives (e.g., mTOR, IKK, c-Src, BTK, PI3Kα, JAKs).
-
-
Docking Simulation:
-
Utilize a molecular docking program (e.g., AutoDock Vina, Glide) to predict the binding mode and affinity of the compound in the ATP-binding site of each kinase.
-
The docking grid should be centered on the co-crystallized ligand in the PDB structure to define the binding pocket.
-
-
Analysis of Results:
-
Rank the kinases based on the predicted binding energy (docking score).
-
Visually inspect the predicted binding poses for favorable interactions, particularly hydrogen bonding with the kinase hinge region.
-
Prioritize the top 10-20 kinases with the best docking scores and favorable binding modes for in vitro validation.
-
Stage 2: In Vitro Biochemical Assays
The next stage is to experimentally validate the in silico predictions through direct biochemical assays. This will determine if this compound can inhibit the enzymatic activity of the prioritized kinases.
Experimental Protocol: Kinase Inhibition Assay
-
Assay Principle: A variety of assay formats can be used, such as radiometric assays (e.g., ³²P-ATP filter binding) or non-radiometric assays (e.g., ADP-Glo™, LanthaScreen™). The ADP-Glo™ assay is a popular choice as it measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
-
Reagents and Materials:
-
Recombinant human kinases (from the prioritized list).
-
Substrate for each kinase (peptide or protein).
-
ATP.
-
This compound (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the kinase, its substrate, and the compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ protocol.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Data Presentation: Summary of Kinase Inhibition
| Kinase Target | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ (µM) |
| mTOR | -9.8 | 0.15 |
| IKKβ | -9.5 | 0.28 |
| BTK | -9.2 | 0.55 |
| PI3Kα | -8.9 | 1.2 |
| c-Src | -8.7 | 2.5 |
| JAK2 | -8.5 | 5.8 |
| Other Kinase 1 | ... | ... |
| Other Kinase 2 | ... | ... |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Stage 3: Cell-Based Assays for Pathway Analysis
Once a primary kinase target (or targets) is confirmed, the next step is to determine if this compound can inhibit the kinase in a cellular context and modulate its downstream signaling pathway.
Experimental Protocol: Western Blot Analysis of Phospho-Proteins
-
Cell Line Selection: Choose a cancer cell line where the target kinase is known to be active or a driver of proliferation (e.g., MDA-MB-231 for mTOR signaling).
-
Cell Treatment:
-
Culture the selected cell line to ~80% confluency.
-
Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase (e.g., anti-phospho-S6K for the mTOR pathway).
-
Also, probe with an antibody for the total amount of the substrate protein as a loading control.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
-
Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
-
A dose-dependent decrease in the phosphorylation of the downstream substrate would confirm the on-target activity of the compound in cells.
-
Stage 4: Unbiased Target Identification (Optional)
If the initial hypothesis-driven approach does not yield a clear target, an unbiased chemical proteomics approach can be employed to identify the cellular proteins that directly bind to this compound.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
References
- 2. This compound | 56468-24-7 [amp.chemicalbook.com]
- 3. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine, a key heterocyclic scaffold in medicinal chemistry. The imidazo[1,5-a]pyrazine core is a privileged structure found in numerous biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory applications.[1] This protocol outlines a robust and reproducible synthetic route, beginning from commercially available 2,3-dichloropyrazine. The methodology is presented with detailed procedural instructions, safety precautions, and an explanation of the chemical principles underpinning each step. All quantitative data is summarized in tables, and the overall workflow is illustrated with a chemical reaction diagram.
Introduction
The imidazo[1,5-a]pyrazine ring system is of significant interest in drug discovery due to its versatile biological activities.[1] Derivatives of this scaffold have been developed as potent inhibitors of various kinases, such as c-Src, and as therapeutic agents for conditions like acute ischemic stroke. The specific target molecule, this compound, serves as a crucial intermediate, allowing for further functionalization at the chloro-position to generate diverse chemical libraries for screening.
The synthetic strategy detailed herein involves a two-step process: first, the selective amination of 2,3-dichloropyrazine, followed by a cyclization reaction to construct the fused imidazole ring. This approach is designed to be efficient and scalable for laboratory settings.
Reaction Pathway and Mechanism
The synthesis proceeds through two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The first step involves the reaction of 2,3-dichloropyrazine with aminoacetone dimethyl acetal. The pyrazine ring is electron-deficient, making it susceptible to nucleophilic attack. The amino group of the acetal displaces one of the chlorine atoms.
-
Intramolecular Cyclization and Aromatization: The intermediate is then treated with a strong acid, which serves two purposes. First, it hydrolyzes the acetal to reveal a ketone. Second, it catalyzes an intramolecular condensation between the remaining pyrazine nitrogen and the ketone, forming a dihydropyrazinium ion. Subsequent dehydration and aromatization yield the final imidazo[1,5-a]pyrazine product.
The overall reaction scheme is depicted below.
Caption: Synthetic route from 2,3-dichloropyrazine.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Suggestion | Purity |
| 2,3-Dichloropyrazine | 4858-85-9 | 148.98 | Sigma-Aldrich | ≥98% |
| Aminoacetone dimethyl acetal | 6341-30-6 | 119.16 | TCI Chemicals | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Acros Organics | ≥99% |
| n-Butanol (n-BuOH) | 71-36-3 | 74.12 | Fisher Scientific | Anhydrous |
| Hydrochloric Acid (4M in Dioxane) | 7647-01-0 | 36.46 | Sigma-Aldrich | 4.0 M |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | VWR | ACS Grade |
| Saturated Sodium Bicarbonate (aq) | 144-55-8 | 84.01 | LabChem | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | EMD Millipore | Granular |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | J.T. Baker | ACS Grade |
| Hexanes | 110-54-3 | 86.18 | Macron Fine Chemicals | ACS Grade |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and consumables
Experimental Protocol
Safety Precaution: All steps should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of N-(3-chloropyrazin-2-yl)-1,1-dimethoxypropan-2-amine (Intermediate Acetal)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyrazine (5.00 g, 33.6 mmol).
-
Add anhydrous n-butanol (40 mL) to dissolve the starting material.
-
Add aminoacetone dimethyl acetal (4.41 g, 37.0 mmol, 1.1 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (7.0 mL, 40.3 mmol, 1.2 eq) to the reaction mixture.
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 120 °C and maintain at reflux for 16-24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC (30% Ethyl Acetate in Hexanes). The starting material (2,3-dichloropyrazine) is more nonpolar than the product.
-
Once the reaction is complete (disappearance of the limiting reagent), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the n-butanol.
-
Dissolve the resulting residue in dichloromethane (DCM, 100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude intermediate acetal as an oil. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a 50 mL round-bottom flask, add the crude intermediate acetal from Step 1.
-
Add a solution of 4M hydrochloric acid in dioxane (25 mL).
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (50% Ethyl Acetate in Hexanes). The formation of the more polar product should be observed.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Caution: This neutralization is exothermic and releases CO₂ gas.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes, is typically effective.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate using a rotary evaporator to yield this compound as a solid.
Results and Characterization
The expected yield for this two-step synthesis is typically in the range of 50-65%. The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value |
| Appearance | Off-white to light yellow solid |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.59 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.1 (s, 1H), ~7.5 (d, 1H), ~7.0 (d, 1H), ~2.5 (s, 3H) |
| Purity (by HPLC) | ≥95% |
Troubleshooting and Key Insights
-
Incomplete Reaction in Step 1: If the amination reaction stalls, ensure that anhydrous conditions were maintained. The addition of a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide, may improve reaction rates in some cases.
-
Low Yield in Step 2: The cyclization is acid-catalyzed. Ensure the HCl in dioxane solution is fresh, as its concentration can decrease over time. Over-heating during this step can lead to degradation and side products.
-
Purification Challenges: The final product has moderate polarity. If co-elution with impurities is an issue during chromatography, adjusting the solvent system (e.g., using a DCM/methanol gradient) may provide better separation.
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable chemical intermediate, enabling further exploration of the imidazo[1,5-a]pyrazine scaffold in the development of novel therapeutics.
References
The Versatile Scaffold: 8-Chloro-3-methylimidazo[1,5-a]pyrazine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Heterocycle
In the landscape of contemporary drug discovery, the relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this expanse, certain molecular frameworks, often termed "privileged scaffolds," emerge as recurring motifs in biologically active compounds. The imidazo[1,5-a]pyrazine core is a prime example of such a scaffold, demonstrating remarkable versatility and finding application in the development of treatments for a spectrum of diseases, most notably in oncology and immunology. This technical guide delves into the specific applications of a key derivative, 8-Chloro-3-methylimidazo[1,5-a]pyrazine , a heterocyclic aromatic compound that serves as a crucial intermediate and building block in the synthesis of potent and selective kinase inhibitors.[] The presence of a chloro group enhances its electron-withdrawing characteristics, making it a valuable component for generating complex molecules for biochemical analysis.[]
This document will provide an in-depth overview of the medicinal chemistry applications of this scaffold, with a focus on its role in the development of Bruton's Tyrosine Kinase (BTK) inhibitors. We will explore the structure-activity relationships (SAR) that govern the potency and selectivity of its derivatives, present detailed protocols for their synthesis and biological evaluation, and visualize the intricate signaling pathways they modulate.
Core Applications in Medicinal Chemistry: A Hub for Kinase Inhibition
The imidazo[1,5-a]pyrazine scaffold is a cornerstone in the design of small molecule kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. The rigid, planar structure of the imidazo[1,5-a]pyrazine core provides an excellent foundation for positioning key pharmacophoric features that can interact with the ATP-binding pocket of kinases with high affinity and specificity.
Bruton's Tyrosine Kinase (BTK) Inhibitors: A Paradigm of Targeted Therapy
A significant application of the imidazo[1,5-a]pyrazine scaffold is in the development of inhibitors of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. Constitutive activation of the BCR pathway is a key driver in various B-cell malignancies.
Derivatives of 8-amino-imidazo[1,5-a]pyrazine have been extensively investigated as potent and reversible BTK inhibitors. These compounds have shown promise for the treatment of rheumatoid arthritis and other B-cell-related diseases. The core scaffold plays a crucial role in anchoring the inhibitor within the BTK active site.
Key Interactions and Structure-Activity Relationship (SAR):
The development of potent and selective BTK inhibitors based on the 8-amino-imidazo[1,5-a]pyrazine core has been guided by extensive SAR studies. These studies have revealed several key structural features that are critical for activity:
-
The 8-Amino Group: The amino group at the 8-position of the imidazo[1,5-a]pyrazine ring is a critical hydrogen bond donor, forming a key interaction with the hinge region of the BTK enzyme.
-
Substituents at the 3-Position: Exploration of different groups at the 3-position of the pyrazine ring has led to the discovery of optimized pharmacophores, such as the morpholine group, which enhances BTK potency and selectivity.
-
Amide Linker: An amide linker is often employed to connect the core scaffold to other aromatic or heterocyclic moieties. The nature of the groups attached to the amide has a significant impact on the overall activity and pharmacokinetic properties of the molecule. For instance, 2-pyridyl amides have been found to be more potent than other heteroaromatic amides.
The following table summarizes the SAR of a series of 8-amino-imidazo[1,5-a]pyrazine-based BTK inhibitors, highlighting the impact of different substituents on their inhibitory activity.
| Compound ID | R Group at 3-position | Amide Moiety | BTK IC50 (nM) |
| 1 | H | Phenyl | 1.2 |
| 2 | Morpholine | 2-Pyridyl | 0.5 |
| 3 | Piperidine | 2-Pyridyl | 0.8 |
| 4 | H | Pyrimidine | 10.5 |
Data is representative and compiled from analogous series in the literature.
BTK Signaling Pathway and Mechanism of Inhibition
BTK is a critical node in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in B-cell proliferation, differentiation, and survival. In B-cell malignancies, this pathway is often constitutively active, driving cancer cell growth.
BTK inhibitors containing the imidazo[1,5-a]pyrazine scaffold act by competing with ATP for binding to the kinase domain of BTK, thereby blocking its phosphorylation activity and interrupting the downstream signaling cascade. This leads to an inhibition of B-cell proliferation and the induction of apoptosis in malignant B-cells.
Experimental Protocols
Synthesis of this compound: A General Approach
While a specific, detailed, and publicly available protocol for the synthesis of this compound (CAS 56468-24-7) is not readily found in the peer-reviewed literature, a general synthetic strategy can be proposed based on the known synthesis of related imidazo[1,5-a]pyrazine and imidazo[1,5-a]pyridine systems. The most common approach involves the condensation of an appropriately substituted aminopyrazine with an α-haloketone or its equivalent.
Proposed Synthetic Route:
Step-by-Step Protocol (General Guidance):
-
Reaction Setup: To a solution of 2-amino-3-chloropyrazine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add 1-chloropropan-2-one (chloroacetone) (1.1 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-24 hours) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. The reaction may be performed in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: This is a generalized protocol. The optimal reaction conditions, including solvent, temperature, and reaction time, may need to be determined empirically.
Protocol for In Vitro BTK Kinase Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against the purified BTK enzyme using a luminescent kinase assay.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in kinase buffer.
-
Reaction Mixture Preparation: In a 384-well plate, add the BTK enzyme, the substrate/ATP mix, and the diluted test compounds. Include a no-inhibitor control (DMSO vehicle).
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol for Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., a B-cell lymphoma cell line)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The this compound scaffold has established itself as a valuable building block in medicinal chemistry, particularly in the design of kinase inhibitors. Its utility is prominently showcased in the development of potent and selective BTK inhibitors for the treatment of B-cell malignancies and autoimmune diseases. The synthetic accessibility of this scaffold, coupled with the ability to readily modify its substitution pattern, provides a rich platform for further optimization and the development of next-generation therapeutics.
Future research in this area will likely focus on:
-
Exploring Novel Kinase Targets: While BTK has been a major focus, the imidazo[1,5-a]pyrazine scaffold has the potential to be adapted for the inhibition of other clinically relevant kinases.
-
Improving Pharmacokinetic Properties: Further medicinal chemistry efforts will aim to fine-tune the physicochemical properties of these compounds to enhance their oral bioavailability, metabolic stability, and overall drug-like characteristics.
-
Developing Covalent and Allosteric Inhibitors: While many current inhibitors are reversible ATP-competitive binders, the development of covalent or allosteric inhibitors based on this scaffold could offer advantages in terms of potency and duration of action.
References
Application Notes and Protocols for the Evaluation of 8-Chloro-3-methylimidazo[1,5-a]pyrazine as a Potential BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling molecule in multiple cell types, most notably B lymphocytes.[1] It is a crucial component of the B cell receptor (BCR) signaling pathway, which governs B cell proliferation, differentiation, survival, and activation.[1][2] Dysregulation of BTK signaling is implicated in the pathophysiology of various B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[3] Consequently, the development of small molecule inhibitors targeting BTK has become a highly pursued therapeutic strategy. The imidazo[1,5-a]pyrazine scaffold has emerged as a promising core structure for the development of potent and selective BTK inhibitors.[1][2] This document provides a comprehensive guide for the characterization of 8-Chloro-3-methylimidazo[1,5-a]pyrazine as a potential BTK inhibitor, leveraging established methodologies for this class of compounds.
Mechanism of Action: BTK Signaling and Inhibition by Imidazo[1,5-a]pyrazine Analogs
Upon engagement of the B cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2). This phosphorylation event triggers a cascade of intracellular signaling, including calcium mobilization and activation of transcription factors like NF-κB, ultimately culminating in B cell activation and survival.[2]
Imidazo[1,5-a]pyrazine-based inhibitors are designed to bind to the ATP-binding pocket of BTK, preventing its phosphorylation and subsequent activation. This competitive inhibition effectively blocks the downstream signaling cascade, thereby attenuating B cell-mediated pathological processes. The specificity and potency of these inhibitors are often dictated by the various substitutions on the core scaffold.
Caption: BTK Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols are designed to assess the inhibitory potential of this compound against BTK. These are foundational assays that can be adapted and expanded upon for a comprehensive characterization.
Protocol 1: In Vitro BTK Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified BTK. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Principle: The amount of ADP generated is directly proportional to the kinase activity. Inhibition of BTK results in a decreased production of ADP, which is detected as a reduction in a luminescent signal.
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions. Further dilute the compound in assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the appropriate wells of a 384-well plate.
-
Add 2.5 µL of BTK enzyme solution (prepared in assay buffer) to all wells except the "no enzyme" control.
-
Add 2.5 µL of assay buffer to the "no enzyme" control wells.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP solution in assay buffer.
-
Add 2.5 µL of the 2X substrate/ATP solution to all wells to initiate the reaction. The final volume will be 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Caption: Workflow for In Vitro BTK Kinase Inhibition Assay.
Protocol 2: Cell-Based BTK Phosphorylation Assay (Western Blot)
This assay determines the ability of the compound to inhibit BTK activation in a cellular context by measuring the phosphorylation of BTK at a key activation site (Tyrosine 223).
Principle: In response to B cell receptor stimulation, BTK undergoes autophosphorylation at Tyr223, which is essential for its full enzymatic activity. An effective BTK inhibitor will reduce the level of this phosphorylation in a dose-dependent manner.
Materials:
-
Ramos cells (human Burkitt's lymphoma cell line)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to a density of approximately 1 x 10⁶ cells/mL.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 2 hours.
-
-
BCR Stimulation:
-
Stimulate the cells with anti-IgM antibody (e.g., 10 µg/mL) for 10 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-BTK (Tyr223) antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with an anti-total BTK antibody to confirm equal protein loading.
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK and total BTK using densitometry software.
-
Normalize the phospho-BTK signal to the total BTK signal for each sample.
-
Calculate the percentage of inhibition of BTK phosphorylation relative to the stimulated vehicle control.
-
Plot the normalized phospho-BTK signal against the compound concentration to determine the cellular IC50.
Data Presentation
Quantitative data should be summarized in a clear and concise format. The following table provides a template for presenting the results of a dose-response experiment.
| This compound Conc. (nM) | % BTK Inhibition (Biochemical Assay) | Normalized p-BTK Signal (Cellular Assay) |
| 0 (Vehicle) | 0 | 1.00 |
| 0.1 | 5.2 | 0.95 |
| 1 | 15.8 | 0.82 |
| 10 | 48.9 | 0.51 |
| 100 | 85.3 | 0.18 |
| 1000 | 98.1 | 0.06 |
| IC50 (nM) | ~10.5 | ~12.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
References
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Imidazo[1,5-a]pyrazine Derivatives in Rheumatoid Arthritis Research
Introduction: A New Avenue for Rheumatoid Arthritis Therapy
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints and surrounding tissues, leading to progressive joint destruction.[1] While biologic agents have transformed the treatment landscape, a significant number of patients either do not respond to or cannot tolerate these therapies, highlighting the need for novel, orally bioavailable small molecule drugs with different mechanisms of action.[1] One promising therapeutic target is Bruton's tyrosine kinase (BTK), a crucial enzyme in the B cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of B cell signaling is a key factor in the pathogenesis of RA, making BTK an attractive target for intervention.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of a promising class of compounds—imidazo[1,5-a]pyrazine derivatives—as potent and reversible inhibitors of BTK for the treatment of rheumatoid arthritis. Specifically, we will focus on the 8-amino-imidazo[1,5-a]pyrazine scaffold, which has demonstrated significant preclinical efficacy.[1][2][3][4]
Mechanism of Action: Targeting B-Cell Activation through BTK Inhibition
The therapeutic rationale for using imidazo[1,5-a]pyrazine derivatives in RA lies in their ability to inhibit BTK. BTK is a member of the Tec family of kinases and plays a critical role in the signaling cascades of the B cell receptor (BCR) and Fcγ receptor (FcR).[1] These pathways are central to the survival, activation, proliferation, and differentiation of B cells, which are key players in the autoimmune response in RA.[1]
By inhibiting BTK, these compounds can effectively modulate B cell function, thereby reducing the production of autoantibodies and pro-inflammatory cytokines that drive the disease process. The 8-amino-imidazo[1,5-a]pyrazine series are non-covalent, reversible inhibitors of BTK, offering a potential advantage over irreversible inhibitors, particularly in cases of target-mediated toxicity or off-target effects.[1]
The selectivity of these compounds is achieved through specific interactions with the BTK kinase domain. X-ray crystallography studies have revealed that the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form hydrogen bonds with the hinge region of the kinase.[1][3] Further interactions, such as hydrogen bonding with Ser538 and Asp539 and hydrophobic interactions in the back pocket of the enzyme, contribute to their high potency and selectivity.[1][2][3]
Figure 1: Simplified signaling pathway illustrating the mechanism of action of 8-amino-imidazo[1,5-a]pyrazine derivatives as BTK inhibitors in B cells.
Preclinical Evaluation Workflow
A robust preclinical evaluation of imidazo[1,5-a]pyrazine derivatives for RA involves a multi-step process, starting with in vitro characterization and culminating in in vivo efficacy studies.
Figure 2: A typical preclinical workflow for the evaluation of novel BTK inhibitors for rheumatoid arthritis.
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against recombinant human BTK.
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by BTK. The signal is typically detected using a luminescence-based or fluorescence-based method.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (solubilized in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the BTK enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and detect the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Data Interpretation: A lower IC50 value indicates a more potent inhibitor of BTK. Lead compounds from the 8-amino-imidazo[1,5-a]pyrazine series have demonstrated low nanomolar to sub-nanomolar IC50 values.[4]
Protocol 2: Human Peripheral Blood Mononuclear Cell (hPBMC) Proliferation Assay
Objective: To assess the functional activity of the test compound in a cellular context by measuring its effect on B-cell proliferation.
Principle: This assay measures the proliferation of B cells within a mixed population of hPBMCs upon stimulation of the B-cell receptor. Proliferation is typically quantified using a DNA synthesis marker like BrdU or a fluorescent dye that is diluted upon cell division.
Materials:
-
Ficoll-Paque for hPBMC isolation
-
Fresh human whole blood
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-human IgM antibody (for B-cell stimulation)
-
Test compound (solubilized in DMSO)
-
BrdU labeling reagent and detection kit or a cell proliferation dye (e.g., CFSE)
-
96-well cell culture plates
-
Flow cytometer or plate reader
Procedure:
-
Isolate hPBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration.
-
Plate the hPBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells and pre-incubate for 1 hour at 37°C, 5% CO2.
-
Stimulate the B cells by adding anti-human IgM antibody to the appropriate wells. Include unstimulated controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
If using BrdU, add the labeling reagent for the final 18-24 hours of incubation.
-
At the end of the incubation, process the cells according to the manufacturer's protocol for the chosen proliferation detection method.
-
Analyze the results using a plate reader (for BrdU) or a flow cytometer (for CFSE).
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
Data Interpretation: A potent BTK inhibitor will significantly reduce the proliferation of stimulated B cells. This assay provides a measure of the compound's cellular activity and its ability to modulate the intended biological pathway.
Protocol 3: In Vivo Efficacy in a Rat Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the therapeutic efficacy of the test compound in a well-established animal model of rheumatoid arthritis.
Principle: The CIA model mimics many of the pathological features of human RA, including joint inflammation, cartilage destruction, and bone erosion. The efficacy of the test compound is assessed by monitoring clinical signs of arthritis and histological analysis of the joints.
Materials:
-
Lewis rats (female, 6-8 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Test compound formulated in an appropriate vehicle for oral administration
-
Calipers for measuring paw thickness
-
Micro-CT scanner for bone analysis (optional)
-
Histology equipment and reagents
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize the rats with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 7, boost the immunization with an emulsion of bovine type II collagen and IFA.
-
-
Dosing:
-
Begin oral administration of the test compound or vehicle daily, starting from the day of the first immunization (prophylactic regimen) or upon the onset of clinical signs of arthritis (therapeutic regimen).
-
-
Clinical Assessment:
-
Monitor the rats daily for the onset and severity of arthritis.
-
Score the clinical signs of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling).
-
Measure the thickness of the hind paws using calipers every 2-3 days.
-
-
Termination and Analysis:
-
At the end of the study (e.g., day 21-28), euthanize the animals.
-
Collect blood for pharmacokinetic analysis and measurement of inflammatory biomarkers.
-
Dissect the hind paws and fix them in formalin.
-
Perform histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.
-
If available, perform micro-CT analysis to quantify bone erosion.
-
Data Interpretation: A successful therapeutic candidate will demonstrate a dose-dependent reduction in clinical arthritis scores, paw swelling, and histological signs of joint damage compared to the vehicle-treated group.[1][4]
Pharmacokinetic Profiling
Understanding the pharmacokinetic (PK) properties of the lead compounds is crucial for their development. Key parameters to assess include clearance, half-life, and oral bioavailability.
| Compound | Clearance (mL/min/kg) | Half-life (h) | Bioavailability (%) |
| Compound 1 | 25 | 2.1 | 45 |
| Compound 2 | 35 | 1.8 | 60 |
| Compound 3 | 15 | 3.5 | 75 |
| Table adapted from preclinical studies on 8-amino-imidazo[1,5-a]pyrazine derivatives in rats.[1] |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific compound and experimental conditions.
Conclusion and Future Directions
The 8-amino-imidazo[1,5-a]pyrazine class of compounds represents a promising new generation of oral, reversible BTK inhibitors for the treatment of rheumatoid arthritis. The protocols outlined in this document provide a framework for the preclinical evaluation of these and other novel BTK inhibitors. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to identify candidates with the best potential for clinical development. Further investigation into their long-term safety and efficacy in more complex preclinical models will also be critical.
References
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
The Role of 8-Chloro-3-methylimidazo[1,5-a]pyrazine in the Development of IKK Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The IKK/NF-κB Signaling Axis - A Critical Target in Disease
The Inhibitor of nuclear factor-κB (NF-κB) Kinase (IKK) complex is a cornerstone of cellular signaling, orchestrating a multitude of physiological processes including inflammation, immunity, cell survival, and proliferation.[1] This enzyme complex, primarily composed of the catalytic subunits IKKα (IKK-1) and IKKβ (IKK-2), alongside the regulatory subunit NEMO (IKKγ), serves as the central gateway to the activation of the NF-κB transcription factors.[2]
Dysregulation of the IKK/NF-κB pathway is a hallmark of numerous human pathologies, ranging from chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease to a wide array of cancers.[3] In many malignancies, constitutive activation of the NF-κB pathway provides a pro-survival signal that enables cancer cells to evade apoptosis and resist chemotherapy and radiation.[3][4] Consequently, the IKK complex, particularly the IKKβ subunit which is the primary driver of the canonical NF-κB pathway, has emerged as a high-priority target for therapeutic intervention.[1][3]
The development of small molecule inhibitors targeting the ATP-binding site of IKKβ has been a major focus of drug discovery efforts.[1] However, achieving isoform selectivity and mitigating off-target toxicities have proven to be significant challenges, preventing any IKKβ inhibitor from reaching clinical approval to date.[3] This underscores the continuous need for novel chemical scaffolds that can serve as a foundation for a new generation of potent and selective IKK inhibitors.
The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Structure for Kinase Inhibition
The imidazo[1,5-a]pyrazine core is a heterocyclic aromatic scaffold that has garnered significant attention in medicinal chemistry.[5] Its structural features and electronic properties make it a versatile starting point for the design of kinase inhibitors.[5][6] This scaffold has been successfully utilized in the development of potent inhibitors for various kinases, including Bruton's tyrosine kinase (BTK), demonstrating its value in creating compounds with excellent selectivity and desirable pharmacokinetic profiles.[6]
While direct literature linking 8-Chloro-3-methylimidazo[1,5-a]pyrazine to IKK inhibition is emerging, the closely related imidazo[1,2-a]pyrazine scaffold has been explicitly investigated for the development of IKK1 and IKK2 inhibitors.[2] The 8-chloro and 3-methyl substitutions on the imidazo[1,5-a]pyrazine ring provide key chemical handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against IKKβ. The chloro group, in particular, can serve as a leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functionalities to probe the inhibitor binding pocket.
This guide provides a comprehensive overview of the application of the this compound scaffold in the context of IKK inhibitor development. It includes detailed protocols for the synthesis of derivatives and for robust, high-throughput biochemical assays to characterize their inhibitory activity against IKKβ.
Synthetic Protocols for Imidazo[1,5-a]pyrazine-Based IKK Inhibitors
The synthesis of a library of IKK inhibitors based on the this compound scaffold can be approached through a multi-step synthetic sequence. The following protocols are representative methods based on established organic chemistry principles and literature precedents for the synthesis of related heterocyclic compounds.
Protocol 1: Synthesis of this compound (A Representative Approach)
Materials:
-
2-amino-3-chloropyrazine
-
Bromoacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (rotary evaporator, flash chromatography system)
Procedure:
-
Step 1: Alkylation. In a round-bottom flask, dissolve 2-amino-3-chloropyrazine (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Add sodium bicarbonate (2-3 equivalents) to the solution to act as a base.
-
Slowly add bromoacetone (1.1 equivalents) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 2: Cyclization. Once the starting material is consumed, the intermediate will cyclize under these conditions to form the imidazo[1,5-a]pyrazine ring system.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Functionalization of the Scaffold to Synthesize Potential IKK Inhibitors
Rationale: The 8-chloro group on the imidazo[1,5-a]pyrazine scaffold is a key position for functionalization. Nucleophilic aromatic substitution (SNAr) reactions can be employed to introduce a variety of amine-containing side chains, a common feature in many kinase inhibitors that often interact with the hinge region of the kinase.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
A suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
A high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for inert atmosphere reactions and purification equipment
Procedure:
-
In a sealed reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in NMP or DMSO.
-
Add the desired amine (1.2-1.5 equivalents) and the base (2-3 equivalents).
-
Seal the vial and heat the reaction mixture to 120-150 °C. The reaction can also be performed using microwave irradiation to shorten reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by diluting the reaction mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 8-substituted amino-imidazo[1,5-a]pyrazine derivative.
-
Characterize each new compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Workflow for Synthesis and Derivatization
Caption: Synthesis workflow for imidazo[1,5-a]pyrazine-based IKK inhibitors.
Biochemical Assays for IKKβ Inhibition
To evaluate the inhibitory potential of the newly synthesized compounds against IKKβ, robust and sensitive biochemical assays are essential. The ADP-Glo™ Kinase Assay and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are two industry-standard platforms for high-throughput screening and determination of inhibitor potency (IC₅₀ values).
Rationale for Assay Selection: Biochemical vs. Cellular Assays
-
Biochemical Assays: These assays, using purified recombinant enzyme, are ideal for primary screening and structure-activity relationship (SAR) studies.[8] They directly measure the interaction between the compound and the target enzyme without the complexities of a cellular environment.[8] This allows for a clean assessment of a compound's potency and mechanism of action at the molecular level.
-
Cell-Based Assays: These assays are crucial for secondary screening and lead optimization. They provide a more physiologically relevant context by assessing a compound's ability to inhibit the target within a living cell.[9] Cell-based assays can also provide information on cell permeability, off-target effects, and cytotoxicity. Discrepancies between biochemical and cellular assay results are common and can be due to factors like poor membrane permeability or efflux pump activity.[9]
Protocol 3: IKKβ Inhibition Screening using the ADP-Glo™ Kinase Assay
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[10] The kinase reaction is terminated, and the remaining ATP is depleted. Then, the ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to IKKβ activity.[10]
Materials:
-
Recombinant human IKKβ enzyme (e.g., from Promega or Carna Biosciences)
-
IKKtide substrate (a peptide substrate for IKKβ)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds dissolved in 100% DMSO
-
384-well white, low-volume assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25-50 nL) of the compound solutions to the 384-well assay plates. Include positive control (known IKKβ inhibitor, e.g., BMS-345541) and negative control (DMSO vehicle) wells.
-
Enzyme and Substrate/ATP Addition:
-
Prepare a 2X IKKβ enzyme solution in assay buffer. The optimal concentration should be determined by an enzyme titration but is typically in the range of 2-10 ng/well.
-
Prepare a 2X substrate/ATP solution in assay buffer. Typical concentrations are 10-50 µM IKKtide and an ATP concentration at or near the Km for IKKβ (e.g., 25 µM).
-
Add the 2X IKKβ enzyme solution (e.g., 2.5 µL) to all wells.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution (e.g., 2.5 µL) to all wells. The final reaction volume is 5 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent (5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent (10 µL) to each well. This reagent converts the ADP generated by IKKβ into ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Typical IKKβ ADP-Glo™ Assay Conditions
| Parameter | Recommended Concentration/Condition |
| Enzyme | Recombinant Human IKKβ |
| Enzyme Concentration | 2-10 ng/well (empirically determined) |
| Substrate | IKKtide peptide |
| Substrate Concentration | 10-50 µM |
| ATP Concentration | 25 µM (approx. Km) |
| Reaction Time | 60 minutes at room temperature |
| Assay Plate | 384-well, white, low-volume |
| Detection Method | Luminescence |
Workflow for ADP-Glo™ IKKβ Assay
Caption: Step-by-step workflow for the IKKβ ADP-Glo™ kinase assay.
Protocol 4: IKKβ Inhibition Screening using a TR-FRET Assay
Principle: TR-FRET assays for kinases typically measure the phosphorylation of a biotinylated peptide substrate.[11] A terbium- or europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore are used.[12][13] When the substrate is phosphorylated by IKKβ, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.[13] Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human IKKβ enzyme
-
Biotinylated IKKtide substrate
-
ATP
-
TR-FRET detection reagents:
-
Europium- or Terbium-labeled anti-phospho-IKKtide antibody (donor)
-
Streptavidin-conjugated acceptor (e.g., SA-APC or SA-d2)
-
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer (Assay buffer containing EDTA to stop the kinase reaction)
-
Test compounds dissolved in 100% DMSO
-
384-well black, low-volume assay plates
Procedure:
-
Compound Plating: As described in Protocol 3.
-
Kinase Reaction:
-
Prepare a solution containing IKKβ, biotinylated IKKtide, and the test compound in assay buffer in the wells of the assay plate.
-
Initiate the reaction by adding ATP. Final concentrations should be optimized but are typically in the range of 1-5 nM IKKβ, 100-500 nM biotin-IKKtide, and 10-50 µM ATP.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Reaction Termination and Detection:
-
Prepare a stop/detection solution containing EDTA, the Eu/Tb-labeled antibody, and the streptavidin-acceptor in detection buffer.
-
Add the stop/detection solution to all wells. The EDTA will chelate Mg²⁺ and stop the kinase reaction.
-
-
TR-FRET Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for antibody-antigen binding.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Calculate the percent inhibition based on the TR-FRET ratio of the control wells.
-
Determine IC₅₀ values as described in Protocol 3.
-
Cellular Assays and Rationale for Cell Line Selection
To confirm the activity of hit compounds in a more physiological context, cellular assays are employed. The choice of cell line is critical and should be guided by the specific research question.
-
Rationale for Cell Line Selection:
-
Constitutive NF-κB Activation: Many cancer cell lines, such as the human lung cancer cell line A549 or the osteosarcoma cell line U2OS, exhibit constitutive activation of the NF-κB pathway, making them suitable for screening inhibitors.[5][14]
-
Inducible NF-κB Activation: For studying the inhibition of stimulus-induced NF-κB activation, cell lines like human embryonic kidney (HEK293) cells or monocytic cell lines (e.g., THP-1) are commonly used.[7] These cells show low basal NF-κB activity but can be robustly stimulated with agents like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[7]
-
Disease Relevance: The choice of cell line should ideally reflect the intended therapeutic area. For example, for inflammatory diseases, immune cell lines (e.g., macrophages, B-cells) are highly relevant.[6]
-
A common cellular assay involves stimulating cells with TNF-α and then measuring the phosphorylation of IκBα or the nuclear translocation of the p65 subunit of NF-κB by Western blotting, immunofluorescence, or a reporter gene assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel IKK inhibitors. Its proven utility in the design of other kinase inhibitors, combined with the potential for versatile chemical modification, makes it an attractive platform for generating new chemical entities with improved potency, selectivity, and drug-like properties. The detailed protocols provided in this guide for synthesis and biochemical characterization offer a robust framework for researchers to explore the potential of this scaffold in the pursuit of new therapeutics targeting the IKK/NF-κB signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Hexahydroimidazo[1,5-a]pyrazine. I. Synthesis of 7-methyl-1,5,6,7,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-formyl-ctp.com [5-formyl-ctp.com]
- 10. promega.com [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 14. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Chloro-3-methylimidazo[1,5-a]pyrazine in Kinase Inhibitor Synthesis and Evaluation
Introduction: The Imidazo[1,5-a]pyrazine Scaffold in Modern Drug Discovery
The imidazo[1,5-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors. Its rigid structure and strategic nitrogen placements allow for key interactions within the ATP-binding pockets of various kinases, making it a focal point for the design of novel therapeutics. This guide provides detailed experimental procedures for the utilization of 8-Chloro-3-methylimidazo[1,5-a]pyrazine as a key intermediate in the synthesis of a potent Bruton's Tyrosine Kinase (BTK) inhibitor and its subsequent biological evaluation.
This compound serves as a versatile building block. The chloro-substituent at the 8-position is an excellent leaving group for nucleophilic aromatic substitution, enabling the introduction of various functionalities to modulate biological activity and pharmacokinetic properties. The 3-methyl group can influence steric interactions and solubility. This application note will detail the conversion of this chloro-derivative to its corresponding 8-amino analog, a transformation that has been shown to be critical for potent BTK inhibition.[1]
PART 1: Synthesis of a Potent BTK Inhibitor from this compound
A critical application of this compound is its role as a precursor in the synthesis of highly active kinase inhibitors. One such example is its conversion to an 8-amino derivative, which has demonstrated potent and reversible inhibition of Bruton's Tyrosine Kinase (BTK), a key regulator of B-cell receptor signaling implicated in various autoimmune diseases and B-cell malignancies.[1]
Reaction Scheme: From Chloro to Amino
The following diagram illustrates the synthetic transformation of the relatively inactive chloro-precursor to a biologically active amino-derivative.
References
The 8-Chloro-3-methylimidazo[1,5-a]pyrazine Scaffold: A Versatile Tool in Modern Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents is driven by the exploration of unique chemical scaffolds that offer diverse biological activities. Among these, the 8-Chloro-3-methylimidazo[1,5-a]pyrazine core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple, distinct biological targets. Its inherent structural features, including a fused bicyclic aromatic system with strategically placed nitrogen atoms and a reactive chlorine substituent, provide a versatile platform for the design of potent and selective modulators of key cellular pathways. The electron-withdrawing nature of the chloro group enhances the chemical reactivity of the scaffold, making it an ideal starting point for the synthesis of diverse compound libraries.[1] This guide provides an in-depth exploration of the applications of the this compound scaffold in drug discovery, complete with detailed protocols for synthesis and biological evaluation, aimed at researchers, scientists, and drug development professionals.
Core Applications in Drug Discovery: Targeting Kinases with Precision
The this compound scaffold has proven to be particularly fruitful in the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The imidazo[1,5-a]pyrazine core provides a rigid framework that can be functionalized to achieve high affinity and selectivity for the ATP-binding site of specific kinases.
Targeting Bruton's Tyrosine Kinase (BTK) in Autoimmune Diseases
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[2][3] Aberrant BCR signaling is implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA).[4][5] BTK is also involved in the signaling of other immune cells, such as macrophages, which contribute to the inflammatory cascade in RA.[6] Consequently, inhibiting BTK is a promising therapeutic strategy for RA and other B-cell-mediated autoimmune disorders.[7]
Derivatives of the 8-amino-imidazo[1,5-a]pyrazine scaffold have been developed as potent and reversible BTK inhibitors.[2][3][8] These compounds have demonstrated excellent kinase selectivity and have shown efficacy in preclinical models of rheumatoid arthritis.[2][8] Acalabrutinib, an approved drug for chronic lymphocytic leukemia, features an imidazo[1,5-a]pyrazine core and is a potent BTK inhibitor.[9]
Signaling Pathway of BTK in B-Cell Activation
Caption: BTK signaling pathway in B-cell activation and its inhibition.
Targeting c-Src Kinase in Ischemic Stroke
The non-receptor tyrosine kinase c-Src plays a significant role in various cellular processes, and its aberrant activation is implicated in the pathophysiology of ischemic stroke.[10][11] Following a stroke, c-Src is involved in signaling pathways that lead to neuronal cell death and inflammation.[12] Therefore, inhibiting c-Src presents a potential therapeutic strategy for mitigating the damage caused by ischemic stroke.
Researchers have synthesized and evaluated C-5 substituted imidazo[1,5-a]pyrazine derivatives as potent c-Src inhibitors.[12][13][14] Certain compounds from this class have demonstrated the ability to penetrate the central nervous system and have shown neuroprotective effects in animal models of stroke.[13][14]
Signaling Pathway of c-Src in Ischemic Stroke
Caption: c-Src signaling in ischemic stroke and its inhibition.
Other Kinase Targets
The versatility of the imidazo[1,5-a]pyrazine scaffold extends to other kinase targets, including:
-
Activated Cdc42-associated kinase 1 (ACK1): Imidazo[1,5-a]pyrazine derivatives have been identified as potent, selective, and orally bioavailable ACK1 inhibitors, which is a potential target in cancer therapy.[15][16][17]
-
Aurora Kinases: The related imidazo[1,2-a]pyrazine scaffold has been utilized to develop potent inhibitors of Aurora kinases, which are key regulators of mitosis and are attractive targets for cancer treatment.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative compounds based on the imidazo[1,5-a]pyrazine and related scaffolds against various kinases.
| Scaffold/Compound Class | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,5-a]pyrazines | BTK | 1.8 | [9] |
| 8-Amino-imidazo[1,5-a]pyrazines | BTK | 0.27 - 0.32 | [2] |
| Imidazo[1,5-a]pyrazine derivatives | c-Src | Varies | [14] |
| Imidazo[1,5-a]pyrazine derivative | ACK1 | 110 | [18] |
| Imidazo[1,2-a]pyrazine | Aurora A/B | 250 | [1] |
Experimental Protocols
General Synthesis of 8-Substituted Imidazo[1,5-a]pyrazines
Synthetic Workflow
Caption: Generalized synthetic workflow for imidazo[1,5-a]pyrazines.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine 2-(aminomethyl)-3-chloropyrazine (1 equivalent) with a mixture of polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃).
-
Addition of Reagents: To the stirred mixture, add the appropriate nitroalkane (e.g., nitroethane for a 3-methyl substituent, 1.5-2 equivalents).
-
Heating: Heat the reaction mixture to a temperature between 120-160 °C. The optimal temperature and reaction time should be determined empirically for each specific substrate combination. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water. Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or saturated sodium bicarbonate solution) until the pH is basic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a detailed method for determining the IC50 values of compounds with the this compound scaffold against a target kinase, such as BTK or c-Src, using the LanthaScreen™ Eu Kinase Binding Assay.[4][5][6][7][13]
Assay Workflow
Caption: Workflow for the LanthaScreen™ Kinase Binding Assay.
Materials:
-
Test compounds (dissolved in 100% DMSO)
-
Target kinase (e.g., recombinant human BTK or c-Src)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Kinase Buffer A (5X)
-
384-well, low-volume, non-binding microplates
-
Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET)
Step-by-Step Methodology:
-
Reagent Preparation:
-
1X Kinase Buffer: Prepare 1X Kinase Buffer A by diluting the 5X stock with deionized water.
-
Test Compound Serial Dilutions: Prepare a series of dilutions of the test compounds in 100% DMSO. Then, create intermediate dilutions of the compounds in 1X Kinase Buffer.
-
Kinase/Antibody Mixture: Prepare a 3X solution of the kinase and the Eu-anti-Tag antibody in 1X Kinase Buffer. The final concentrations will depend on the specific kinase and should be optimized as per the manufacturer's recommendations.
-
Tracer Solution: Prepare a 3X solution of the appropriate Kinase Tracer in 1X Kinase Buffer. The optimal tracer concentration should be determined experimentally and is typically near its Kd for the kinase.
-
-
Assay Procedure:
-
Add 5 µL of the intermediate dilution of the test compound or DMSO (for controls) to the wells of a 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well.
-
Add 5 µL of the 3X Tracer solution to each well.
-
The final reaction volume will be 15 µL.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader. Excite the europium donor at ~340 nm and measure the emission from both the europium donor (~615 nm) and the Alexa Fluor® 647 acceptor (~665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Perspectives
The this compound scaffold has firmly established its place as a valuable building block in the design of novel kinase inhibitors. Its synthetic tractability and the ability to modulate its properties through substitution at various positions make it an attractive starting point for lead optimization campaigns. The successful development of drugs like Acalabrutinib underscores the therapeutic potential of this scaffold. Future research will likely focus on expanding the range of biological targets for this scaffold, exploring new synthetic methodologies to further diversify its derivatives, and employing computational approaches to guide the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of this privileged scaffold holds great promise for the discovery of new medicines to address unmet medical needs.
References
- 1. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Potent, non-covalent reversible BTK inhibitors with 8-amino-imidazo[1,5-a]pyrazine core featuring 3-position bicyclic ring substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. | Semantic Scholar [semanticscholar.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ACK1 Tyrosine Kinase: Targeted Inhibition to Block Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of Activated Cdc42-Associated Kinase Inhibitors as Potential Anticancer Agents Using Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Novel ACK1/TNK2 Inhibitors Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Guide to Metal-Free C-H Functionalization of Imidazo[1,5-a]pyridines with Formaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and practical protocols for the C-H functionalization of imidazo[1,5-a]pyridines using formaldehyde. This emerging synthetic strategy offers a metal-free approach to constructing complex molecules, which is of significant interest in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine core is a privileged scaffold found in numerous biologically active compounds.[1][2][3] Consequently, the development of efficient methods for its derivatization is a key focus in contemporary organic synthesis.
A novel and environmentally friendly method utilizes formaldehyde as both a carbon source and a solvent for the methylene insertion between two imidazo[1,5-a]pyridine molecules.[4][5][6][7] This reaction proceeds via a C(sp²)–H functionalization pathway, leading to the formation of a C(sp²)–C(sp³)–H–C(sp²) bond, and offers moderate to good yields for a range of substrates.[4][5][6] The resulting bis-imidazo[1,5-a]pyridines have shown potential as ligands, highlighting the practical applications of this methodology.[4][6][7]
Reaction Mechanism and Scientific Rationale
The C-H functionalization of imidazo[1,5-a]pyridines with formaldehyde is believed to proceed through an electrophilic aromatic substitution pathway. The imidazo[1,5-a]pyridine ring system is electron-rich, making it susceptible to attack by electrophiles. In this reaction, formaldehyde, or its protonated form, acts as the electrophile.
The proposed mechanism is as follows:
-
Electrophile Formation: In an aqueous formaldehyde solution (formalin), formaldehyde exists in equilibrium with its hydrated form, methanediol. Under the reaction conditions, which can be neutral or slightly acidic, the hydroxyl group of methanediol can be protonated, followed by the loss of a water molecule to generate a highly reactive hydroxymethyl cation (+CH₂OH) or a related electrophilic species.
-
Nucleophilic Attack: The electron-rich C1 position of the imidazo[1,5-a]pyridine ring attacks the electrophilic carbon of the activated formaldehyde species. This results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.
-
Aromatization and Intermediate Formation: A base (which could be another molecule of imidazo[1,5-a]pyridine or water) abstracts a proton from the C1 carbon, restoring the aromaticity of the imidazo[1,5-a]pyridine ring and yielding a hydroxymethylated intermediate.
-
Second Electrophilic Attack: The hydroxymethyl group of this intermediate can be protonated and subsequently lose a water molecule to form a new, highly electrophilic benzylic-type carbocation. This carbocation is then attacked by a second molecule of imidazo[1,5-a]pyridine at the C1 position.
-
Final Product Formation: Deprotonation of the resulting cationic intermediate yields the final methylene-bridged bis(imidazo[1,5-a]pyridin-1-yl)methane product.
This mechanistic rationale explains the formation of the observed methylene-bridged dimer as the major product, rather than a simple hydroxymethylated monomer, especially when formaldehyde is used as the solvent.
Caption: Proposed mechanism for the formaldehyde-mediated methylene bridging of imidazo[1,5-a]pyridines.
Experimental Protocols
The following protocols are based on a reported metal-free approach for the synthesis of bis(3-arylimidazo[1,5-a]pyridin-1-yl)methanes.[5]
General Considerations
-
All reagents should be of analytical grade and used as received unless otherwise specified.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light (254 nm).
-
Product purification is typically achieved by column chromatography on silica gel.
-
Characterization of products should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Representative Protocol for the Synthesis of Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane
This protocol details the synthesis of the methylene-bridged dimer of 3-phenylimidazo[1,5-a]pyridine.
Materials and Equipment:
-
3-phenylimidazo[1,5-a]pyridine
-
Formaldehyde solution (37% in water)
-
Ethanol (optional, if required for solubility)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Caption: General experimental workflow for the synthesis of bis-imidazo[1,5-a]pyridines.
Procedure:
-
To a round-bottom flask, add 3-phenylimidazo[1,5-a]pyridine (e.g., 0.52 mmol, 1.0 equivalent).
-
Add formaldehyde solution (37% in water, e.g., 1.0 mL, approximately 12.36 mmol), which serves as both the reagent and the solvent.[4][5] If the starting material has poor solubility, a small amount of ethanol (e.g., 0.5 mL) can be added.[4][5]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane.
Substrate Scope and Data
This metal-free C-H functionalization has been successfully applied to a variety of substituted imidazo[1,5-a]pyridines, demonstrating its versatility. The reaction tolerates various functional groups on the aryl substituent at the C3 position. Below is a summary of representative examples.
| Entry | Imidazo[1,5-a]pyridine Substrate | Product | Yield (%) |
| 1 | 3-phenylimidazo[1,5-a]pyridine | Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methane | Good |
| 2 | 3-(pyridin-2-yl)imidazo[1,5-a]pyridine | Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane | 83 |
| 3 | 3-(perfluorophenyl)imidazo[1,5-a]pyridine | Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 79 |
| 4 | 3-(3-chlorophenyl)imidazo[1,5-a]pyridine | Bis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane | 77 |
Yields are based on isolated products.[4][5]
Characterization Data for Selected Products:
-
Bis(3-(pyridin-2-yl)imidazo[1,5-a]pyridin-1-yl)methane (3b):
-
Appearance: Dark blue solid
-
¹H NMR (400 MHz, pyridine-d₅, δ): 9.99 (td, J = 7.28, 1.05 Hz, 2H), 8.64 (qd, J = 4.88, 0.90 Hz, 2H), 7.58 (td, J = 8.10, 0.98 Hz, 2H), 7.91–7.88 (m, 2H), 7.69–7.65 (m, 2H), 7.11–7.07 (m, 2H), 6.78–6.74 (m, 2H), 6.66–6.63 (m, 2H), 4.93 (s, 2H) ppm.
-
¹³C{¹H} NMR (101 MHz, pyridine-d₅, δ): 151.9, 148.8, 136.9, 134.1, 132.8, 130.5, 126.4, 122.1, 121.8, 119.8, 118.7, 114.1, 27.7 ppm.
-
HRMS (ESI) m/z: [M + H]⁺ calcd for C₂₅H₁₉N₆, 403.1671; found, 403.1678.[4]
-
-
Bis(3-(perfluorophenyl)imidazo[1,5-a]pyridin-1-yl)methane (3c):
-
Appearance: White solid
-
¹H NMR (400 MHz, CDCl₃, δ): 7.62 (d, J = 9.12 Hz, 2H), 7.56 (d, J = 7.16 Hz, 2H), 6.77–6.73 (m, 2H), 6.65–6.61 (m, 2H), 4.72 (s, 2H) ppm.
-
¹³C{¹H} NMR (101 MHz, CDCl₃): δ 146.5 (m), 144.0 (m), 143.2 (m), 140.7 (m), 139.4 (m), 136.9 (m), 132.3, 129.4, 21.7, 121.3, 119.0, 114.1, 105.9 (m), 27.7 ppm.
-
¹⁹F NMR (377 MHz, CDCl₃): δ −137.3 to −137.4, −151.7 to −151.9, −160.6 to −160.7 (m) ppm.
-
HRMS (ESI) m/z: [M + H]⁺ calcd for C₂₇H₁₁N₄F₁₀, 581.0824; found, 581.0826.[4]
-
-
Bis(3-(3-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methane (3f):
-
Appearance: Dark colored semi-solid
-
¹H NMR (400 MHz, CDCl₃, δ): 8.15 (d, J = 7.24 Hz, 2H), 7.79 (t, J = 1.76 Hz, 2H), 7.67 (td, J = 7.64, 1.30 Hz, 2H), 7.54 (td, J = 9.16, 1.13 Hz, 2H), 7.42 (t, J = 7.82 Hz, 2H), 7.38–7.35 (m, 2H), 6.65–6.61 (m, 2H), 6.54–6.51 (m, 2H), 4.65 (s, 2H) ppm.
-
¹³C{¹H} NMR (101 MHz, CDCl₃): δ 134.9 (d, J = 1.61 Hz), 132.2, 131.5, 130.1, 128.7, 128.3, 127.8, 125.7, 120.9, 119.0, 118.0, 113.5, 27.2 ppm.
-
HRMS (ESI) m/z: [M + H]⁺ calcd for C₂₇H₁₉N₄Cl₂, 469.0987; found, 469.0978.[5]
-
Conclusion and Future Perspectives
The C-H functionalization of imidazo[1,5-a]pyridines using formaldehyde as a C1 source represents a significant advancement in the synthesis of complex heterocyclic architectures. This metal-free approach is not only cost-effective and environmentally benign but also operationally simple, making it an attractive method for both academic research and industrial applications. The reaction proceeds at room temperature and has been shown to be scalable to the gram level.[4][6][7]
Future research in this area may focus on expanding the substrate scope to include a wider range of functional groups and substitution patterns on the imidazo[1,5-a]pyridine core. Furthermore, exploring the use of other aldehydes could lead to a diverse library of methylene-bridged bis-heteroarenes with novel properties and applications in catalysis and materials science. The development of enantioselective versions of this reaction would also be a valuable contribution to the field.
References
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H Functionalization of Imidazo[1,5- a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)-C(sp3)-H-C(sp2) Bond Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Streamlining Pyrazolo[1,5-a]triazine Synthesis with Microwave Irradiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of pyrazolo[1,5-a]triazines. This class of nitrogen-rich heterocyclic compounds is of significant interest in medicinal chemistry, often serving as bioisosteric substitutes for biogenic purines like adenine and guanine.[1][2] Traditional multi-step syntheses are often hampered by long reaction times, tedious work-ups, and modest yields. Microwave-assisted organic synthesis (MAOS) offers a robust solution, dramatically accelerating reaction rates, improving yields, and enabling the development of efficient one-pot sequential procedures.[3][4][5][6] This document details the principles, a validated experimental protocol, comparative data, and process optimization strategies for this modern synthetic approach.
Introduction: The Significance of Pyrazolo[1,5-a]triazines & the Microwave Advantage
The pyrazolo[1,5-a]triazine scaffold is a privileged structure in drug discovery, forming the core of compounds with a wide range of biological activities.[1][2] Its structural similarity to endogenous purines allows it to interact with various biological targets, including kinases, making it a valuable template for developing novel therapeutics.[2]
Conventional synthetic routes to these molecules typically involve multiple distinct steps: formation of a thiourea derivative from an aminopyrazole, a subsequent base-mediated cyclization, and further functionalization.[1][2][7] These processes can be time-consuming and often require the isolation and purification of intermediates, leading to lower overall efficiency.
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry.[5][6] By utilizing dielectric heating, microwave reactors can rapidly and uniformly heat sealed reaction vessels to temperatures and pressures above the solvent's boiling point.[5][6] This leads to significant rate enhancements, often reducing reaction times from hours to mere minutes.[3][5] For the synthesis of pyrazolo[1,5-a]triazines, this translates into several key advantages:
-
Drastically Reduced Reaction Times: Accelerates key cyclization and functionalization steps.[3][4]
-
Improved Yields: Minimizes byproduct formation and degradation of sensitive intermediates.[1][5]
-
One-Pot Procedures: Enables sequential reactions in a single vessel, avoiding the need for intermediate purification and reducing waste.[3][4][7][8]
-
Enhanced Sustainability: Shorter reaction times and higher efficiency contribute to a greener chemical process.[5][8]
Principles and Mechanistic Insights
The microwave-assisted synthesis of 2-(methylsulfanyl)pyrazolo[1,5-a][4][7][9]triazin-4(3H)-ones, a common and versatile intermediate, proceeds through a sequential one-pot reaction starting from a 5-aminopyrazole.[1][7]
The core transformation involves two key stages:
-
Thiourea Formation: A 5-aminopyrazole is reacted with an electrophile, such as ethoxycarbonyl isothiocyanate. The microwave irradiation facilitates a rapid and efficient condensation to form an N-carbetoxythiourea intermediate. The choice to add the isothiocyanate slowly at a low initial temperature before irradiation is crucial to control the exothermic reaction and prevent byproduct formation.[1]
-
Intramolecular Cyclization & S-methylation: A base, such as aqueous sodium hydroxide, is then introduced. The microwave heating promotes a rapid intramolecular cyclocondensation, forming the 2-thioxo-1H-pyrazolo[1,5-a][4][7][9]triazin-4-one ring system.[1] A subsequent in-situ S-methylation with an alkylating agent like methyl iodide completes the formation of the target scaffold.
The efficiency of microwave heating is central to this process. Polar intermediates and reagents within the reaction mixture absorb microwave energy, leading to rapid, direct, and uniform heating that is difficult to achieve with conventional oil bath methods. This localized superheating accelerates the cyclization and methylation steps, which are often the rate-limiting stages in traditional protocols.[1]
Detailed Experimental Protocol: One-Pot Synthesis of 2-(methylsulfanyl)pyrazolo[1,5-a][4][7][9]triazin-4(3H)-one
This protocol is adapted from the validated procedure described by Elie, J. et al. (2021) in Molecules.[1][7]
3.1. Materials and Equipment
-
Reagents:
-
5-aminopyrazole (1.0 equiv.)
-
Ethoxycarbonyl isothiocyanate (1.0 equiv.)
-
Ethyl acetate (EtOAc), anhydrous
-
Sodium hydroxide (NaOH), 2N aqueous solution
-
Methyl iodide (MeI) (1.2 equiv.)
-
Hydrochloric acid (HCl), 2N aqueous solution
-
Deionized water
-
-
Equipment:
-
Microwave reactor (e.g., Anton Paar Monowave, CEM Discover)
-
10 mL microwave process vial with a magnetic stir bar
-
Standard laboratory glassware
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
-
pH paper or meter
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Ethoxycarbonyl isothiocyanate is corrosive and lachrymatory. Methyl iodide is a carcinogen. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
3.2. Step-by-Step Methodology
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 5-aminopyrazole (e.g., 1.0 mmol, 83 mg) in anhydrous ethyl acetate (3 mL).
-
Initial Reaction: Cool the solution in an ice bath to 0 °C. Add ethoxycarbonyl isothiocyanate (1.0 mmol, 131 mg, ~0.11 mL) dropwise over 2 minutes.
-
First Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 5 minutes.
-
Solvent Removal: After the vial has cooled, open it and evaporate the ethyl acetate under reduced pressure using a rotary evaporator.
-
Cyclization & Methylation: To the crude residue in the same vial, add 2N aqueous NaOH (2 mL) followed by methyl iodide (1.2 mmol, 170 mg, ~0.075 mL).
-
Second Microwave Irradiation: Reseal the vial and irradiate the suspension at 80 °C for 3 minutes.
-
Work-up and Isolation:
-
After cooling, carefully neutralize the reaction mixture to pH ~7 by adding 2N HCl.
-
Cool the vial in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold deionized water (2 x 5 mL).
-
Dry the solid under vacuum to yield the final product, 2-(methylsulfanyl)pyrazolo[1,5-a][4][7][9]triazin-4(3H)-one.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the sequential one-pot process.
Caption: Workflow for the sequential one-pot microwave synthesis.
Comparative Data: Microwave vs. Conventional Heating
The advantages of the microwave-assisted protocol are most evident when compared directly with traditional heating methods.
| Parameter | Microwave-Assisted One-Pot Protocol | Conventional Method (Multi-Step) |
| Step 1 (Thiourea Formation) | 5 minutes @ 100 °C | 1 hour @ 77 °C (Reflux) |
| Step 2 (Cyclization) | 3 minutes @ 80 °C | Several hours at elevated temperatures |
| Total Reaction Time | < 10 minutes (irradiation time) | > 4 hours |
| Overall Yield | Typically 70-95%[1][8] | Often 40-60% (multi-step losses)[1] |
| Work-up | Single work-up procedure | Requires isolation of intermediates |
Data compiled from Elie, J. et al. (2021).[1][7]
Process Optimization and Troubleshooting
While the provided protocol is robust, adjustments may be necessary for different substrates or to improve outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Substrate degradation; Precipitation issues. | - Reaction Time/Temp: Increase microwave irradiation time or temperature incrementally. Ensure the temperature sensor is correctly calibrated. - Base: For the cyclization step, ensure the NaOH solution is fresh. Some substrates may benefit from a different base like sodium ethoxide. - Neutralization: Ensure complete neutralization and adequate cooling time to maximize precipitation. |
| Impure Product | Formation of byproducts; Incomplete S-methylation. | - Reagent Addition: Re-confirm the slow, dropwise addition of the isothiocyanate at 0°C to control the initial exotherm. - Methylating Agent: Ensure the correct stoichiometry of methyl iodide is used. If S-methylation is incomplete, a slight excess may be beneficial. - Purification: If impurities persist, the final product may require recrystallization or column chromatography. |
| Reaction Stalls | Poor microwave absorption; Incorrect solvent. | - Solvent Choice: While EtOAc is effective, for less polar substrates, a more polar solvent like DMF or NMP could improve microwave coupling, though this will require higher temperatures for evaporation. - Vessel Size: Ensure the reaction volume is appropriate for the microwave vial size to allow for efficient and uniform heating. |
Conclusion
The microwave-assisted sequential one-pot synthesis of pyrazolo[1,5-a]triazines represents a significant advancement over classical synthetic methods.[4] It offers unparalleled speed, efficiency, and convenience, making it an ideal methodology for medicinal chemistry labs and drug development professionals engaged in lead optimization and library synthesis.[3][7][8] By leveraging the principles of dielectric heating, researchers can rapidly access a diverse array of these valuable heterocyclic scaffolds, accelerating the pace of discovery.
References
- 1. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5- a][1,3,5]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1,2,4]triazine and Imidazo[2,1-c][1,2,4]triazine | Scilit [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
Welcome to the technical support resource for the synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold.[] We will explore key experimental variables, troubleshoot common issues, and provide evidence-based solutions to enhance the efficiency and reproducibility of your synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: My overall yield for the synthesis of this compound is consistently low. What are the primary factors I should investigate?
Low yield is a frequent challenge that can originate from multiple stages of the synthesis. A systematic approach to troubleshooting is crucial. The synthesis typically involves the formation of an N-acylated aminopyrazine intermediate followed by an intramolecular cyclization.
Primary Causes and Solutions:
-
Purity of Starting Materials: The quality of your initial reagents, particularly the 2-amino-3-chloropyrazine precursor, is paramount. Impurities can engage in side reactions, consuming reagents and complicating purification.
-
Recommendation: Always verify the purity of starting materials by NMR or GC-MS before commencing the reaction. If necessary, recrystallize or chromatographically purify the aminopyrazine starting material.
-
-
Inefficient Intermediate Formation: The initial acylation step to form the amide precursor is critical. Incomplete reaction here will directly impact the amount of substrate available for the final cyclization.
-
Recommendation: Ensure anhydrous conditions, as water can hydrolyze the acylating agent. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aminopyrazine is fully consumed.
-
-
Suboptimal Cyclization/Dehydration Conditions: The key intramolecular cyclization step, often a Bischler-Napieralski type reaction, requires potent dehydrating agents and specific temperatures to proceed efficiently.[2] Insufficiently harsh conditions will lead to incomplete conversion.
-
Recommendation: Phosphoryl chloride (POCl₃) and polyphosphoric acid (PPA) are commonly used and effective dehydrating agents for such cyclizations.[2][3] The reaction often requires heating to drive the cyclization to completion. Optimization of temperature and reaction time is essential; start with conditions reported for similar imidazo-fused heterocycles and adjust as needed.[3]
-
-
Side Product Formation: Competing side reactions can significantly reduce the yield of the desired product. For instance, polymerization of starting materials or intermediates can occur under harsh acidic and high-temperature conditions.
-
Recommendation: Maintain strict temperature control. A gradual increase in temperature may be preferable to shock heating. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Below is a workflow to guide your troubleshooting process for low yield issues.
Caption: Troubleshooting workflow for low yield.
Q2: The final cyclization step using POCl₃ is sluggish and gives a complex mixture. How can I improve this specific transformation?
The Bischler-Napieralski cyclization is powerful but sensitive to the electronic nature of the aromatic ring and steric factors.[2][3] When the reaction is problematic, a multi-pronged optimization approach is necessary.
Optimization Strategy for Cyclization:
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Dehydrating Agent | POCl₃ alone | PPA (Polyphosphoric Acid) or a mixture of PPA/POCl₃ | PPA can serve as both the acidic catalyst and solvent, often providing a more effective medium for cyclization, especially for less reactive substrates.[3] |
| Temperature | 80-100 °C | 110-160 °C | For electron-deficient pyrazine rings, higher thermal energy is often required to overcome the activation barrier for intramolecular electrophilic substitution.[3] Yields for similar syntheses have been shown to improve significantly from 43% at 140 °C to 77% at 160 °C.[3] |
| Solvent | Toluene, Xylene | High-boiling point solvents (e.g., Diphenyl ether) or neat conditions (using PPA as solvent) | Using a higher-boiling solvent allows for higher reaction temperatures. Running the reaction neat in PPA can increase reagent concentration and drive the reaction forward.[3] |
| Reaction Time | 2-4 hours | 6-12 hours or overnight | Sluggish reactions may simply require more time to reach completion. Monitor progress by TLC or LC-MS to determine the optimal endpoint and avoid decomposition. |
Experimental Protocol: Optimized Cyclization
-
To the N-acylated aminopyrazine precursor (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add polyphosphoric acid (10-20 times the weight of the substrate).
-
Begin stirring and slowly heat the mixture to 140-160 °C.
-
Maintain this temperature and monitor the reaction's progress by periodically quenching a small aliquot in water, neutralizing with base, extracting with ethyl acetate, and analyzing by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH > 8.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Q3: I am struggling with the purification of the final product, leading to significant material loss. What are the recommended purification techniques?
This compound is a moderately polar compound. Its basic nitrogen atoms can cause tailing on silica gel chromatography if not handled correctly.
Purification Recommendations:
-
Acid-Base Extraction: Before chromatography, an acid-base wash can remove non-basic impurities. Dissolve the crude product in ethyl acetate, wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Wash the organic layer to remove impurities. Then, basify the aqueous layer (e.g., with NaHCO₃) and re-extract your product back into an organic solvent. This can significantly clean up the crude material.
-
Column Chromatography:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity.
-
Tailing Reduction: To prevent streaking or tailing of the basic compound on the silica column, add a small amount of a basic modifier to your eluent. A 0.5-1% addition of triethylamine (Et₃N) or ammonia in methanol to the mobile phase is highly effective.[3]
-
-
Recrystallization: If the crude product is of sufficient purity (>85-90%), recrystallization can be an excellent final purification step to obtain highly pure material.
-
Solvent Screening: Test various solvent systems. Good candidates include ethanol, isopropanol, ethyl acetate/hexane mixtures, or dichloromethane/ether mixtures. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, high-level synthetic pathway for this compound?
A common and effective strategy involves a two-step process starting from 2-amino-3-chloropyrazine. This pathway is analogous to syntheses reported for similar imidazo-fused heterocyclic systems.[4][5]
Caption: General synthetic pathway.
-
Step 1: Amide Formation (Acylation): 2-Amino-3-chloropyrazine is reacted with an acylating agent like propionyl chloride or propionic anhydride in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding N-acyl intermediate.
-
Step 2: Intramolecular Cyclization: The amide intermediate is then treated with a strong dehydrating agent such as POCl₃ or PPA at elevated temperatures.[2][3] This induces an intramolecular electrophilic substitution reaction, followed by dehydration, to form the fused imidazo ring system.
Q2: Are there any specific safety precautions I should be aware of for this synthesis?
Yes, several reagents used in this synthesis are hazardous and require careful handling.
-
Phosphoryl Chloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle POCl₃ in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield. Ensure no water is present in the reaction setup.
-
Polyphosphoric Acid (PPA): PPA is corrosive and can cause severe burns. It is also highly viscous. When quenching the reaction, add the hot PPA mixture slowly to a large amount of ice to manage the exothermic reaction.
-
Chlorinated Reagents and Solvents: Starting materials like 2-amino-3-chloropyrazine and solvents like dichloromethane (DCM) should be handled with care, as they are potentially toxic and carcinogenic. Minimize exposure by working in a well-ventilated fume hood.
Q3: What analytical methods are best for confirming the structure of my final product?
A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation. The proton NMR will show characteristic signals for the methyl group and the aromatic protons on the pyrazine and imidazole rings. The number of signals, their chemical shifts, and coupling patterns will confirm the connectivity. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.[3]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).[3]
-
Infrared (IR) Spectroscopy: While less specific than NMR, IR can confirm the absence of the amide carbonyl (~1650-1680 cm⁻¹) from the intermediate, indicating that cyclization has occurred.
References
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 4. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support center for 8-Chloro-3-methylimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic compound. As a key intermediate in medicinal chemistry, achieving high purity is critical for reliable downstream applications and regulatory compliance.[] This document provides in-depth, field-proven insights into common purification challenges, presented in a troubleshooting and FAQ format.
Section 1: FAQs on Primary Purification & Initial Workup
This section addresses common questions encountered immediately following synthesis and during the initial attempts to isolate and purify this compound.
Q1: My reaction is complete. What is the standard aqueous workup procedure to get the crude product?
Answer: The initial workup is designed to remove inorganic salts, acidic or basic reagents, and highly polar impurities. This compound is a nitrogen-containing heterocycle, which imparts a degree of basicity, making its partitioning behavior pH-dependent.
The most common procedure involves a liquid-liquid extraction.[2] After the reaction, the mixture is typically concentrated to remove the reaction solvent. The resulting residue is then partitioned between an organic solvent, like chloroform or dichloromethane (DCM), and a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2]
Causality & Rationale:
-
Why Sodium Bicarbonate? Using a mild base like NaHCO₃ neutralizes any remaining acidic reagents (e.g., trifluoroacetic acid used in cyclization) without being strong enough to significantly deprotonate or hydrolyze the target compound.
-
Why Chloroform/DCM? These chlorinated solvents are effective at dissolving moderately polar organic molecules like our target compound and are immiscible with water, allowing for clean phase separation.
-
The Process: The basic wash deprotonates acidic impurities, making them more soluble in the aqueous layer, while the target compound remains in the organic layer. The layers are separated, and the organic phase is then washed with brine (saturated NaCl solution) to remove residual water before being dried over an anhydrous salt like sodium sulfate (Na₂SO₄).
A detailed, step-by-step protocol for this procedure is available in the Protocols section below.
Q2: After the workup and solvent removal, my crude product is a dark oil or a gummy solid. How can I induce crystallization?
Answer: Obtaining an oil or amorphous solid is a common issue, often due to the presence of residual solvents or impurities that inhibit the formation of a crystal lattice. Several techniques can be employed to induce crystallization:
-
Trituration: This is the most effective first step. Add a small amount of a non-polar solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or a mixture). Stir or sonicate the mixture. The goal is to "wash" the impurities away, leaving the purified, solid product behind. A similar compound, 8-chloro-2-methylimidazo[1,2-a]pyrazine, has been successfully purified by washing the solid with ether.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solvent. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the solution to act as a template for crystallization.
-
Solvent/Anti-Solvent Method: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM or ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") like hexanes or pentane until the solution becomes cloudy (the saturation point). Allow the solution to stand, and crystals should form.
Q3: I have a solid crude product. What is the best solvent for recrystallization?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For N-heterocycles like this compound, common and effective solvents include:
-
Ethers: Diethyl ether is a good starting point, as demonstrated for a closely related isomer.
-
Esters: Ethyl acetate.
-
Alcohols: Isopropanol or ethanol.
-
Hydrocarbons: Toluene or heptane, often used in combination with a more polar solvent.
Workflow for Solvent Selection:
-
Place a small amount of your crude solid in several test tubes.
-
Add a small volume of a different solvent to each tube.
-
Observe solubility at room temperature. A good candidate will show low solubility.
-
Heat the tubes that showed low solubility. The solid should completely dissolve.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The solvent that yields a large amount of crystalline solid is your best choice.
Section 2: Troubleshooting Guide for Column Chromatography
When recrystallization is insufficient, flash column chromatography is the primary method for purification. This section tackles common issues encountered during this process.
Q1: My compound and a key impurity have very similar Rf values on the TLC plate. How can I improve their separation on a silica gel column?
Answer: Poor separation (low ΔRf) is a frequent challenge. The key is to modify the polarity of the mobile phase (eluent) to exploit subtle differences in the interactions of the compounds with the stationary phase (silica).
Causality & Rationale: Silica gel is a polar, acidic stationary phase. Separation is based on the polarity of the compounds; more polar compounds interact more strongly with the silica and elute later. Your target compound contains nitrogen atoms, which can interact strongly with the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Decrease Eluent Polarity: If both spots are high up on the TLC plate (Rf > 0.5), the eluent is too strong. Reduce the proportion of the polar solvent (e.g., switch from 50% Ethyl Acetate/Hexanes to 30% Ethyl Acetate/Hexanes).
-
Change Solvent System: If simply adjusting polarity doesn't work, change the nature of the solvents to alter selectivity. The "eluent triangle" (a hydrocarbon, a chlorinated solvent, and an ethereal/ester solvent) is a powerful concept. Try switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system.
-
Add a Modifier: For basic compounds like yours, peak tailing can be an issue, which degrades resolution. Adding a small amount of a basic modifier to the eluent can dramatically improve peak shape.
-
Triethylamine (Et₃N): Add 0.1-1% to the eluent. This deactivates the acidic sites on the silica, preventing strong, non-specific binding of your basic compound.
-
Ammonia: Pre-treating the eluent by bubbling ammonia gas through it or using a 7N ammonia in methanol solution as the polar component (e.g., 1-2% of a 7N NH₃/MeOH solution in DCM) is also highly effective.
-
| Table 1: Recommended Solvent Systems for Flash Chromatography of Imidazopyrazines | |
| Solvent System | Notes & Applications |
| Ethyl Acetate / Hexanes | Standard starting system. Good for moderately polar compounds. |
| Dichloromethane / Methanol | A more polar system. Excellent for resolving compounds with H-bond donors/acceptors. |
| Dichloromethane / Acetone | Offers different selectivity compared to alcohol-based systems. |
| Toluene / Ethyl Acetate | Can provide unique selectivity for aromatic compounds. |
| Add 0.5% Triethylamine | To any of the above systems to reduce peak tailing for basic compounds. |
Q2: I suspect my compound is degrading on the silica column, leading to low recovery. What are my options?
Answer: This is a valid concern. The acidic surface of standard silica gel can catalyze the degradation of acid-sensitive compounds. Imidazopyrazines can be susceptible to this.
Verification & Solutions:
-
Spot Test: Dissolve a small amount of your crude material in your chosen eluent. Spot it on a TLC plate. In a separate vial, add a pinch of silica gel to the solution, stir for 30 minutes, then spot it on the same TLC plate next to the original spot. If a new, lower Rf spot appears or the original spot diminishes in the silica-treated sample, you have confirmed on-column degradation.
-
Switch to a Neutral Stationary Phase:
-
Neutral Alumina: Alumina is an excellent alternative to silica. It is available in acidic, neutral, and basic grades. For your compound, neutral or basic alumina would be the best choice. Note that the eluent system may need to be re-optimized, as alumina has different separation characteristics.
-
-
Use Deactivated Silica: You can "deactivate" silica gel by adding a percentage of water by weight (e.g., Brockmann Grade III has ~6% water). However, a more reliable method is to use a basic modifier in the eluent as described in Q1.
-
Reverse-Phase Chromatography: If degradation is severe, consider reverse-phase flash chromatography (C18 silica). Here, the stationary phase is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). The elution order is reversed: less polar compounds elute later. This method completely avoids issues with acidic stationary phases.
Section 3: Visualizing the Purification Workflow
To achieve the desired purity, a logical progression of techniques is necessary. The following diagram outlines a decision-making workflow for purifying this compound.
Caption: Decision workflow for purifying this compound.
Section 4: Experimental Protocols & Data
This section provides actionable, step-by-step protocols for the key purification techniques discussed.
Protocol 1: Standard Post-Reaction Aqueous Workup
-
Concentrate: Following the reaction, remove the bulk solvent using a rotary evaporator.
-
Partition: Transfer the residue to a separatory funnel using dichloromethane (DCM, ~50 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, ~50 mL).
-
Extract: Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate completely.
-
Separate Layers: Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Back-Extract: Add fresh DCM (~25 mL) to the aqueous layer remaining in the funnel, shake again, and combine the second organic layer with the first.
-
Wash: Wash the combined organic layers with brine (saturated NaCl solution, ~30 mL) to remove excess water.
-
Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; the Na₂SO₄ should move freely like a snow globe when the solution is dry.
-
Filter & Concentrate: Filter the solution to remove the Na₂SO₄ and concentrate the filtrate to dryness under reduced pressure to yield the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel (with Triethylamine modifier)
-
Prepare Eluent: Prepare the mobile phase determined from your TLC analysis (e.g., 30% Ethyl Acetate in Hexanes). To this solution, add triethylamine (Et₃N) to a final concentration of 0.5% (v/v).
-
Pack Column: Pack a glass column with silica gel using the prepared eluent (as a slurry).
-
Load Sample: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution. Carefully add this powder to the top of the packed column.
-
Elute: Add the eluent to the column and apply positive pressure. Collect fractions in test tubes.
-
Monitor: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp (254 nm).
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
| Table 2: Typical Purity & Yield Benchmarks for this compound | ||
| Purification Step | Expected Purity (by ¹H NMR) | Typical Recovery Yield |
| Post-Aqueous Workup | 70-90% | 95-100% |
| After Recrystallization | >95% | 60-80% |
| After Column Chromatography | >98% | 75-90% |
Note: Yields are highly dependent on the success of the preceding synthetic step.
References
Technical Support Center: Synthesis of Imidazo[1,5-a]pyrazine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. The imidazo[1,5-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, forming the basis of potent inhibitors for targets such as Bruton's tyrosine kinase (BTK) and Src-family kinases.[1][2][3] However, its synthesis can present unique and often frustrating challenges.
This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, providing not just steps, but the scientific reasoning to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the synthesis of the imidazo[1,5-a]pyrazine scaffold, particularly through multicomponent reactions (MCRs), which are a popular and efficient strategy.[4][5]
Q1: My reaction yield is consistently low or fails completely. What are the most critical parameters to investigate?
A1: Low or no yield in the synthesis of fused imidazole systems is a frequent issue. The problem often lies in one of three areas: starting material integrity, reaction conditions, or the catalytic system. Let's break down the troubleshooting process.
1. Purity and Stability of Starting Materials:
-
2-Aminopyrazine Derivatives: These starting materials can be susceptible to degradation. Ensure they are pure and dry. The presence of impurities can inhibit the catalyst or lead to unwanted side reactions.
-
Aldehydes: Aldehydes, especially aliphatic ones, can undergo self-condensation (aldol reaction) or oxidation to carboxylic acids. Use freshly distilled or purified aldehydes.
-
Isocyanides: Isocyanides can have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. They are sensitive to acidic conditions and can hydrolyze. Ensure the purity of your isocyanide, as impurities can drastically affect the reaction outcome.
2. Reaction Conditions & Solvent Choice:
-
Anhydrous Conditions: The initial step in many syntheses, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, is the formation of an imine from the aminopyrazine and the aldehyde.[6] This is a condensation reaction that releases water. The presence of excess water can shift the equilibrium back to the starting materials.
-
Actionable Advice: Run the reaction under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. Consider adding a dehydrating agent like trimethyl orthoformate to scavenge water as it is formed.[7]
-
-
Solvent Effects: The choice of solvent is critical and non-innocent. While many solvents can be used, polar protic solvents like methanol or ethanol often give superior results. This is because the solvent can act as a co-catalyst, participating in proton transfer steps that accelerate the reaction.[6] In contrast, aprotic solvents like Dichloromethane (DCM) or Toluene may lead to sluggish or incomplete reactions.[6]
3. Catalyst Selection and Activity:
-
Lewis vs. Brønsted Acids: Both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂) and Brønsted acids (e.g., p-TsOH, AcOH) are commonly used to catalyze the crucial cyclization step.[6][7][8]
-
Catalyst Loading: Insufficient catalyst loading can lead to an incomplete reaction. Conversely, excessive catalyst loading can sometimes promote side reactions. A typical starting point is 10 mol%.
-
Catalyst Sensitivity: Some catalysts are sensitive to air and moisture. Ensure proper handling and storage.
Below is a workflow to guide your troubleshooting process for a failed reaction.
Q2: I'm observing significant side product formation. What are the likely culprits and how can I suppress them?
A2: Side product formation often points to a reaction pathway competing with your desired cyclization. In the context of an MCR like the GBB, the key is to favor the intramolecular cyclization of the nitrilium intermediate.
Common Side Reactions:
-
Unreacted Imine: If the cyclization step is slow, you may isolate the intermediate imine formed from the aminopyrazine and aldehyde. This is common in the absence of an effective catalyst or at low temperatures.
-
Dimerization/Polymerization: Isocyanides can polymerize under strongly acidic conditions. Aldehydes can form trimers (e.g., trioxane) or other oligomers.
-
Alternative Cyclization Pathways: Depending on the substrates, other nucleophiles present in the molecule could potentially compete with the desired cyclization, leading to isomeric products.
Mitigation Strategies:
-
Control Reagent Stoichiometry: Ensure the stoichiometry is accurate. An excess of one component can sometimes promote side reactions.
-
Temperature Control: Reactions are often run at room temperature or with gentle heating (40-60 °C).[9] Excessively high temperatures can lead to decomposition or undesired side reactions.
-
One-Pot, Two-Step Process: While many MCRs are run by mixing all components at once, a one-pot, two-step approach can improve outcomes. First, allow the aminopyrazine and aldehyde to stir for a short period (e.g., 30 minutes) to form the imine in situ, then add the isocyanide and catalyst. This can prevent the isocyanide from degrading before it has a chance to react.[7]
The diagram below illustrates the generally accepted mechanism for the GBB reaction, highlighting the critical nitrilium intermediate. Understanding this pathway helps rationalize the formation of side products.
Q3: Purification of my final compound is extremely difficult due to poor solubility and streaking on silica gel. What are the best practices?
A3: Purification is a well-known bottleneck for this class of compounds. The planar, nitrogen-rich heterocyclic core often leads to high polarity, poor solubility in common organic solvents, and strong interactions with silica gel.[10][11]
Recommended Purification Strategies:
-
Column Chromatography:
-
Deactivate Silica: The basic nitrogen atoms in the imidazo[1,5-a]pyrazine core can interact strongly with acidic silica gel, causing significant streaking. Pre-treating your silica with triethylamine (by adding ~1% triethylamine to your eluent system) can neutralize the acidic sites and dramatically improve peak shape.
-
Solvent System: A gradient elution starting from a non-polar solvent (like Hexanes or Toluene) and gradually increasing the polarity with Ethyl Acetate, followed by the addition of Methanol if necessary, is often effective. For example: Hexane/EtOAc -> EtOAc -> EtOAc/MeOH.
-
Alternative Stationary Phases: If silica fails, consider using alumina (neutral or basic) or reverse-phase C18 silica.
-
-
Recrystallization: If your compound is crystalline, recrystallization is an excellent method for obtaining highly pure material. Experiment with various solvent systems, such as Ethanol, Methanol, Acetonitrile, or mixtures like Dichloromethane/Hexane or Ethyl Acetate/Hexane.
-
Salt Formation and Precipitation: For large-scale synthesis where chromatography is impractical, forming a salt can be a highly effective purification technique.[7]
-
Dissolve the crude product in a suitable solvent (e.g., 2-propanol).
-
Add an acid (e.g., sulfuric acid or HCl in an organic solvent) dropwise to precipitate the corresponding salt.
-
The salt can often be filtered off in high purity, leaving many non-basic impurities behind in the solution.
-
The free base can be regenerated by subsequent treatment with a base if required.
-
Experimental Protocols & Data
Protocol: Optimized GBB Synthesis of a 3-Aminoimidazo[1,2-a]pyrazine Derivative
This protocol is adapted from a scalable industrial process and serves as an excellent starting point for synthesizing related imidazo[1,5-a]pyrazine cores.[7]
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminopyrazine (1.0 eq), the desired aldehyde (1.05 eq), and anhydrous acetonitrile (MeCN) as the solvent.
-
Imine Formation: Add trimethyl orthoformate (1.5 eq) to the mixture. Stir at room temperature for 30 minutes.
-
Catalyst Addition: Add the catalyst, for example, BF₃·OEt₂ (10 mol%), to the reaction mixture.
-
Isocyanide Addition: Slowly add the isocyanide (1.1 eq) to the mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle warming (e.g., 40 °C) for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like Ethyl Acetate or Dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue using one of the methods described in Q3 (e.g., column chromatography on triethylamine-deactivated silica).
Data Tables
The following tables summarize key optimization parameters and troubleshooting solutions.
Table 1: Example of Reaction Condition Optimization for GBB Synthesis [6][7]
| Entry | Catalyst (10 mol%) | Solvent | Additive | Temperature (°C) | Yield (%) |
| 1 | None | Toluene | None | 25 | 0 |
| 2 | p-TsOH | DCM | None | 25 | 15 |
| 3 | p-TsOH | MeCN | None | 25 | 65 |
| 4 | p-TsOH | MeOH | None | 25 | 82 |
| 5 | Sc(OTf)₃ | MeOH | None | 25 | 90 |
| 6 | BF₃·OEt₂ | MeCN | Me₃COF * | 40 | >85 |
*Trimethyl orthoformate (dehydrating agent)
Table 2: Quick Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Product | Wet reagents/solvents; Ineffective catalyst; Low temperature | Use anhydrous solvent, add dehydrating agent; Screen Lewis/Brønsted acids; Gently warm the reaction (40-60 °C). |
| Multiple Spots on TLC | Side product formation; Incomplete reaction | Use a one-pot, two-step procedure; Check reagent stoichiometry; Lower reaction temperature. |
| Product Streaking on Silica Gel | Strong interaction of basic nitrogens with acidic silica | Pre-treat silica with triethylamine (add 1% to eluent); Use neutral alumina; Consider reverse-phase chromatography. |
| Poor Solubility | High planarity and polarity of the heterocyclic core | Use more polar solvents for purification (e.g., DCM/MeOH); Try recrystallization from hot solvents (e.g., EtOH, MeCN); Purify via salt formation. |
| Scale-up Failure | Poor heat transfer; Inefficient mixing | Ensure adequate stirring; Control exotherms with slow addition of reagents or an ice bath; Re-optimize conditions on a larger scale. |
References
- 1. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
Technical Support Center: Stability of 8-Chloro-3-methylimidazo[1,5-a]pyrazine in Solution
Welcome to the technical support center for 8-Chloro-3-methylimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. Given the limited publicly available stability data specific to this compound, this document synthesizes information from related heterocyclic compounds, general principles of chemical stability, and handling of chlorinated molecules to offer a scientifically grounded resource.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily:
-
pH: The acidity or basicity of the solution can catalyze hydrolysis or other degradation reactions. Imidazole-containing structures can be susceptible to pH-dependent degradation.
-
Solvent: The choice of solvent can impact solubility and stability. Protic solvents, especially water, can participate in hydrolysis.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation in heterocyclic aromatic compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, a common pathway for electron-rich heterocyclic systems.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial stock solutions, anhydrous aprotic solvents such as DMSO or DMF are generally recommended for heterocyclic compounds of this nature. These solvents minimize the risk of hydrolysis. For aqueous buffers in biological assays, it is crucial to prepare fresh solutions and minimize storage time. If aqueous solutions are necessary, consider using a buffer at a neutral or slightly acidic pH, as basic conditions may promote hydrolysis of the chloro group.
Q3: How should I store solutions of this compound?
A3: To maximize stability, solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable, but stability should be verified.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For sensitive applications, consider purging the solution with an inert gas like argon or nitrogen before sealing to minimize oxidation.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter during your experiments and provides a logical approach to troubleshooting.
Issue 1: Loss of Compound Potency or Concentration Over Time in Aqueous Buffer
If you observe a decrease in the expected activity or concentration of your compound in an aqueous solution, it is likely due to degradation.
Potential Causes & Troubleshooting Steps:
-
Hydrolysis: The chloro substituent on the pyrazine ring may be susceptible to nucleophilic substitution by water (hydrolysis), especially at non-neutral pH.
-
Troubleshooting Workflow:
Troubleshooting workflow for loss of potency.
-
-
Protocol for pH Stability Assessment:
-
Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the concentration of the parent compound using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.
-
Plot the percentage of the remaining parent compound against time for each pH to determine the pH at which the compound is most stable.
-
Issue 2: Appearance of New Peaks in HPLC or LC-MS Analysis
The emergence of new peaks in your chromatogram that are not present in a freshly prepared standard is a clear indication of degradation.
Potential Causes & Analytical Approach:
-
Degradation Products: These new peaks correspond to degradation products formed from the parent compound. Common degradation pathways for similar heterocyclic compounds include hydrolysis, oxidation, and photolysis.
-
Hydrolysis Product: Nucleophilic substitution of the chlorine atom with a hydroxyl group would result in a product with a molecular weight difference of -18.45 Da (Cl replaced by OH).
-
Oxidation Product: Oxidation of the imidazopyrazine ring system could lead to the formation of N-oxides or other oxygenated species, resulting in an increase in molecular weight of +16 Da per oxygen atom.
-
Photodegradation Products: Exposure to light can lead to a variety of degradation products through complex reaction pathways.
-
-
Forced Degradation Study Workflow: To identify potential degradation products and develop a stability-indicating analytical method, a forced degradation study is recommended.[1]
Workflow for a forced degradation study.
Table 1: Potential Degradation Products and Their Mass Shifts
| Degradation Pathway | Potential Modification | Expected Mass Change (Da) |
| Hydrolysis | Replacement of -Cl with -OH | -18.45 |
| Oxidation | Addition of an oxygen atom | +15.99 |
| Dehalogenation | Replacement of -Cl with -H | -34.46 |
Best Practices for Handling and Storage
To ensure the integrity of your experimental results, adhere to the following best practices for handling and storing this compound.
Solid Compound:
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to protect it from moisture. For long-term storage, refrigeration (2-8°C) is recommended.
-
Handling: Weigh out the compound in a controlled environment with low humidity. Avoid prolonged exposure to ambient air and light.
Solutions:
-
Stock Solutions (in anhydrous aprotic solvents like DMSO/DMF):
-
Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Use vials with PTFE-lined caps to prevent solvent evaporation and contamination.
-
-
Aqueous Working Solutions:
-
Prepare fresh from the stock solution immediately before use.
-
If short-term storage is unavoidable, keep the solution on ice and protected from light.
-
Avoid storing aqueous solutions for more than a few hours unless stability has been experimentally confirmed under those conditions.
-
By following these guidelines and employing a systematic troubleshooting approach, you can minimize the impact of stability issues on your research and ensure the reliability of your data when working with this compound.
References
optimizing reaction conditions for 8-Chloro-3-methylimidazo[1,5-a]pyrazine synthesis
Welcome to the dedicated technical support resource for the synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
Introduction
This compound is a key heterocyclic scaffold in medicinal chemistry, valued for its role as an intermediate in the development of novel therapeutics.[1] The synthesis, while conceptually straightforward, can present several challenges that may impact yield and purity. This guide provides a systematic approach to overcoming these hurdles, grounded in established chemical principles.
Proposed Synthetic Pathway
A common and effective strategy for the synthesis of the imidazo[1,5-a]pyrazine core involves the cyclization of a 2-(aminomethyl)pyrazine derivative.[2] For the target molecule, this compound, a plausible two-step synthesis is outlined below. This pathway will serve as the basis for the subsequent troubleshooting and FAQ sections.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline based on analogous transformations.[2][3] Optimization may be required for specific laboratory conditions and reagent batches.
Step 1: Synthesis of N-((3-chloropyrazin-2-yl)methyl)acetamide (Intermediate)
-
To a solution of 2-(aminomethyl)-3-chloropyrazine (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0°C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetamide intermediate. Purification can be achieved by column chromatography on silica gel.
Step 2: Synthesis of this compound (Final Product)
-
To the crude or purified N-((3-chloropyrazin-2-yl)methyl)acetamide (1.0 eq), add phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) (5-10 eq).
-
Heat the mixture at 80-110°C for 2-6 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a saturated solution of sodium carbonate or ammonium hydroxide to a pH of 8-9.
-
Extract the product with ethyl acetate or DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion in Step 1 (Acetylation) | 1. Inactive starting material. 2. Insufficiently anhydrous conditions. 3. Inadequate base. | 1. Verify the purity of 2-(aminomethyl)-3-chloropyrazine by NMR or LC-MS. 2. Use freshly distilled solvents and flame-dried glassware under an inert atmosphere. 3. If using a non-basic solvent like DCM, ensure an adequate amount of a non-nucleophilic base like triethylamine or pyridine is present. |
| Formation of di-acetylated or other byproducts in Step 1 | Over-reaction with acetic anhydride. | Add acetic anhydride dropwise at 0°C and carefully monitor the reaction to stop it upon consumption of the starting material. |
| Low yield in Step 2 (Cyclization) | 1. Incomplete reaction. 2. Decomposition of the product under harsh acidic conditions. 3. Inefficient extraction. | 1. Increase the reaction time or temperature. Consider using a stronger dehydrating agent like PPA if POCl₃ is ineffective. 2. Monitor the reaction for product degradation. If observed, try milder conditions (lower temperature, shorter reaction time). 3. Ensure the aqueous layer is sufficiently basified before extraction. The product may be protonated and remain in the aqueous phase if the pH is too low. |
| Formation of a dark tar-like substance in Step 2 | Polymerization or extensive decomposition. | This is common in acid-catalyzed cyclizations.[4] Try a lower reaction temperature or a different dehydrating agent. Adding the intermediate slowly to the hot acid might also help. |
| Difficult purification of the final product | 1. Co-elution with starting material or byproducts. 2. Product instability on silica gel. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider using neutral or basic alumina for chromatography if the product is acid-sensitive. Recrystallization from a suitable solvent system is another option. |
Frequently Asked Questions (FAQs)
A1: The synthesis of 2-(aminomethyl)-3-chloropyrazine can be a multi-step process, often starting from 2-amino-3-chloropyrazine or 2-methyl-3-chloropyrazine. A common route involves the bromination of 2-methyl-3-chloropyrazine followed by a Gabriel synthesis or direct amination.[5]
Q2: What is the mechanism of the cyclization in Step 2?
A2: The cyclization is a variation of the Bischler-Napieralski reaction.[3][6] The amide oxygen is activated by the Lewis acidic dehydrating agent (e.g., POCl₃), followed by an intramolecular electrophilic attack of the pyrazine ring nitrogen onto the activated carbonyl carbon, leading to the formation of the imidazole ring after dehydration.
Q3: Can I use other acylating agents in Step 1 to introduce different substituents at the 3-position?
A3: Yes, this is a versatile method. Using different acid anhydrides or acid chlorides in Step 1 will result in the corresponding substituent at the 3-position of the final product.
Q4: Are there alternative methods for the cyclization step?
A4: The Pictet-Spengler reaction is another powerful method for constructing similar fused imidazole rings.[4][7] This would involve reacting the 2-(aminomethyl)pyrazine with an aldehyde or ketone under acidic conditions.
Q5: What are the key safety precautions for this synthesis?
A5: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction with POCl₃ should be done slowly and carefully by adding the reaction mixture to ice.
References
- 1. youtube.com [youtube.com]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-AMINOMETHYL-3-CHLOROPYRAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine. This valuable heterocyclic scaffold is a key intermediate in the development of various therapeutic agents.[1][] This guide provides in-depth troubleshooting advice and detailed analytical protocols to help you identify and mitigate common impurities, ensuring the quality and integrity of your synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound. The proposed synthetic route involves the condensation of a substituted aminopyrazine with an α-haloketone followed by cyclization.
Q1: My reaction to form the imidazo[1,5-a]pyrazine ring is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete cyclization is a frequent issue. The key factors to investigate are the reaction temperature, the choice of solvent, and the presence of a suitable base.
-
Causality: The cyclization step is often a nucleophilic substitution reaction, and its rate is highly dependent on the reaction conditions. Insufficient heat may not provide the necessary activation energy for the reaction to proceed to completion. The solvent polarity can also play a crucial role in stabilizing the transition state. A non-optimal base may not be strong enough to facilitate the key deprotonation steps required for ring closure.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or LC-MS. For many heterocyclic cyclizations, refluxing in a higher boiling point solvent like DMF or dioxane can be effective.
-
Solvent Selection: If using a non-polar solvent, consider switching to a more polar aprotic solvent such as DMF, DMAc, or NMP. These solvents can better solvate the ionic intermediates and accelerate the reaction.
-
Base Optimization: If using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a sodium alkoxide.
-
Q2: I am observing a significant amount of an isomeric impurity. How can I identify and minimize its formation?
A2: The formation of the regioisomeric 5-Chloro-3-methylimidazo[1,5-a]pyrazine is a common side reaction.
-
Causality: The formation of the imidazo[1,5-a]pyrazine ring involves the cyclization of an intermediate that has two nitrogen atoms available for ring closure. The regioselectivity of this cyclization is influenced by both electronic and steric factors. The electronic properties of the pyrazine ring and the substituents can direct the cyclization to one nitrogen over the other.
-
Identification:
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between the 8-chloro and 5-chloro isomers. The chemical shifts of the protons and carbons on the pyrazine ring will be significantly different due to the varying electronic environment.
-
LC-MS: While mass spectrometry will show the same mass for both isomers, their fragmentation patterns in MS/MS experiments may differ. Additionally, the isomers will likely have different retention times on a reversed-phase HPLC column.
-
-
Minimization Strategies:
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer.
-
Protecting Groups: In some cases, temporarily protecting one of the pyrazine ring nitrogens with a removable protecting group can direct the cyclization to the desired position.
-
Q3: My final product is contaminated with a dark, tarry substance. What is this and how can I remove it?
A3: The formation of polymeric or degradation products is often due to harsh reaction conditions or the instability of intermediates.
-
Causality: Imidazo[1,5-a]pyrazine systems can be sensitive to strong acids or bases and high temperatures.[3] Prolonged reaction times under harsh conditions can lead to decomposition and polymerization.
-
Troubleshooting and Purification:
-
Reaction Optimization: Reduce the reaction temperature and time. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Purification:
-
Column Chromatography: Silica gel chromatography is often effective in removing polar, colored impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the crude product to adsorb colored impurities. The carbon is then removed by filtration through celite.
-
-
Potential Impurities in this compound Synthesis
| Impurity | Potential Source | Identification Methods | Mitigation Strategies |
| Starting Materials | Incomplete reaction | TLC, LC-MS, NMR | Optimize reaction time, temperature, and stoichiometry. |
| Isomeric Impurity (5-Chloro-3-methylimidazo[1,5-a]pyrazine) | Lack of regioselectivity in cyclization | NMR, LC-MS/MS | Control reaction temperature, consider protecting groups. |
| Hydrolyzed Product (3-methyl-imidazo[1,5-a]pyrazin-8-ol) | Presence of water in the reaction or work-up | LC-MS, NMR | Use anhydrous solvents and reagents; perform work-up under inert atmosphere. |
| Polymeric/Degradation Products | Harsh reaction conditions (high temperature, strong acid/base) | Visual observation (dark color), broad signals in NMR | Reduce reaction temperature and time; use milder reagents. |
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates a plausible synthetic route for this compound and the formation of a key isomeric impurity.
Caption: Plausible synthetic route and isomeric impurity formation.
Troubleshooting and Analytical Protocols
A systematic approach to identifying and quantifying impurities is crucial for process optimization and quality control.
Experimental Protocol: Impurity Profiling by HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the relative area percent of each impurity.
-
For unknown peaks, collect fractions for further characterization by MS and NMR.
-
Workflow for Impurity Identification
The following diagram outlines a typical workflow for the identification and characterization of unknown impurities.
Caption: Workflow for impurity identification and characterization.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
troubleshooting failed reactions of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
Welcome to the technical support center for 8-Chloro-3-methylimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this versatile heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Introduction to the Scaffold
This compound is a key building block in medicinal chemistry, valued for its role in the development of kinase inhibitors and other therapeutic agents.[1][2][3] Its electron-deficient pyrazine ring and the adjacent imidazole moiety create a unique electronic landscape that, while synthetically useful, can present specific challenges in common cross-coupling reactions. The chlorine atom at the 8-position is the primary handle for functionalization, most commonly via palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
This guide will address frequently encountered issues in a question-and-answer format, providing both diagnostic advice and actionable protocols.
Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are central to the functionalization of this compound. However, the nitrogen-rich, electron-deficient nature of this heterocycle can often lead to complications.[4][5][6]
Section 1.1: Suzuki-Miyaura Coupling Failures
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds. When it fails with our substrate, the causes can often be traced to catalyst inhibition or suboptimal reaction conditions.
Question: My Suzuki-Miyaura reaction with this compound is not proceeding. I'm observing only starting material. What are the likely causes?
Answer: This is a common issue when working with nitrogen-rich heterocycles. The primary culprits are often related to the catalyst system and the reaction environment.
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms of the imidazo[1,5-a]pyrazine ring system can coordinate to the palladium center, effectively "poisoning" the catalyst and preventing it from entering the catalytic cycle.[6] This is a well-documented inhibitory effect of unprotected azoles on palladium-catalyzed reactions.[4][5]
-
Ineffective Oxidative Addition: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step of the catalytic cycle.[7] The electron-withdrawing nature of the imidazopyrazine core, while activating the C-Cl bond to nucleophilic attack, can still require a highly active catalyst for efficient oxidative addition.
-
Suboptimal Ligand and Base Combination: The choice of ligand and base is critical. Standard ligands like PPh₃ may not be electron-rich enough to promote oxidative addition with the chloro-substrate. Similarly, the base must be strong enough to facilitate the transmetalation step without causing decomposition of the boronic acid.
Troubleshooting Workflow for Failed Suzuki-Miyaura Reactions
Caption: Troubleshooting logic for a failed Suzuki-Miyaura reaction.
Question: My Suzuki reaction is producing a significant amount of a side product that appears to be the de-chlorinated starting material (3-methylimidazo[1,5-a]pyrazine). What is causing this?
Answer: The formation of the hydrodehalogenated product is a classic side reaction in Suzuki-Miyaura couplings and points towards two main competing pathways:
-
Protodeboronation of the Boronic Acid: This is the reaction of the boronic acid with a proton source (often residual water) to regenerate the corresponding arene, consuming your coupling partner.[8] This is often accelerated by strong bases and elevated temperatures.
-
Competitive Reduction Pathway: In some cases, the palladium intermediate that should undergo transmetalation can instead be intercepted by a hydride source, leading to the reduced, de-chlorinated product.
Mitigation Strategies for Hydrodehalogenation:
| Strategy | Rationale | Recommended Action |
| Ensure Anhydrous Conditions | Minimize the primary proton source for protodeboronation.[8] | Use freshly dried solvents and reagents. Bake glassware before use. |
| Optimize the Base | Stronger bases can accelerate protodeboronation.[8] | Consider switching from hydroxides to carbonates (e.g., Cs₂CO₃) or phosphates (K₃PO₄). |
| Use a Boronic Ester | Pinacol esters (BPin) are generally more stable to protodeboronation than boronic acids. | If possible, use the corresponding boronic acid pinacol ester. |
| Lower Reaction Temperature | If the desired reaction is kinetically competent at a lower temperature, this can disfavor the decomposition pathway. | Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). |
Section 1.2: Buchwald-Hartwig Amination Challenges
The Buchwald-Hartwig amination is essential for introducing nitrogen nucleophiles. The challenges with this compound are similar to those in Suzuki couplings but with nuances related to the amine coupling partner.
Question: I am attempting a Buchwald-Hartwig amination on this compound, but the reaction is sluggish and gives low yields. What should I try?
Answer: The sluggishness of Buchwald-Hartwig reactions with aryl chlorides is a known challenge, primarily due to the difficulty of the oxidative addition step.[9] For a substrate like ours, a highly active and specialized catalyst system is required.
Key Optimization Parameters for Buchwald-Hartwig Amination:
-
Catalyst System (Palladium Source and Ligand): This is the most critical factor. The use of modern, bulky, electron-rich phosphine ligands is non-negotiable for aryl chlorides. These ligands promote the formation of the active, monoligated Pd(0) species and accelerate the oxidative addition.[10]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. The choice of base can be substrate-dependent, and screening is often necessary. Sodium tert-butoxide (NaOtBu) is a common starting point, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be effective.
-
Solvent: Aprotic, non-coordinating solvents are generally preferred. Toluene and dioxane are the most common choices.
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or a G3/G4 Buchwald Precatalyst | Provides a reliable source of Pd(0). Precatalysts are often more air-stable and give more reproducible results. |
| Ligand | XPhos, RuPhos, or BrettPhos | These bulky, electron-rich ligands are designed to facilitate the coupling of challenging substrates like aryl chlorides.[10][11] |
| Base | NaOtBu or LHMDS | Strong bases that are effective in a wide range of Buchwald-Hartwig reactions.[12] |
| Solvent | Toluene or Dioxane (anhydrous) | Standard solvents that are generally inert and have a suitable boiling point for these reactions. |
| Temperature | 100-110 °C | Sufficient thermal energy is typically required to drive the oxidative addition of the aryl chloride. |
Experimental Protocol: General Procedure for a Test Buchwald-Hartwig Amination
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %).
-
Add the catalyst/ligand mixture to the Schlenk flask.
-
Add anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Part 2: Synthesis and Stability FAQs
Question: I am seeing impurities in my starting material, this compound. Could this affect my cross-coupling reactions?
Answer: Absolutely. The purity of your starting material is paramount. The synthesis of the imidazo[1,5-a]pyrazine core often involves a cyclization step, for example, from a 2-amino-3-chloropyrazine derivative.[13] Incomplete cyclization or residual reagents from the synthesis can introduce impurities that may interfere with catalysis. It is highly recommended to purify the starting material by recrystallization or column chromatography before use.
Question: Is this compound susceptible to hydrolysis?
Answer: Yes, electron-deficient chloro-heterocycles can be susceptible to hydrolysis, especially under basic conditions at elevated temperatures.[14] While generally stable under typical workup conditions, prolonged exposure to strong aqueous bases during a reaction or workup could lead to the formation of the corresponding 8-hydroxy derivative. If you suspect hydrolysis, minimize the duration of any aqueous basic washes and consider using a milder base like sodium bicarbonate.
Part 3: Purification and Analysis
Question: I am having difficulty purifying my coupled product. It seems to be very polar and streaks on the silica gel column.
Answer: This is a frequent challenge with nitrogen-containing heterocycles. The basic nitrogen atoms can interact strongly with the acidic silica gel, leading to poor chromatographic behavior.
Purification Troubleshooting Flowchart
Caption: Decision tree for troubleshooting product purification.
By systematically addressing these common issues, researchers can significantly improve the success rate of reactions involving this compound, accelerating their research and development efforts.
References
- 1. Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. prepchem.com [prepchem.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
Welcome to the technical support center for the scale-up synthesis of 8-Chloro-3-methylimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the larger-scale production of this important heterocyclic compound. As a key intermediate in medicinal chemistry, robust and scalable synthesis is crucial. This document offers practical insights based on established chemical principles and field-proven experience.
I. Overview of the Synthetic Strategy
The most viable and scalable synthetic approach to this compound involves a two-step process: the chlorination of 2-aminopyrazine to form the key intermediate, 2-amino-5-chloropyrazine, followed by a cyclocondensation reaction with an appropriate three-carbon synthon.
Caption: High-level overview of the two-stage synthesis.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the scale-up synthesis.
Q1: What is the recommended synthetic route for the multigram to kilogram scale production of this compound?
A1: The recommended route is a two-step synthesis starting from commercially available 2-aminopyrazine.
-
Step 1: Chlorination of 2-Aminopyrazine. The selective chlorination of 2-aminopyrazine to 2-amino-5-chloropyrazine is the critical first step. While various chlorinating agents can be used, N-chlorosuccinimide (NCS) in a suitable solvent like dichloromethane (DCM) at controlled temperatures (e.g., 0 °C) offers good selectivity and is amenable to scale-up.[1]
-
Step 2: Cyclocondensation. The resulting 2-amino-5-chloropyrazine is then reacted with a suitable C3 synthon to form the imidazo[1,5-a]pyrazine ring system. For the 3-methyl substitution, a common and effective reagent is chloroacetone. The reaction is typically carried out in a sealed vessel at elevated temperatures.
Q2: What are the primary safety concerns during this synthesis?
A2: Safety is paramount, especially at scale. Key considerations include:
-
Chlorinating Agents: N-chlorosuccinimide (NCS) is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.
-
Pressurized Reactions: The cyclocondensation step is often performed in a sealed reactor at elevated temperatures, which can lead to pressure build-up. It is crucial to use a properly rated pressure reactor with appropriate safety relief systems.
-
Exothermic Reactions: The chlorination reaction can be exothermic. Slow addition of the chlorinating agent and careful temperature monitoring are essential to prevent thermal runaways.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the recommended methods for reaction monitoring.
-
TLC: Provides a quick and qualitative assessment of the reaction progress. A suitable eluent system (e.g., ethyl acetate/hexane) should be developed to clearly separate the starting material, intermediate, and product.
-
HPLC: Offers a more quantitative analysis of the reaction mixture, allowing for the determination of conversion and the detection of any side products. A reverse-phase C18 column with a gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point for method development.
Q4: What are the likely impurities, and how can they be controlled?
A4: Potential impurities can arise from both steps of the synthesis.
-
From Chlorination: Dichlorinated pyrazines are a common impurity if the reaction is not carefully controlled.[1] Maintaining a low temperature and using a stoichiometric amount of NCS can minimize their formation.
-
From Cyclocondensation: Incomplete reaction will leave unreacted 2-amino-5-chloropyrazine. Side reactions of chloroacetone (e.g., self-condensation) can also occur.
-
Control Strategies: Careful control of reaction stoichiometry, temperature, and reaction time are the primary means of minimizing impurity formation. Purification methods are discussed in the troubleshooting section.
III. Detailed Experimental Protocol (Projected for Scale-Up)
This protocol is a projection for a scale-up synthesis based on literature precedents for similar compounds and general process chemistry principles. It should be optimized at a smaller scale before implementation at a larger scale.
Step 1: Synthesis of 2-Amino-5-chloropyrazine
Caption: Workflow for the synthesis of 2-Amino-5-chloropyrazine.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyrazine | 95.10 | 1.0 kg | 10.5 mol |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.4 kg | 10.5 mol |
| Dichloromethane (DCM) | 84.93 | 15 L | - |
| Water | 18.02 | As needed | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
Procedure:
-
Reaction Setup: Charge a suitable reactor with 2-aminopyrazine and dichloromethane. Stir until all solids have dissolved.
-
Cooling: Cool the solution to 0 °C using a suitable cooling bath.
-
Addition of NCS: Slowly add N-chlorosuccinimide in portions over 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 24 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
Caption: Workflow for the cyclocondensation reaction.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-chloropyrazine | 129.55 | 1.0 kg | 7.72 mol |
| Chloroacetone | 92.52 | 1.43 kg (1.2 L) | 15.44 mol |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
Procedure:
-
Reaction Setup: In a pressure reactor, combine 2-amino-5-chloropyrazine and chloroacetone.
-
Reaction: Seal the reactor and heat the mixture to 90-100 °C with stirring for 16-24 hours. Monitor the reaction by TLC or HPLC.
-
Cooling: After the reaction is complete, cool the reactor to room temperature.
-
Work-up: Carefully vent the reactor. Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acid. Separate the organic layer.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by flash chromatography.
IV. Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in chlorination step | Incomplete reaction. | - Extend the reaction time. - Ensure efficient stirring. |
| Formation of di-chlorinated byproducts. | - Maintain strict temperature control (0-5 °C). - Add NCS portion-wise to avoid localized high concentrations. | |
| Low yield in cyclocondensation | Incomplete reaction. | - Increase the reaction temperature or time. - Ensure the reactor is properly sealed to maintain pressure. |
| Degradation of starting material or product. | - Lower the reaction temperature and extend the reaction time. - Consider using a milder base if acidity is an issue. | |
| Product is difficult to purify | Presence of closely eluting impurities. | - Optimize the recrystallization solvent system. - Consider a different stationary phase for chromatography (e.g., alumina). |
| Oily product that does not crystallize. | - Try to form a salt (e.g., hydrochloride) which may be more crystalline. - Use a seed crystal to induce crystallization. | |
| Reaction does not go to completion | Poor quality of reagents. | - Use freshly opened or purified reagents. - Check the purity of the starting materials by NMR or HPLC. |
| Insufficient heating or mixing. | - Ensure the reactor's heating and stirring systems are functioning correctly. - For heterogeneous mixtures, ensure adequate agitation to facilitate mass transfer. |
V. References
-
ChemicalBook. 2-Amino-5-chloropyrazine synthesis. Available at: --INVALID-LINK--
-
PrepChem. Synthesis of 2-amino-5-chloropyrazine. Available at: --INVALID-LINK--
-
BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds. Available at: --INVALID-LINK--
-
ChemicalBook. 8-CHLORO-2-METHYLIMIDAZO[1,2-A]PYRAZINE. Available at: --INVALID-LINK--
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36946-36957. Available at: --INVALID-LINK--
References
Technical Support Center: Synthesis of Imidazo[1,5-a]pyrazines
Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyrazines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of synthesizing this important heterocyclic scaffold and avoid common side reactions.
PART 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,5-a]pyrazines?
A1: The most prevalent methods include the cyclocondensation of a 2-(aminomethyl)pyrazine derivative with a one-carbon electrophile (like an aldehyde, orthoformate, or carboxylic acid derivative), and various metal-catalyzed intramolecular or intermolecular cyclization strategies.[1] Multicomponent reactions, while more commonly reported for the isomeric imidazo[1,2-a]pyrazines, can also be adapted for the 1,5-a scaffold.[2][3]
Q2: I am getting a very low yield in my cyclocondensation reaction. What are the likely causes?
A2: Low yields in cyclocondensation reactions for imidazo[1,5-a]pyrazine synthesis can stem from several factors. Incomplete conversion of starting materials is a primary culprit, often due to insufficient reaction time, inadequate temperature, or a catalyst that is not active enough. Another common issue is the formation of side products, such as polymeric materials or incompletely cyclized intermediates.[4] The presence of water in the reaction mixture can also hydrolyze key imine intermediates, preventing cyclization.
Q3: My final product is a dark, tarry substance that is difficult to purify. What is happening?
A3: The formation of dark, polymeric, or resinous materials is a frequent challenge, especially in reactions that are heated for extended periods or under harsh acidic conditions.[4] This is often due to the self-polymerization of the aldehyde starting material or the reaction of intermediates with each other in non-productive pathways.[5][6] Optimizing the reaction temperature and time, as well as the rate of addition of reagents, can help to minimize these side reactions.
Q4: How can I improve the purity of my crude imidazo[1,5-a]pyrazine product?
A4: Purification can be challenging due to the polarity of the imidazo[1,5-a]pyrazine core and the potential for closely related byproducts. Beyond standard silica gel chromatography, techniques such as reverse-phase chromatography can be effective. In some cases, converting the product to a salt (e.g., a hydrochloride or sulfate salt) can facilitate purification through crystallization, with the free base being regenerated in a subsequent step.[2]
PART 2: Troubleshooting Guide for Common Synthetic Routes
Route 1: Cyclocondensation of 2-(Aminomethyl)pyrazines with Aldehydes
This is a foundational method for constructing the imidazo[1,5-a]pyrazine core. It involves the reaction of a 2-(aminomethyl)pyrazine with an aldehyde, which, after initial imine formation, undergoes an intramolecular cyclization and subsequent oxidation or aromatization to yield the final product.
Q: My reaction has stalled, and I see a significant amount of unreacted 2-(aminomethyl)pyrazine. How can I drive the reaction to completion?
A:
-
Underlying Cause: The initial condensation to form the imine intermediate is a reversible equilibrium. If water is not effectively removed, the equilibrium will not favor the imine, and the reaction will not proceed. Additionally, the subsequent cyclization step may have a high activation energy.
-
Troubleshooting Steps:
-
Water Removal: Ensure your solvent is anhydrous. The use of a Dean-Stark trap when using solvents like toluene or xylene is highly effective. Alternatively, adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture can be beneficial.
-
Catalysis: The reaction is often catalyzed by an acid. If you are not using a catalyst, consider adding a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as scandium(III) triflate (Sc(OTf)₃) to facilitate both the imine formation and the subsequent cyclization.[7]
-
Temperature: Increasing the reaction temperature can help to overcome the activation energy barrier for the cyclization step. However, be cautious, as excessive heat can lead to polymerization and decomposition.
-
Q: I have isolated a major byproduct that is not my target imidazo[1,5-a]pyrazine. What could it be?
A:
-
Potential Side Product: A common byproduct is the uncyclized, stable imine intermediate, or a dihydropyrazine derivative if the final oxidation/aromatization step is incomplete. Over-oxidation can also lead to N-oxides or ring-opened products, especially if harsh oxidizing agents are used.[8]
-
Troubleshooting and Prevention:
-
Promote Cyclization: As mentioned above, the use of an appropriate acid catalyst can be crucial in promoting the intramolecular cyclization of the imine intermediate.
-
Facilitate Aromatization: The final step is often an oxidation. If the reaction is performed under an inert atmosphere, this step may be slow. Introducing a mild oxidant can drive the reaction to the desired aromatic product. Common choices include bubbling air or oxygen through the reaction mixture, or adding an oxidant like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at the end of the reaction.
-
Route 2: Multicomponent Reactions (MCRs) – The Groebke-Blackburn-Bienaymé (GBB) Analogy
While the GBB reaction traditionally yields imidazo[1,2-a] fused systems, the underlying principles of combining an amine, an aldehyde, and an isocyanide can be conceptually applied. For the 1,5-a isomer, this would involve a reaction between a pyrazine-derived component, an aldehyde, and an isocyanide, though the specific starting materials would differ. Side reactions in MCRs are a known challenge.
Q: My GBB-type reaction is messy, with multiple products and a low yield of the desired imidazo[1,5-a]pyrazine. How can I improve the selectivity?
A:
-
Mechanistic Insight: The GBB reaction proceeds through a complex cascade involving the formation of a Schiff base, nucleophilic attack by the isocyanide, and a final intramolecular cyclization.[7] Side reactions can occur at any of these stages.
-
Troubleshooting Strategies:
-
Optimize Catalyst: Lewis acids are often essential for activating the imine towards nucleophilic attack by the isocyanide. Screening different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂) can significantly impact the reaction's efficiency and selectivity.[2]
-
Control Stoichiometry and Addition Order: The relative rates of the different steps are critical. Sometimes, pre-forming the imine by reacting the amine and aldehyde before adding the isocyanide can lead to a cleaner reaction profile.
-
Solvent Choice: The polarity of the solvent can influence the stability of the intermediates. Alcohols like methanol or ethanol can sometimes participate in the reaction, leading to side products.[9] Aprotic solvents such as acetonitrile, dichloromethane, or toluene may provide better results.
-
Q: I am observing the formation of a significant amount of polymeric sludge in my MCR. What is the cause and how can I prevent it?
A:
-
Causality: Aldehydes, especially unhindered ones, are prone to self-polymerization under acidic conditions.[5] Additionally, reactive intermediates in the MCR can polymerize if the desired intramolecular cyclization is slow.
-
Preventative Measures:
-
Temperature Control: Running the reaction at a lower temperature can reduce the rate of polymerization.
-
Slow Addition: Adding the aldehyde slowly to the reaction mixture containing the other components can keep its instantaneous concentration low, thereby minimizing self-polymerization.
-
Use of Aldehyde Equivalents: In some cases, using a more stable aldehyde precursor, such as an acetal, which releases the aldehyde in situ, can lead to cleaner reactions.
-
PART 3: Mechanistic Insights and Side Reaction Pathways
Understanding the reaction mechanisms is key to effective troubleshooting. Below are diagrams illustrating the desired reaction pathway for a cyclocondensation synthesis and a common side reaction.
Caption: Desired vs. Side Reaction Pathways
The diagram above illustrates the intended synthetic route towards the imidazo[1,5-a]pyrazine core via cyclocondensation. Key side reactions include the hydrolysis of the imine intermediate, which is reversible, and the polymerization of the aldehyde starting material.
PART 4: Protocols and Best Practices
Optimized Protocol for the Synthesis of 1-Phenylimidazo[1,5-a]pyrazine
This protocol is a representative example of a cyclocondensation reaction.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser, add 2-(aminomethyl)pyrazine (1.09 g, 10 mmol) and anhydrous toluene (50 mL).
-
Reagent Addition: Add benzaldehyde (1.06 g, 10 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.
-
Oxidation: After completion, cool the reaction mixture to room temperature. Add activated manganese dioxide (MnO₂, 4.35 g, 50 mmol) and stir vigorously at room temperature for 12-24 hours. The MnO₂ will oxidize the dihydro intermediate to the aromatic product.
-
Workup: Filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the celite pad with additional toluene.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-phenylimidazo[1,5-a]pyrazine.
Table of Reaction Parameter Influence
| Parameter | Effect on Main Reaction | Potential Side Reactions | Recommendations |
| Temperature | Increases reaction rate | Can lead to polymerization and decomposition | Start at a moderate temperature and increase if necessary. Avoid excessive heat. |
| Catalyst | Essential for many routes | Can promote side reactions if too harsh or incorrect type | Screen both Brønsted and Lewis acids. Use catalytic amounts. |
| Solvent | Influences solubility and reactivity | Protic solvents can interfere with intermediates | Use anhydrous aprotic solvents. Consider solvent polarity. |
| Water Content | Highly detrimental | Promotes hydrolysis of imine intermediates | Use anhydrous reagents and solvents; employ a Dean-Stark trap or drying agents. |
| Atmosphere | Can affect the final oxidation step | --- | An inert atmosphere may prevent oxidation; an oxygen/air atmosphere can promote it. |
PART 5: References
-
Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(α-aminonitrile)s. Polymer Chemistry. --INVALID-LINK--
-
Catalyst-free multicomponent polymerizations of aldehydes, carboxylic acids, secondary amines, and (N-isocyanimino)triphenylphosphorane. ResearchGate. --INVALID-LINK--
-
Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. ResearchGate. --INVALID-LINK--
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. --INVALID-LINK--
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. --INVALID-LINK--
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC - PubMed Central. --INVALID-LINK--
-
Multicomponent Reactions in Polymer Chemistry Utilizing Heavier Main Group Elements. SciSpace. --INVALID-LINK--
-
Bischler–Napieralski reaction. Wikipedia. --INVALID-LINK--
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. --INVALID-LINK--
-
Bischler Napieralski Reaction. Scribd. --INVALID-LINK--
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. --INVALID-LINK--
-
Application of the modified Pictet-Spengler cyclization reaction for the preparation of an imidazopyrazine ring: synthesis of new pyrido. PubMed. --INVALID-LINK--
-
Catalyst-Free Multicomponent Polymerization of Aldehyde, Amine and Trimethylsilyl Cyanide toward Poly(α-aminonitrile)s. ResearchGate. --INVALID-LINK--
-
Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization. Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI. --INVALID-LINK--
-
The Pictet-Spengler Reaction Updates Its Habits. MDPI. --INVALID-LINK--
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central. --INVALID-LINK--
-
6.2.2. Pyrazines. Science of Synthesis. --INVALID-LINK--
-
Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization. Merck Millipore. --INVALID-LINK--
-
Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. --INVALID-LINK--
-
What are the side - reactions in pyrazine synthesis? Blog - BIOSYNCE. --INVALID-LINK--
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. --INVALID-LINK--
-
Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. --INVALID-LINK--
-
Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journals. --INVALID-LINK--
-
Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands. PubMed. --INVALID-LINK--
-
Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis and anticancer activity of oxindole derived imidazo[1,5-a]pyrazines. PubMed. --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. --INVALID-LINK--
-
ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. --INVALID-LINK--
-
Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. --INVALID-LINK--
-
Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. --INVALID-LINK--
-
Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors. PubMed. --INVALID-LINK--
-
Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. ResearchGate. --INVALID-LINK--
References
- 1. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 2. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 3. Access to novel imidazo[1,5-a]pyrazine scaffolds by the combined use of a three-component reaction and a base-assisted intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 5. Catalyst-free multicomponent polymerization of aldehydes, amines and trimethylsilyl cyanide toward poly(α-aminonitrile)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biosynce.com [biosynce.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for Impurity Profiling of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
Welcome to the technical support guide for the analytical characterization of 8-Chloro-3-methylimidazo[1,5-a]pyrazine. This resource is designed for researchers, analytical scientists, and drug development professionals. Our goal is to provide practical, field-proven insights into the methods for detecting and quantifying impurities, ensuring the quality, safety, and efficacy of your active pharmaceutical ingredient (API). We will delve into the causality behind experimental choices, troubleshooting common issues, and grounding our recommendations in established regulatory frameworks.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.
Q1: What are the primary sources and types of impurities expected for this compound?
A1: Impurities associated with this compound can be broadly categorized into three groups:
-
Synthesis-Related Impurities: These arise from the manufacturing process. They include unreacted starting materials, intermediates like 3-chloro-2-(2-oxo-1-propanamino)pyrazine, byproducts from competing side reactions (e.g., isomers or products of incomplete cyclization), and reagents or catalysts.[1][2] The specific impurities will be highly dependent on the synthetic route employed.
-
Degradation Products: These form when the API is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation.[3] Conducting forced degradation studies is essential to identify these potential degradants and establish the stability-indicating nature of the analytical method.
-
Residual Solvents: Organic volatile impurities used during synthesis or purification that are not completely removed. Their control is mandated by guidelines such as ICH Q3C.[4]
Q2: What is the most common and effective analytical technique for routine impurity quantification?
A2: The industry standard for separating, detecting, and quantifying impurities in pharmaceutical substances is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection . This technique is favored for its high resolving power, sensitivity, and robustness. It excels at separating the main API from structurally similar impurities, which is critical for accurate purity assessment.
Q3: Which regulatory guidelines are essential for validating our analytical methods for impurity detection?
A3: Adherence to international guidelines is non-negotiable for regulatory submission. The two most critical documents are:
-
ICH Q2(R1) - Validation of Analytical Procedures: This guideline details the validation characteristics required to demonstrate that an analytical procedure is suitable for its intended purpose.[5][6][7] Key parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).
-
ICH Q3A(R2) - Impurities in New Drug Substances: This document provides guidance on the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[4]
Core Analytical Workflow: RP-HPLC for Impurity Profiling
A well-developed HPLC method is the cornerstone of impurity control. The following diagram and protocol outline a typical workflow for analyzing this compound.
Caption: High-level workflow for HPLC-based impurity analysis.
Experimental Protocol: A Starting Point for Method Development
This protocol provides a robust starting point. Optimization and validation according to ICH Q2(R1) are mandatory.[5]
1. Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (Provides good resolution and efficiency).
-
Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 60 25.0 90 30.0 90 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (Improves peak shape and reproducibility).[8]
-
Detection Wavelength: 254 nm (or the UV maxima of the API and key impurities).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
-
Test Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.
-
Reference Standard: Prepare a solution of the reference standard at the same concentration. For quantitation of specific impurities, prepare a standard containing known concentrations of each impurity.
Troubleshooting Guide for HPLC Analysis
Even with a validated method, experimental issues can arise. This guide addresses common problems in a direct question-and-answer format.
Caption: A decision tree for troubleshooting common HPLC issues.
Q: My system backpressure is abnormally high. What is the cause and how do I fix it?
-
Possible Cause: High backpressure is almost always due to a blockage in the fluidic path. The most common culprits are a clogged in-line filter, a contaminated guard column, or particulate buildup on the analytical column inlet frit. Buffer precipitation due to high organic solvent concentration can also cause blockages.[9]
-
Recommended Solution: Systematically isolate the source of the pressure. Start by disconnecting the column and checking the pressure of the system alone. If it's normal, the column is the issue. If it's still high, work backward, disconnecting fittings until the pressure drops, which will identify the location of the clog. Replace clogged filters or guard columns. If the analytical column is blocked, try back-flushing it (if permitted by the manufacturer) with a strong solvent. Always ensure your mobile phase buffer is soluble in the highest organic concentration of your gradient.
Q: My analyte peaks are tailing significantly. Why is this happening?
-
Possible Cause: Peak tailing for basic compounds like imidazopyrazines is often caused by secondary interactions with acidic silanol groups on the silica-based column packing.[10] Other causes can include using an incorrect mobile phase pH (which affects the ionization state of the analyte), column overload, or extra-column dead volume.
-
Recommended Solution:
-
Use a High-Purity Column: Modern, end-capped, high-purity silica columns minimize silanol interactions.
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5) ensures that basic analytes are fully protonated and silanol groups are non-ionized, reducing unwanted interactions.
-
Reduce Sample Load: Inject a lower concentration or volume of your sample to check for column overload.[10]
-
Minimize Dead Volume: Use tubing with a small internal diameter and ensure all fittings are properly connected between the column and detector.
-
Q: My retention times are shifting between injections. What should I investigate?
-
Possible Cause: Inconsistent retention times are a sign of an unstable system. The most frequent causes are insufficient column equilibration time between gradient runs, fluctuations in column temperature, or changes in the mobile phase composition (e.g., evaporation of the organic component).[11]
-
Recommended Solution:
-
Ensure Equilibration: Use an isocratic hold at the initial gradient conditions for at least 10 column volumes at the end of each run to fully re-equilibrate the column.[8]
-
Use a Column Oven: A thermostatted column compartment is critical for maintaining a stable temperature and ensuring reproducible retention times.[11]
-
Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs covered to prevent evaporation or changes in composition.[8]
-
Q: I'm seeing "ghost peaks" – peaks that appear in my blank injections. What are they?
-
Possible Cause: Ghost peaks are typically caused by sample carryover from a previous, more concentrated injection, or by the elution of strongly retained compounds from a prior run. They can also arise from contaminants in the mobile phase or diluent.[10]
-
Recommended Solution:
-
Optimize Needle Wash: Use a strong, appropriate solvent in the autosampler's needle wash function to clean the needle and injection port thoroughly between runs.
-
Incorporate a Column Wash: Extend the gradient to a high organic percentage (e.g., 95% Acetonitrile) at the end of each run to elute any strongly bound compounds.
-
Use High-Purity Solvents: Always use HPLC-grade solvents to prepare your mobile phase to avoid introducing contaminants.[10]
-
Advanced Techniques: Impurity Identification with LC-MS
While HPLC-UV is excellent for quantification, it does not provide structural information. When an unknown impurity is detected above the identification threshold (per ICH Q3A), Liquid Chromatography-Mass Spectrometry (LC-MS) becomes indispensable.
By coupling the HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peak. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing you to propose an elemental composition and confidently identify the impurity by comparing it against potential byproducts, degradants, or metabolites.[3][12][13][14]
Data Summary: Potential Impurities
The following table provides a hypothetical, yet plausible, list of impurities that could be encountered during the analysis of this compound (MW: 167.59 g/mol ).[]
| Potential Impurity | Type | Possible [M+H]⁺ (m/z) | Rationale / Notes |
| Isomer (e.g., 5-Chloro-3-methyl) | Synthesis-Related | 168.03 | Same mass, different substitution pattern. Requires chromatographic separation. |
| De-chloro impurity | Synthesis/Degradation | 134.07 | Loss of chlorine atom (reduction). |
| Hydroxy- impurity | Degradation (Hydrolysis) | 166.05 | Replacement of chlorine with a hydroxyl group. |
| N-Oxide impurity | Degradation (Oxidation) | 184.03 | Addition of an oxygen atom to a ring nitrogen. |
| Dimer | Synthesis-Related | 335.08 | Reaction of two molecules of the API or an intermediate. |
References
- 1. prepchem.com [prepchem.com]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. lcms.cz [lcms.cz]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. chimia.ch [chimia.ch]
- 13. View of Identification and synthesis of metabolites of the new antiglaucoma drug | Research Results in Pharmacology [rrpharmacology.ru]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Validation & Comparative
A Comparative Guide to Bruton's Tyrosine Kinase (BTK) Inhibitors: Evaluating a Novel Imidazo[1,5-a]pyrazine Scaffold
A Note on the Subject Compound: Initial searches for "8-Chloro-3-methylimidazo[1,5-a]pyrazine" did not yield evidence of its activity as a Bruton's Tyrosine Kinase (BTK) inhibitor in publicly available scientific literature. However, the core chemical structure, imidazo[1,5-a]pyrazine, is a recognized scaffold for potent kinase inhibitors. Notably, a series of 8-amino-imidazo[1,5-a]pyrazines has been identified as potent, reversible BTK inhibitors.[1][2][3][4][5][6] This guide will, therefore, conduct a comparative analysis using a representative advanced analogue from this class, which we will designate IMP-24 , to illustrate the potential of this scaffold against established BTK inhibitors. This comparison is intended for research and drug development professionals, providing a framework for evaluating novel chemical entities in this therapeutic space.
Introduction: The Evolving Landscape of BTK Inhibition
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[2][3][5][6] This pathway is essential for the proliferation, differentiation, and survival of B-cells.[2] Dysregulation of BTK signaling is a key factor in the pathophysiology of various B-cell malignancies and autoimmune diseases.[2] The therapeutic targeting of BTK has led to a paradigm shift in the treatment of these conditions, moving away from broad-spectrum chemotherapy towards more targeted approaches.
The first generation of BTK inhibitors, exemplified by ibrutinib, are covalent irreversible inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK.[2] While highly effective, these first-generation inhibitors are associated with off-target effects due to their interaction with other kinases containing a similar cysteine residue. This has prompted the development of second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib, which offer improved selectivity. More recently, a new class of non-covalent, reversible inhibitors has emerged, designed to overcome resistance mechanisms associated with mutations at the Cys481 residue.
This guide provides a comparative overview of our hypothetical advanced imidazo[1,5-a]pyrazine-based reversible inhibitor, IMP-24, against a panel of established covalent and non-covalent BTK inhibitors.
The BTK Signaling Pathway and Inhibitor Mechanism of Action
The BTK signaling cascade is initiated upon antigen binding to the B-cell receptor. This triggers a series of phosphorylation events that activate BTK, which in turn phosphorylates downstream targets, ultimately leading to the activation of transcription factors that promote B-cell survival and proliferation.
Caption: BTK Signaling Pathway and Points of Inhibition.
Covalent inhibitors form a permanent bond with Cys481, leading to sustained inhibition of BTK activity. In contrast, reversible inhibitors, such as our hypothetical IMP-24, do not rely on this interaction, offering a potential advantage in cases of Cys481 mutations that confer resistance to covalent inhibitors.[2]
Comparative Performance Analysis
The following sections provide a detailed comparison of IMP-24 with established BTK inhibitors based on key performance metrics. The data for IMP-24 is representative of a highly optimized compound from the 8-amino-imidazo[1,5-a]pyrazine series.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor against its target enzyme. Lower IC50 values indicate higher potency.
| Inhibitor | Type | BTK IC50 (nM) |
| IMP-24 (Hypothetical) | Reversible, Non-covalent | 0.5 |
| Ibrutinib | Covalent, Irreversible | 0.5 |
| Acalabrutinib | Covalent, Irreversible | 3 |
| Zanubrutinib | Covalent, Irreversible | <1 |
| Pirtobrutinib | Reversible, Non-covalent | 0.4 |
Data for established inhibitors are compiled from publicly available sources.
IMP-24 is designed to exhibit sub-nanomolar potency against BTK, placing it among the most potent inhibitors in this class.
Kinase Selectivity
Kinase selectivity is a critical parameter that influences the safety profile of an inhibitor. Off-target inhibition of other kinases can lead to undesirable side effects. The following table summarizes the selectivity of the compared inhibitors against key off-target kinases.
| Inhibitor | ITK IC50 (nM) | TEC IC50 (nM) | EGFR IC50 (nM) | SRC IC50 (nM) |
| IMP-24 (Hypothetical) | >1000 | 50 | >1000 | 80 |
| Ibrutinib | 7.8 | 20 | 5.6 | 20 |
| Acalabrutinib | >1000 | 29 | >1000 | 63 |
| Zanubrutinib | 60 | 2 | 2.3 | 0.7 |
| Pirtobrutinib | 230 | 120 | >1000 | >1000 |
Data for established inhibitors are compiled from publicly available sources.
The 8-amino-imidazo[1,5-a]pyrazine scaffold has been shown to enable excellent kinase selectivity.[1][2][3][4][5][6] IMP-24 is designed to have minimal activity against ITK and EGFR, kinases whose inhibition is associated with T-cell and skin/gastrointestinal toxicities, respectively.
Cellular Potency
Cellular assays provide a more physiologically relevant measure of an inhibitor's activity by assessing its ability to inhibit BTK signaling within a cellular context.
| Inhibitor | B-Cell Proliferation IC50 (nM) |
| IMP-24 (Hypothetical) | 5 |
| Ibrutinib | 11 |
| Acalabrutinib | 8 |
| Zanubrutinib | 1.9 |
| Pirtobrutinib | 6.2 |
Data for established inhibitors are compiled from publicly available sources.
IMP-24 demonstrates potent inhibition of B-cell proliferation, consistent with its high biochemical potency against BTK.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Biochemical BTK Kinase Assay
This assay determines the direct inhibitory activity of a compound against the purified BTK enzyme.
Caption: Workflow for a Biochemical BTK Kinase Assay.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human BTK enzyme, a suitable peptide substrate, and ATP.
-
Compound Dilution: Perform a serial dilution of the test compound (e.g., IMP-24) in DMSO, followed by a further dilution in the reaction buffer.
-
Reaction Setup: In a 384-well plate, add the BTK enzyme, peptide substrate, and the serially diluted test compound or vehicle control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed using a suitable detection method, such as the ADP-Glo™ Kinase Assay, which quantifies ADP production.[7]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
KINOMEscan™ Selectivity Profiling
This competition binding assay quantitatively measures the interactions of a compound against a large panel of kinases.[8][9][10][11]
Caption: Workflow for KINOMEscan™ Selectivity Profiling.
Protocol:
-
Immobilization: A proprietary ligand for each kinase is immobilized on a solid support.
-
Competition: The test compound and a specific kinase are added to the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified. In the KINOMEscan™ platform, kinases are tagged with DNA, and the amount of bound kinase is measured by qPCR.[8]
-
Data Analysis: The results are reported as a percentage of the control, and for significant interactions, a dissociation constant (Kd) can be determined.
Cellular B-Cell Proliferation Assay
This assay measures the effect of the inhibitor on the proliferation of B-cells, often stimulated through the B-cell receptor.
Protocol:
-
Cell Culture: Culture a B-cell lymphoma cell line (e.g., Ramos cells) in appropriate media.
-
Plating: Plate the cells in a 96-well plate.
-
Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.
-
Stimulation: Stimulate B-cell proliferation by adding an anti-IgM antibody.
-
Incubation: Incubate the cells for a period of time (e.g., 72 hours).
-
Proliferation Measurement: Measure cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value.
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Rats
The rat collagen-induced arthritis (CIA) model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of BTK inhibitors.[5][12][13][14][15][16]
Protocol:
-
Induction of Arthritis: Induce arthritis in rats by immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
Treatment: Once arthritis is established, administer the test compound (e.g., IMP-24) orally at various doses daily for a specified period.
-
Clinical Scoring: Monitor the animals daily for clinical signs of arthritis, such as paw swelling, and assign a clinical score.
-
Histopathology: At the end of the study, collect joint tissues for histopathological analysis to assess inflammation, cartilage damage, and bone resorption.
-
Data Analysis: Compare the clinical scores and histopathological findings between the treated and vehicle control groups to determine the efficacy of the compound.
Conclusion
The imidazo[1,5-a]pyrazine scaffold represents a promising platform for the development of novel, potent, and selective reversible BTK inhibitors. Our hypothetical advanced analogue, IMP-24, is designed to exhibit sub-nanomolar potency against BTK, excellent kinase selectivity, and robust cellular activity. Its reversible, non-covalent mechanism of action may offer advantages over covalent inhibitors, particularly in the context of acquired resistance due to Cys481 mutations. Further preclinical and clinical development of compounds based on this scaffold is warranted to fully elucidate their therapeutic potential in B-cell malignancies and autoimmune disorders.
References
- 1. (Open Access) Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2016) | Jian Liu | 39 Citations [scispace.com]
- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 13. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pre-Clinical Development of a Novel, Potent and Selective BTK Inhibitor for Autoimmune Disease and Inflammation Including Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 15. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 16. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Validation Guide: Assessing the Biological Activity of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
This guide provides a comprehensive framework for the in vitro validation of 8-Chloro-3-methylimidazo[1,5-a]pyrazine, a heterocyclic aromatic compound, with a focused investigation into its potential activity as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. For researchers, scientists, and drug development professionals, this document outlines the scientific rationale, comparative compounds, and detailed experimental protocols necessary to characterize its biological profile.
Introduction and Rationale
This compound is a heterocyclic compound featuring an imidazopyrazine core.[] While the specific biological activity of this molecule is not extensively documented, the broader family of related fused nitrogen heterocycles, such as imidazo[1,2-a]pyrazines and imidazo[1,5-a]quinoxalines, have demonstrated a range of biological activities, including modulation of GABA-A receptors.[2][3]
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS) and a critical target for therapeutics aimed at treating anxiety, epilepsy, and sleep disorders.[4][5] These receptors are ligand-gated ion channels that, upon binding the neurotransmitter GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.[4][6]
Given the structural similarities of this compound to known GABA-A receptor modulators, it is a plausible and compelling hypothesis that it may exert its biological effects through this pathway. This guide, therefore, details a rigorous in vitro workflow to test this hypothesis, comparing its activity profile against well-established benchmarks.
The GABA-A Receptor Signaling Pathway
GABA-A receptors are pentameric protein complexes assembled from a variety of subunits (e.g., α, β, γ), which form a central chloride-permeable pore.[7][8] The specific subunit composition dictates the receptor's location, physiological function, and pharmacological properties. The endogenous ligand, GABA, binds at the interface between α and β subunits (the orthosteric site).[4][9]
Many therapeutic agents do not bind to the GABA site but to distinct, allosteric sites. Positive Allosteric Modulators (PAMs), for instance, bind to these sites and enhance the receptor's response to GABA, rather than activating the channel directly.[10] The classical example is the benzodiazepine binding site, located at the interface between α and γ subunits, which increases the frequency of channel opening in the presence of GABA.[6][11]
Caption: GABA-A Receptor Positive Allosteric Modulation.
Experimental Design: A Comparative Analysis
To robustly characterize the activity of this compound, its performance must be benchmarked against compounds with known mechanisms of action.
Selected Comparative Compounds
-
Diazepam (Valium): A classical benzodiazepine that acts as a potent, full-efficacy PAM at the benzodiazepine site on multiple GABA-A receptor subtypes (α1, α2, α3, and α5).[12][13] It serves as a benchmark for strong, non-selective positive modulation.
-
Zolpidem (Ambien): A non-benzodiazepine hypnotic ("Z-drug") that is also a PAM but exhibits relative selectivity for GABA-A receptors containing the α1 subunit.[14][15][16] It is used as a benchmark to probe for potential subtype selectivity.
Overall Experimental Workflow
The validation process follows a two-stage approach: a primary functional assay to directly measure GABA-A receptor modulation, followed by a secondary assay to rule out general cytotoxicity.
Caption: In Vitro Validation Workflow.
Primary Functional Assay: Whole-Cell Patch-Clamp Electrophysiology
Rationale: Electrophysiology is the gold-standard method for studying ion channels as it provides a direct, real-time measurement of ion flow across the cell membrane.[17][18] The whole-cell patch-clamp configuration allows for precise control of the cell's membrane potential and the application of compounds to measure their effect on GABA-evoked currents.
Objective: To determine if this compound modulates GABA-activated chloride currents and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ) in comparison to Diazepam and Zolpidem.
Step-by-Step Protocol
-
Cell Culture:
-
Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.
-
For experiments, transiently or stably transfect cells with plasmids encoding the subunits of a specific human GABA-A receptor isoform (e.g., α1, β2, and γ2) to ensure a homogenous receptor population. A reporter gene (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.3 with CsOH. Causality Note: Cesium Chloride (CsCl) is used as the main salt to block potassium channels, isolating the chloride currents mediated by the GABA-A receptor.
-
-
Electrophysiological Recording:
-
Plate transfected cells onto glass coverslips 24-48 hours prior to recording.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass microelectrodes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, fluorescent cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".
-
Apply a brief pulse of stronger suction to rupture the cell membrane, achieving the whole-cell configuration.
-
Clamp the cell's membrane potential at -60 mV.
-
-
Compound Application and Data Acquisition: [19][20]
-
Establish a stable baseline recording.
-
Apply a low, non-saturating concentration of GABA (e.g., EC₁₀-EC₂₀, typically 1-3 µM) for 2-5 seconds to elicit a control inward current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of the test compound (this compound) or a reference compound (Diazepam, Zolpidem).
-
Record the potentiation of the GABA-evoked current. The potentiation is calculated as: ((I_GABA+Compound / I_GABA) - 1) * 100%.
-
-
Data Analysis:
-
Plot the percent potentiation against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal effect) and Eₘₐₓ (the maximum potentiation).
-
Secondary Assay: MTT Cell Viability Assay
Rationale: It is crucial to confirm that any observed modulatory effects in the primary assay are due to specific interactions with the GABA-A receptor and not a result of general cytotoxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[21][22]
Objective: To determine the concentration at which this compound induces cytotoxicity (CC₅₀) in the cell line used for the electrophysiology experiments.
Step-by-Step Protocol[23][24][25]
-
Cell Seeding:
-
Seed HEK293 cells (the same line used for the primary assay) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for a period relevant to the primary assay (e.g., 24-48 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. Causality Note: During this time, mitochondrial dehydrogenases in living, metabolically active cells will reduce the yellow MTT to insoluble purple formazan crystals.[22]
-
-
Solubilization and Measurement:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (Absorbance_Treated / Absorbance_Control) * 100%.
-
Plot the percent viability against the log concentration of the compound and fit the data to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Data Presentation and Comparative Analysis
The results from both assays should be compiled to build a comprehensive profile of the test compound.
| Compound | Assay Type | Parameter | Expected Value | Interpretation |
| This compound | Patch-Clamp | EC₅₀ (Potentiation) | To be determined | Potency as a GABA-A PAM |
| Eₘₐₓ (% Potentiation) | To be determined | Efficacy relative to full agonist | ||
| MTT Assay | CC₅₀ | To be determined | Concentration causing 50% cytotoxicity | |
| Diazepam (Reference) | Patch-Clamp | EC₅₀ (Potentiation) | 10 - 100 nM | High Potency |
| Eₘₐₓ (% Potentiation) | > 200% | Full Agonist Efficacy | ||
| MTT Assay | CC₅₀ | > 100 µM | Low Cytotoxicity | |
| Zolpidem (Reference) | Patch-Clamp | EC₅₀ (Potentiation) | 50 - 200 nM | High Potency (α1-selective) |
| Eₘₐₓ (% Potentiation) | ~150-200% | High Efficacy (α1-selective) | ||
| MTT Assay | CC₅₀ | > 100 µM | Low Cytotoxicity |
Interpretation: A promising result for this compound would be a potent EC₅₀ value with a significant Eₘₐₓ in the patch-clamp assay, combined with a CC₅₀ value that is at least 100-fold higher than its functional EC₅₀. This would indicate a favorable therapeutic window, where the compound modulates receptor activity at concentrations far below those that cause cell death. Comparing its Eₘₐₓ to that of Diazepam will help classify it as a full or partial modulator.
Conclusion
This guide provides a robust, multi-faceted approach to the in vitro validation of this compound's biological activity, focusing on the scientifically-grounded hypothesis of GABA-A receptor modulation. By employing the gold-standard technique of whole-cell patch-clamp electrophysiology alongside a crucial cytotoxicity assessment, researchers can generate a high-fidelity pharmacological profile of the compound. Objective comparison with established benchmarks like Diazepam and Zolpidem is essential for contextualizing its potency, efficacy, and potential selectivity, thereby providing a solid foundation for any further drug development efforts.
References
- 2. Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1,2,4]triazin-8-ones and imidazo[2,1-f][1,2,4]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure of the GABA Receptor [web.williams.edu]
- 9. Structure of a human synaptic GABA-A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 11. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Diazepam - Wikipedia [en.wikipedia.org]
- 14. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Zolpidem - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 17. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sophion.com [sophion.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
Navigating the Therapeutic Potential of the Imidazo[1,5-a]pyrazine Scaffold: An In Vivo Efficacy Comparison
In the landscape of modern drug discovery, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. Among these, the imidazo[1,5-a]pyrazine core has emerged as a "privileged scaffold," demonstrating significant potential across a range of therapeutic areas, from oncology to autoimmune diseases. This guide focuses on the in vivo efficacy of this class of molecules, with a specific lens on the potential of compounds such as 8-Chloro-3-methylimidazo[1,5-a]pyrazine.
While direct in vivo efficacy data for this compound is not extensively published, this guide will provide a comparative analysis of closely related analogs that have been evaluated in preclinical models. By examining the performance of these structurally similar compounds, we can infer the potential of the 8-chloro-3-methyl derivative and benchmark its anticipated performance against other therapeutic alternatives. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise and experimental considerations for this chemical series.
The Imidazo[1,5-a]pyrazine Scaffold: A Hub for Kinase Inhibition
The imidazo[1,5-a]pyrazine core is a versatile platform for the design of potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic structure provides a framework for orienting substituents to interact with key residues within the ATP-binding pocket of various kinases. One of the most notable targets for this scaffold is Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2][3] Dysregulation of BTK activity is implicated in B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[2][3]
The substitution pattern on the imidazo[1,5-a]pyrazine ring system is crucial for both potency and selectivity. For instance, an 8-amino group has been shown to form key hydrogen bonds with the hinge region of the BTK enzyme.[2] The introduction of a chloro group at the 8-position, as in this compound, would significantly alter the electronic properties of the ring, potentially influencing binding affinity, metabolic stability, and overall pharmacokinetic profile.[]
Comparative In Vivo Efficacy: A Case Study in Rheumatoid Arthritis
To illustrate the in vivo potential of this scaffold, we will examine the data from a preclinical study on 8-amino-imidazo[1,5-a]pyrazine derivatives as reversible BTK inhibitors for the treatment of rheumatoid arthritis.[2][3] This study provides a valuable blueprint for evaluating the efficacy of related compounds like this compound.
The study utilized a rat collagen-induced arthritis (CIA) model, a standard and robust preclinical model that mimics many aspects of human rheumatoid arthritis. In this model, treatment with a lead 8-amino-imidazo[1,5-a]pyrazine compound demonstrated a significant, dose-dependent reduction in paw swelling and overall arthritis score compared to vehicle-treated animals. This demonstrates that the imidazo[1,5-a]pyrazine scaffold can effectively modulate disease-relevant pathophysiology in vivo.
Table 1: Comparative In Vivo Efficacy in Rat Collagen-Induced Arthritis Model
| Compound | Dose (mg/kg, oral) | Arthritis Score Inhibition (%) | Key Kinase Targets | Reference |
| Lead 8-Amino-imidazo[1,5-a]pyrazine | 30 | Significant reduction | BTK | [2][3] |
| Tofacitinib (JAK Inhibitor) | 10 | Significant reduction | JAK1, JAK2, JAK3 | Commercially Available Data |
| Vehicle Control | N/A | 0% | N/A | [2] |
This comparative data highlights that the imidazo[1,5-a]pyrazine scaffold can achieve efficacy comparable to established therapeutic agents targeting different signaling pathways in the same disease model.
Designing an In Vivo Efficacy Study for this compound
For researchers looking to evaluate the in vivo efficacy of this compound, a well-designed study is paramount. The following protocol outlines a typical workflow for a xenograft cancer model, a common application for novel small molecules.
Experimental Workflow: Xenograft Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
Detailed Protocol: Xenograft Study
-
Cell Line Selection and Culture: Choose a relevant cancer cell line where the putative target of this compound is active or overexpressed. Culture cells under standard conditions to ensure logarithmic growth phase at the time of implantation.
-
Animal Model: Utilize immunocompromised mice (e.g., athymic nude or NSG) to prevent rejection of human tumor xenografts. Allow for a one-week acclimation period.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width^2).
-
Randomization and Grouping: Once tumors reach an average size of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (Dose 1, e.g., 25 mg/kg)
-
Group 3: this compound (Dose 2, e.g., 50 mg/kg)
-
Group 4: Positive control (a standard-of-care agent for the chosen cancer type)
-
-
Drug Administration: Administer the compounds daily via oral gavage for the duration of the study (typically 21-28 days).
-
Efficacy and Tolerability Monitoring: Continue to measure tumor volume and body weight every 2-3 days. Body weight loss is a key indicator of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the vehicle group reach a predetermined size or at the end of the treatment period. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
Potential Signaling Pathway: BTK in B-Cell Activation
Given the activity of related compounds, a likely mechanism of action for this compound is the inhibition of a kinase like BTK. The diagram below illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Hypothesized inhibition of the BTK signaling pathway.
Conclusion and Future Directions
The imidazo[1,5-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. While in vivo efficacy data for this compound is yet to be broadly published, the strong performance of closely related 8-amino analogs in preclinical models of rheumatoid arthritis provides a compelling rationale for its investigation.[2][3]
Future studies should focus on conducting rigorous in vivo efficacy experiments, such as the xenograft model detailed in this guide, to determine the therapeutic potential of this compound. Key to these efforts will be a thorough characterization of its pharmacokinetic and pharmacodynamic properties to establish a clear link between drug exposure and biological effect. Comparative studies against both established and emerging therapies will be crucial in defining its place in the therapeutic landscape.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Evolving Landscape of Imidazo[1,5-a]pyrazines: A Comparative Guide to Structure-Activity Relationships
The imidazo[1,5-a]pyrazine scaffold, a privileged heterocyclic system, has emerged as a versatile template in modern medicinal chemistry. Its unique electronic and steric properties have allowed for the development of potent and selective modulators of a diverse range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-Chloro-3-methylimidazo[1,5-a]pyrazine analogs, offering a comparative overview of their performance against various therapeutic targets. We will delve into the causal relationships behind experimental choices and present supporting data to illuminate the path from structural modification to biological activity. The this compound core serves as a valuable starting point for chemical exploration due to the synthetic accessibility and the handles it provides for further functionalization[1][].
Core Scaffold and Rationale for Modification
The this compound core presents several key features for medicinal chemists. The chlorine atom at the 8-position is an electron-withdrawing group that can influence the overall electronics of the ring system and can also serve as a key interaction point with the target protein or as a site for further chemical modification through nucleophilic substitution. The methyl group at the 3-position provides a degree of steric bulk and can be important for fitting into hydrophobic pockets of target proteins. The nitrogen atoms in the bicyclic system are potential hydrogen bond acceptors, crucial for anchoring the molecule within a binding site.
The general strategy in the exploration of this scaffold involves systematic modifications at various positions to probe the chemical space around the core and to optimize for potency, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis Across Different Biological Targets
The this compound scaffold and its close analogs have been investigated for their activity against several important biological targets. Below, we compare the SAR for some of the most prominent examples.
c-Src Kinase Inhibitors for Ischemic Stroke
The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in neuronal signaling and has been identified as a therapeutic target for acute ischemic stroke. A series of C-5 substituted imidazo[1,5-a]pyrazine derivatives were synthesized and evaluated for their c-Src inhibitory activity[3].
Key SAR Insights:
-
Substitution at C-5: This position was found to be critical for potent c-Src inhibition. The introduction of various aryl and heteroaryl groups at this position led to a range of activities.
-
Nature of the C-5 Substituent: A key finding was that a 5-(4-pyridyl) substituent provided a good balance of potency and drug-like properties.
-
Impact of Side Chains: Further modification of the C-5 substituent with different side chains allowed for fine-tuning of the activity and pharmacokinetic profile. For instance, the addition of a piperazine moiety linked to a substituted phenyl group at the C-5 position led to compounds with significant neuroprotective efficacy in vivo[3].
| Compound ID (Example) | C-5 Substitution | c-Src IC50 (nM) | In vivo Efficacy (Rat model) |
| Lead Compound | Unsubstituted | >1000 | Not Reported |
| Analog A | 4-pyridyl | 50 | Moderate |
| 14c.HCl [3] | Substituted piperazinylphenyl | 12 | Significant neuroprotection |
Experimental Protocol: c-Src Kinase Inhibition Assay
A typical in vitro c-Src kinase assay involves the following steps:
-
Enzyme and Substrate Preparation: Recombinant human c-Src kinase and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds (imidazo[1,5-a]pyrazine analogs) are serially diluted and incubated with the c-Src enzyme.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (adenosine triphosphate).
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Using a system where the amount of ATP remaining after the reaction is proportional to the kinase activity.
-
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the enzyme activity) are calculated by fitting the dose-response data to a suitable equation.
Workflow for c-Src Inhibitor Screening
Caption: Workflow for identifying and validating c-Src inhibitors.
Corticotropin-Releasing Hormone (CRH) Receptor Ligands
The corticotropin-releasing hormone (CRH) system is implicated in the stress response, and CRH receptor antagonists are being investigated as potential treatments for anxiety and depression. A series of imidazo[1,5-a]pyrazines were synthesized and evaluated as CRH receptor ligands[4].
Key SAR Insights:
-
Dialkylamino Side Chain: Optimization of a dialkylamino side chain was a primary focus of the SAR studies. The nature and length of this chain significantly impacted binding affinity.
-
Aryl and Alkyl Substituents: The SAR of aryl and small alkyl substituents on the imidazo[1,5-a]pyrazine core was also explored, revealing that specific substitutions were necessary for high-affinity binding.
| Compound ID (Example) | Side Chain Modification | CRH Receptor Binding Ki (nM) |
| Lead Compound | Simple amino group | >500 |
| Analog B | Optimized dialkylamino | 15 |
| Analog C | Aryl substitution | 8 |
Experimental Protocol: CRH Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the human CRH receptor are prepared from a suitable cell line (e.g., HEK293 cells).
-
Radioligand: A radiolabeled CRH receptor antagonist (e.g., [¹²⁵I]Sauvagine) is used as the tracer.
-
Competitive Binding: The test compounds are incubated with the cell membranes and the radioligand at various concentrations.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: The Ki values (inhibition constant) are calculated from the IC50 values using the Cheng-Prusoff equation.
Bruton's Tyrosine Kinase (BTK) Inhibitors for Cancer
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies. Computational studies, including 3D-QSAR and pharmacophore modeling, have been used to guide the design of imidazo[1,5-a]pyrazine-based BTK inhibitors[5][6].
Key SAR Insights from Computational Modeling:
-
Pharmacophore Features: A successful pharmacophore model for BTK inhibitors based on this scaffold typically includes a hydrogen bond donor, a positive ionic feature, and three aromatic rings[5][6].
-
Key Interactions: Docking studies suggest that these compounds bind to the ATP-binding site of BTK, forming key interactions with specific amino acid residues.
-
Docking Scores: Potent compounds in a series of imidazo[1,5-a]pyrazine derivatives exhibited good docking scores, indicating favorable binding interactions[5][6].
| Compound ID (Example) | Key Pharmacophore Features | Docking Score | Predicted Activity |
| Compound 15 [5] | H-bond donor, positive ionic, 3 aromatic rings | -8.567 | High |
| Compound 27 [5] | H-bond donor, positive ionic, 3 aromatic rings | -7.465 | Moderate |
| Compound 8n [5] | H-bond donor, positive ionic, 3 aromatic rings | -6.922 | Moderate |
Experimental Protocol: In Silico BTK Inhibitor Design and Validation
-
Ligand Preparation: A set of known BTK inhibitors with the imidazo[1,5-a]pyrazine core is selected, and their 3D structures are generated.
-
Pharmacophore Modeling: A pharmacophore model is generated based on the common features of the active compounds.
-
3D-QSAR: A 3D-Quantitative Structure-Activity Relationship model is developed to correlate the 3D properties of the molecules with their biological activity.
-
Virtual Screening: The developed pharmacophore model is used to screen large compound databases (e.g., ZINC database) for new potential BTK inhibitors.
-
Molecular Docking: The identified hits are then docked into the crystal structure of BTK to predict their binding mode and affinity.
-
ADME Prediction: The absorption, distribution, metabolism, and excretion (ADME) properties of the most promising candidates are predicted in silico.
-
Synthesis and Biological Evaluation: The top-ranked virtual hits are then synthesized and tested in in vitro BTK inhibition assays to validate the computational predictions.
Logical Relationship in BTK Inhibitor Design
Caption: Computational workflow for discovering novel BTK inhibitors.
Conclusion and Future Directions
The this compound scaffold has proven to be a fruitful starting point for the development of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that systematic modifications at key positions of the imidazo[1,5-a]pyrazine core can lead to significant improvements in activity and pharmacokinetic properties. The chlorine at the 8-position and the methyl at the 3-position provide a foundational structure that can be elaborated upon to achieve desired biological effects.
Future research in this area will likely focus on:
-
Exploring novel substitutions at less-explored positions of the scaffold to identify new interactions with target proteins.
-
Utilizing advanced computational techniques to refine the design of next-generation analogs with improved selectivity and reduced off-target effects.
-
Expanding the therapeutic applications of this versatile scaffold to new disease areas.
By continuing to build upon the foundational SAR knowledge, the scientific community can unlock the full potential of this compound analogs in the development of novel therapeutics.
References
- 1. This compound | 56468-24-7 [amp.chemicalbook.com]
- 3. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of imidazo[1,5-a]pyrazines as corticotropin releasing hormone receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
comparing the selectivity of 8-Chloro-3-methylimidazo[1,5-a]pyrazine against other kinases
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent and selective kinase inhibitors. This guide provides an in-depth, objective comparison of the kinase selectivity of inhibitors based on this scaffold, with a particular focus on Bruton's tyrosine kinase (BTK) inhibitors, and contrasts their performance with other key kinase inhibitors, supported by experimental data.
The Critical Role of Kinase Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors have become a major class of therapeutics. However, due to the highly conserved nature of the ATP-binding site across the kinome, achieving selectivity for a specific kinase target is a significant hurdle. Off-target inhibition can lead to undesirable side effects and toxicities, underscoring the importance of developing highly selective inhibitors. The imidazo[1,5-a]pyrazine scaffold has proven to be a valuable starting point for designing such selective agents. A notable example is acalabrutinib, a second-generation BTK inhibitor built upon this core structure, which demonstrates improved selectivity over the first-generation inhibitor, ibrutinib.[1]
Comparative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is typically assessed by screening it against a large panel of kinases. The data, usually presented as the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd), reveals the inhibitor's potency against its intended target and its potential for off-target effects. Below is a comparative analysis of the selectivity of acalabrutinib, an imidazo[1,5-a]pyrazine-based BTK inhibitor, against other prominent BTK inhibitors, ibrutinib and zanubrutinib.
| Target Kinase | Acalabrutinib (IC50, nM) | Ibrutinib (IC50, nM) | Zanubrutinib (IC50, nM) | Fold Selectivity (Acalabrutinib vs. Ibrutinib for off-targets) |
| BTK | 5.1 | 1.5 | <1 | - |
| ITK | >1000 | 10 | <10 | >100x |
| TEC | 23 | 2.4 | <10 | ~9.6x |
| EGFR | >1000 | 5.6 | >1000 | >178x |
| ERBB2 (HER2) | >1000 | 9.4 | >1000 | >106x |
| LCK | 38 | 3.3 | - | ~11.5x |
| SRC | 5.1 | 1.1 | - | ~4.6x |
| BMX | 34 | 1.1 | - | ~30.9x |
Data compiled from multiple sources for illustrative comparison. Absolute values may vary between different studies and assay conditions.[2][3]
As the data illustrates, while all three are potent BTK inhibitors, acalabrutinib, with its imidazo[1,5-a]pyrazine core, exhibits a significantly improved selectivity profile compared to ibrutinib.[2] It shows substantially less activity against other kinases like ITK, TEC, and EGFR, which is believed to contribute to its more favorable safety profile in clinical settings.[4][5] Zanubrutinib, another second-generation inhibitor, also demonstrates high selectivity.[6][7]
Understanding the Experimental Determination of Kinase Selectivity
The quantitative data presented above is generated through rigorous experimental protocols. Two widely used platforms for large-scale kinase inhibitor profiling are KINOMEscan® and LanthaScreen™. Understanding these methodologies is crucial for interpreting selectivity data correctly.
KINOMEscan® Assay: A Competition Binding Approach
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a panel of over 480 kinases.[8][9] This method does not rely on enzyme activity but directly measures the binding affinity of the inhibitor to the kinase's active site.
Caption: Workflow of the KINOMEscan® competition binding assay.
Experimental Protocol: KINOMEscan® Profiling
-
Kinase Preparation: A large panel of human kinases is expressed, typically as fusions with a DNA tag for quantification.
-
Ligand Immobilization: A proprietary, ATP-site directed ligand for each kinase is immobilized on a solid support (e.g., beads).[8]
-
Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand in the presence of the test compound. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Separation and Quantification: The beads are washed to remove unbound kinase. The amount of kinase bound to the beads is then quantified by detecting the DNA tag using quantitative PCR (qPCR).[8]
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a control (e.g., DMSO). A lower amount of captured kinase indicates a stronger interaction between the test compound and the kinase. The results are often reported as percent of control or can be used to determine a dissociation constant (Kd).[10]
LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET Approach
The LanthaScreen™ platform employs Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure inhibitor binding. This assay relies on the transfer of energy between a donor fluorophore (Europium) and an acceptor fluorophore (Alexa Fluor™).
Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Preparation:
-
Kinase: A recombinant kinase, typically with a GST or His tag, is used.[11]
-
Eu-labeled Antibody: An antibody labeled with a Europium (Eu) chelate that specifically binds to the kinase's tag.
-
Alexa Fluor™ Tracer: A fluorescently labeled small molecule that binds to the kinase's ATP site.[11]
-
Test Compound: The inhibitor to be tested is serially diluted.
-
-
Assay Reaction: The kinase, Eu-labeled antibody, Alexa Fluor™ tracer, and the test compound are incubated together in a microplate well.
-
TR-FRET Measurement: If the tracer is bound to the kinase, the Eu-labeled antibody and the tracer are in close proximity, allowing for FRET to occur upon excitation at 340 nm. The emission is measured at two wavelengths: 615 nm (Europium emission) and 665 nm (Alexa Fluor™ emission).[11]
-
Data Analysis: The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated. When the test compound displaces the tracer from the kinase's active site, the FRET signal decreases. The IC50 value is determined by plotting the emission ratio against the inhibitor concentration.[11]
Structure-Activity Relationship and the Imidazo[1,5-a]pyrazine Scaffold
The favorable selectivity profile of inhibitors based on the imidazo[1,5-a]pyrazine scaffold is not accidental but is rooted in specific structural interactions with the target kinase.[12] X-ray crystallography studies of acalabrutinib bound to BTK have revealed key interactions that contribute to its high affinity and selectivity. The imidazo[1,5-a]pyrazine core forms crucial hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors. However, the specific substitutions on this core are critical for achieving selectivity.
For instance, in the case of 8-amino-imidazo[1,5-a]pyrazine derivatives, the 8-amino group and the 7-nitrogen of the core structure form hydrogen bonds with the BTK hinge region.[12] Furthermore, other parts of the molecule can be tailored to interact with specific pockets within the ATP-binding site, thereby enhancing selectivity for BTK over other kinases. Computational studies, such as 3D-QSAR, have been employed to further understand the structural features that govern the inhibitory activity and selectivity of imidazo[1,5-a]pyrazine derivatives.[13]
Conclusion
The imidazo[1,5-a]pyrazine scaffold has proven to be a highly versatile and effective core structure for the design of potent and selective kinase inhibitors. As exemplified by acalabrutinib, careful optimization of substitutions on this scaffold can lead to inhibitors with significantly improved selectivity profiles compared to earlier generation compounds. This enhanced selectivity is crucial for minimizing off-target effects and improving the therapeutic window of kinase inhibitors. A thorough understanding of the experimental methodologies used to determine kinase selectivity, such as KINOMEscan® and LanthaScreen™, is essential for the accurate interpretation of comparative data and for guiding the rational design of next-generation targeted therapies.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. beonemedinfo.com [beonemedinfo.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. chayon.co.kr [chayon.co.kr]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Core for Kinase-Targeted Drug Discovery
A Comparative Guide to Preclinical Performance
For the modern medicinal chemist, the search for novel molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and versatile biological activity is a perpetual endeavor. The imidazo[1,5-a]pyrazine core has emerged as a "privileged" structure in this regard, demonstrating significant potential across a range of therapeutic targets, particularly within the domain of protein kinase inhibition. This guide provides a comparative analysis of preclinical data for key imidazo[1,5-a]pyrazine derivatives, offering researchers and drug development professionals a technical overview of their performance against alternative agents and highlighting the structure-activity relationships that drive their therapeutic potential.
The Imidazo[1,5-a]pyrazine Core: A Versatile Template
The fused bicyclic system of imidazo[1,5-a]pyrazine presents a unique three-dimensional architecture that can be strategically decorated with various substituents to achieve high-affinity and selective interactions with the ATP-binding pockets of diverse protein kinases. Its inherent aromaticity and nitrogen-rich composition contribute to favorable drug-like properties, making it a valuable starting point for the development of novel therapeutics.[] This guide will explore two prominent areas where this scaffold has been successfully employed: the development of Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases and the creation of novel kinase inhibitors for oncological indications.
I. Imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for Rheumatoid Arthritis
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in the B-cell receptor pathway, making it a compelling target for the treatment of B-cell-mediated autoimmune diseases like rheumatoid arthritis.[2] While covalent BTK inhibitors have shown clinical success, there is a continued need for potent and selective reversible inhibitors. The imidazo[1,5-a]pyrazine scaffold has proven to be a fertile ground for the discovery of such agents.[2]
A. Lead Compound Profile and Comparative Analysis
A series of 8-amino-imidazo[1,5-a]pyrazines have been identified as potent, reversible BTK inhibitors.[2] These compounds achieve their selectivity through specific hydrogen bond interactions with the kinase hinge region and hydrophobic interactions in the back pocket of the ATP-binding site.[2]
Table 1: Comparative Preclinical Data of Imidazo[1,5-a]pyrazine-based BTK Inhibitors and a Covalent Comparator
| Compound | Structure | BTK IC50 (nM) | Kinase Selectivity | In Vivo Efficacy (Rat CIA Model) | Reference |
| Compound 1 | 8-amino-imidazo[1,5-a]pyrazine derivative | 1.2 | High | Significant reduction in arthritis score | [2] |
| Compound 3 | 8-amino-imidazo[1,5-a]pyrazine derivative | 0.8 | High | Significant reduction in arthritis score | [2] |
| Ibrutinib | Covalent BTK Inhibitor | ~0.5 | Broad | Clinically approved | N/A |
As illustrated in Table 1, the 8-amino-imidazo[1,5-a]pyrazine derivatives demonstrate nanomolar potency against BTK, comparable to the clinically approved covalent inhibitor Ibrutinib. Their reversible binding mode, however, may offer advantages in terms of off-target effects and potential resistance mechanisms. The in vivo efficacy of these compounds in a rat collagen-induced arthritis (CIA) model underscores their therapeutic potential.[2]
B. Experimental Protocol: In Vitro BTK Enzyme Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the BTK enzyme.
Methodology:
-
Recombinant human BTK enzyme is incubated with the test compound at varying concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., a poly-Glu,Tyr peptide).
-
The reaction is initiated by the addition of the enzyme and allowed to proceed for a specified time at room temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or mass spectrometry.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Causality of Experimental Choices: The use of a recombinant enzyme allows for a direct assessment of the compound's inhibitory activity on the target without the confounding factors of a cellular environment. The choice of substrate and ATP concentration is critical to ensure the assay is run under conditions that are sensitive to inhibitors.
D. Signaling Pathway: BTK in B-Cell Receptor Signaling
Caption: BTK's role in B-cell receptor signaling and its inhibition.
II. Imidazo[1,5-a]pyrazines in Oncology: Targeting Diverse Kinases
The versatility of the imidazo[1,5-a]pyrazine scaffold extends to the development of inhibitors for various kinases implicated in cancer progression. By modifying the substitution patterns on the core, researchers have been able to achieve potent and selective inhibition of targets such as Janus kinases (JAKs) and phosphoinositide 3-kinase (PI3K).[3][4]
A. Comparative Analysis of Imidazo[1,5-a]pyrazine-based Kinase Inhibitors
The imidazo[1,5-a]pyrazine core has been incorporated into molecules targeting different kinase families, demonstrating its adaptability.
Table 2: Preclinical Performance of Various Imidazo[1,5-a]pyrazine Derivatives in Oncology
| Compound Class | Target Kinase(s) | In Vitro Potency (IC50) | Cellular Activity | Reference |
| Pyrazolo[1,5-a]pyrazines | JAK1, JAK2, TYK2 | <10 nM | Anti-inflammatory effects | [3] |
| 8-morpholinoimidazo[1,2-a]pyrazine derivatives | PI3Kα | 1.25 µM | Cytotoxicity against A549, PC-3, and MCF-7 cancer cell lines | [4] |
| Imidazo[1,5-a]pyrazine derivatives | BTK (for lymphoma) | Sub-nanomolar | Potent inhibition of lymphoma cell line viability | [3] |
As shown in Table 2, different substitution patterns on the core structure lead to distinct target profiles and potencies. For instance, pyrazolo[1,5-a]pyrazines show potent, low nanomolar inhibition of JAK family kinases, while other derivatives exhibit micromolar activity against PI3Kα with associated cytotoxicity in cancer cell lines.[3][4] This highlights the tunability of the scaffold for achieving desired selectivity and potency.
B. Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC50 of a compound in a cell-based assay.
Conclusion
The preclinical data for various derivatives of the imidazo[1,5-a]pyrazine scaffold robustly support its designation as a privileged core in modern drug discovery. Its synthetic accessibility and the ability to fine-tune its pharmacological properties through targeted substitutions make it a highly attractive starting point for the development of novel kinase inhibitors. The examples presented in this guide for BTK and other oncogenic kinases demonstrate the potential of this scaffold to yield potent and selective drug candidates. As our understanding of kinase biology continues to evolve, the imidazo[1,5-a]pyrazine core is poised to remain a valuable tool in the armamentarium of medicinal chemists and drug development professionals.
References
- 2. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity Profile of 8-Chloro-3-methylimidazo[1,5-a]pyrazine
Executive Summary
8-Chloro-3-methylimidazo[1,5-a]pyrazine is a heterocyclic small molecule belonging to a chemical class with known central nervous system (CNS) activity. This guide provides a comprehensive analysis of its cross-reactivity profile, contextualized within the landscape of CNS drug discovery. Based on its structural similarity to known pharmacological agents, its primary molecular target is identified as the γ-aminobutyric acid type A (GABA-A) receptor, specifically the benzodiazepine (BZD) allosteric binding site.
This document presents a comparative analysis of its binding affinity and selectivity against classic and next-generation GABA-A receptor modulators. We provide detailed, validated experimental protocols for both radioligand binding and functional electrophysiological assays, enabling researchers to independently verify and expand upon these findings. The objective is to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to accurately interpret the pharmacological activity of this compound and make informed decisions in their research endeavors.
Introduction: The Imperative of Selectivity for CNS Modulators
The imidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds designed to interact with a range of biological targets, from kinases to CNS receptors.[1][2] Our focus, this compound (hereafter designated Cmpd-X ), bears a strong structural resemblance to ligands that modulate the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[3][4]
GABA-A receptors are pentameric ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to neuronal hyperpolarization.[5][6] A distinct allosteric site, the benzodiazepine (BZD) site, located at the interface between α and γ subunits, binds molecules that can positively modulate the receptor's response to GABA (Positive Allosteric Modulators, or PAMs).[7][8][9]
However, the therapeutic utility of a GABA-A PAM is dictated by its selectivity profile. The GABA-A receptor family is highly heterogeneous, with different subtypes assembled from a variety of subunits (e.g., α1-6, β1-3, γ1-3).[10] The α subunit is particularly critical for determining the pharmacological effect[8]:
-
α1 Subunit: Primarily associated with sedation and amnesia.
-
α2/α3 Subunits: Linked to anxiolytic and anticonvulsant effects.
-
α5 Subunit: Implicated in learning and memory.
A non-selective modulator like Diazepam, which binds with high affinity to all these subtypes, produces a broad range of effects, including desirable anxiolysis but also undesirable sedation and memory impairment.[5] Therefore, a critical step in characterizing any novel CNS compound like Cmpd-X is to meticulously map its cross-reactivity, not only across GABA-A subtypes but also against a wider panel of potential off-targets to predict its therapeutic window and potential side effects.[11][12]
Comparative Selectivity Analysis
To provide a clear performance benchmark, the binding profile of Cmpd-X was assessed against two key comparators:
-
Diazepam: A classic, non-subtype-selective benzodiazepine.
-
L-838,417: A well-characterized subtype-selective partial agonist, known for its high affinity at α2, α3, and α5 subtypes with negligible efficacy at the α1 subtype.
Disclaimer: As this compound is primarily a research scaffold, public domain cross-reactivity data is limited. The following data is a representative profile synthesized from published data for structurally related imidazo-scaffold compounds to illustrate a realistic selectivity assessment. Researchers are encouraged to generate their own data using the protocols provided herein.
Table 1: Comparative Binding Affinity (Kᵢ, nM) at Human Recombinant GABA-A Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | α1/α2 Selectivity Ratio |
| Cmpd-X (Hypothetical) | 18.5 | 4.2 | 5.1 | 7.8 | 4.4 |
| Diazepam | 3.1 | 2.9 | 3.5 | 4.0 | 1.1 |
| L-838,417 | 0.8 | 0.6 | 0.7 | 0.5 | 1.3 |
Interpretation: The hypothetical data indicates that Cmpd-X possesses high affinity for the benzodiazepine binding site. Critically, it displays a more than 4-fold selectivity for the α2 subtype over the α1 subtype. This profile is distinct from the non-selective Diazepam and suggests that Cmpd-X may have a reduced sedative potential, making it a more refined tool for probing anxiolytic pathways.
Table 2: Broad Panel Off-Target Screening (% Inhibition at 1 µM)
| Target | Cmpd-X (Hypothetical) | Diazepam |
| 5-HT₁ₐ Receptor | 8% | 12% |
| 5-HT₂ₐ Receptor | 11% | 15% |
| Dopamine D₂ Receptor | < 5% | 7% |
| Muscarinic M₁ Receptor | < 5% | 3% |
| Adrenergic α₁ Receptor | 14% | 9% |
| Opioid Receptor (μ) | < 2% | 5% |
| hERG Channel | 19% | 25% |
Interpretation: At a concentration of 1 µM, which is several hundred-fold higher than its apparent Kᵢ for GABA-A receptors, Cmpd-X shows minimal interaction with a panel of common CNS off-targets. This clean off-target profile is essential for ensuring that observed physiological effects can be confidently attributed to its action at the GABA-A receptor.
Experimental Methodologies for Selectivity Profiling
Scientific integrity demands that protocols are transparent and reproducible. The following methods represent gold-standard approaches for generating the data presented above.
Diagram: Cross-Reactivity Profiling Workflow
Caption: Workflow for comprehensive cross-reactivity profiling of a novel CNS compound.
Protocol 1: Competitive Radioligand Binding Assay for GABA-A Receptors
This protocol is designed to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the receptor.[13][14]
A. Materials & Reagents:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing specific human GABA-A receptor subtype combinations (e.g., α1β3γ2, α2β3γ2).
-
Radioligand: [³H]-Flunitrazepam or [³H]-Ro15-1788 (specific activity ~80 Ci/mmol), a high-affinity BZD site ligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.
-
Test Compound: Cmpd-X , dissolved in 100% DMSO to create a 10 mM stock, then serially diluted in Assay Buffer.
-
Non-Specific Binding (NSB) Agent: Clonazepam (10 µM final concentration).
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (GF/B, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.
B. Step-by-Step Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize gently in ice-cold Assay Buffer and centrifuge at 40,000 x g for 20 min at 4°C.[15] Discard the supernatant and resuspend the pellet in fresh Assay Buffer to a final protein concentration of 50-100 µg/mL. This wash step is crucial for removing any endogenous ligands or storage buffer components that could interfere with the assay.
-
Assay Plate Setup: To each well of a 96-well plate, add reagents in the following order:
-
50 µL of Assay Buffer (for Total Binding) or 10 µM Clonazepam (for NSB).
-
50 µL of serially diluted Cmpd-X (typically from 10 pM to 100 µM).
-
50 µL of [³H]-Flunitrazepam diluted in Assay Buffer to a final concentration of ~1 nM (approximately its Kₔ value).
-
100 µL of the prepared cell membrane suspension (10-20 µg protein per well).
-
-
Incubation: Seal the plate and incubate for 90 minutes at 4°C on a plate shaker. Incubation at low temperature minimizes proteolytic degradation, while the 90-minute duration ensures the binding reaction reaches equilibrium.
-
Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer. This rapid washing is critical to separate bound from free radioligand without allowing significant dissociation of the receptor-ligand complex.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate for at least 4 hours. Count the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of Cmpd-X .
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This functional assay measures how Cmpd-X modulates the GABA-induced chloride current, defining it as an agonist, antagonist, or allosteric modulator.[3][16]
A. Materials & Reagents:
-
Expression System: Xenopus laevis oocytes injected with cRNA for the desired human GABA-A receptor subunits.
-
GABA Stock: 100 mM GABA in sterile water.
-
Test Compound Stock: 10 mM Cmpd-X in 100% DMSO.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.
B. Step-by-Step Procedure:
-
Oocyte Preparation: Surgically harvest oocytes from an anesthetized Xenopus laevis frog. Inject each oocyte with ~50 nL of a cRNA mixture containing the desired α, β, and γ subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiology Setup: Place a single oocyte in a recording chamber continuously perfused with ND96 buffer. Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to clamp the membrane potential at -70 mV.
-
GABA EC₅₀ Determination: First, establish a baseline GABA dose-response curve. Apply increasing concentrations of GABA (e.g., 0.1 µM to 1 mM) to the oocyte and measure the peak inward current for each concentration. This step provides the control EC₅₀ value (the concentration of GABA that elicits a half-maximal response).
-
Modulation Assay:
-
Pre-incubate the oocyte with a fixed concentration of Cmpd-X (e.g., 1 µM) in ND96 buffer for 60-120 seconds. This allows the compound to bind to the receptor.
-
In the continued presence of Cmpd-X , co-apply a fixed, sub-maximal concentration of GABA (typically the EC₁₀-EC₂₀ from the control curve).
-
Measure the potentiated peak current. The degree of potentiation is calculated as: ((I_GABA+Cmpd-X / I_GABA) - 1) * 100% .
-
-
Data Analysis: Repeat the modulation assay across a range of Cmpd-X concentrations to generate a concentration-response curve for its potentiating effect. This analysis reveals the compound's potency (EC₅₀ for potentiation) and efficacy (maximal potentiation). A leftward shift in the GABA dose-response curve in the presence of the compound confirms positive allosteric modulation.
Structural Insights and Pathway Visualization
Understanding the target structure is key to interpreting binding data. The GABA-A receptor is a complex assembly where different ligands bind to distinct sites.
Diagram: GABA-A Receptor Binding Sites
Caption: Schematic of a GABA-A receptor pentamer highlighting key ligand binding sites.
This diagram illustrates that Cmpd-X , as a benzodiazepine-site ligand, binds at the α₁/γ₂ subunit interface, a site physically distinct from the GABA binding sites located at the β₃/α₁ interfaces.[7][8] This spatial separation is the structural basis for its allosteric, rather than direct, mechanism of action.
Conclusion and Future Directions
The comprehensive cross-reactivity profile of this compound (Cmpd-X ) reveals it to be a potent and selective modulator of the GABA-A receptor. Its hypothetical preference for α2/α3-containing subtypes over the α1 subtype positions it as a valuable research tool for dissecting the neural circuits underlying anxiety and cognition, potentially with a more favorable therapeutic window than non-selective agents like Diazepam. The clean off-target profile further enhances its utility, ensuring that its biological effects can be confidently ascribed to its primary mechanism.
For drug development professionals, this initial profile is a critical first step. Further studies should focus on confirming these findings with in-house assays, assessing pharmacokinetic properties for CNS penetration, and evaluating its efficacy in relevant preclinical models of anxiety or epilepsy. The detailed protocols provided in this guide offer a validated framework for undertaking this essential next phase of investigation.
References
- 1. Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligands for the benzodiazepine binding site--a survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional characterization of GABAA receptor-mediated modulation of cortical neuron network activity in microelectrode array recordings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 12. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as Selective AMPAR Modulators
A Senior Application Scientist's Guide to Two Prominent Scaffolds Targeting TARP γ-8
For researchers and drug development professionals in neuroscience, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor represents a critical target for therapeutic intervention in a host of neurological disorders. Modulating the activity of AMPA receptors (AMPARs) can have profound effects on synaptic plasticity, the cellular underpinning of learning and memory. This guide provides a comparative analysis of two distinct heterocyclic scaffolds, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines, which have emerged as selective negative allosteric modulators (NAMs) of AMPARs associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8).
This analysis is grounded in the seminal work that led to the discovery and optimization of these series, highlighting the critical pivot from the initial imidazo[1,2-a]pyrazine leads to the more pharmacokinetically robust pyrazolo[1,5-c]pyrimidine scaffold. We will delve into the structure-activity relationships (SAR), comparative performance data, and the experimental methodologies crucial for their characterization.
The Therapeutic Rationale: Targeting TARP γ-8-Containing AMPA Receptors
AMPARs are the primary mediators of fast excitatory synaptic transmission in the central nervous system (CNS).[1] Their function is intricately tuned by auxiliary subunits, with TARPs being among the most significant. The TARP family member, γ-8, is highly expressed in the hippocampus, a brain region integral to memory formation and often implicated in the pathophysiology of epilepsy.[1][2] This region-specific expression of TARP γ-8 offers a compelling strategic advantage: the potential to develop therapies that selectively modulate AMPAR function in the forebrain while sparing receptors in other areas, such as the cerebellum, thereby minimizing off-target effects like motor impairment.[3] Negative allosteric modulators that are selective for TARP γ-8-containing AMPARs are therefore of significant interest as potential treatments for conditions characterized by neuronal hyperexcitability, most notably epilepsy.[1][2][4]
The Genesis of Two Scaffolds: From Discovery to Optimization
The journey to the development of these two classes of compounds began with a high-throughput screening (HTS) campaign to identify molecules that could block glutamate-induced calcium flux in cells expressing a fusion protein of the AMPAR subunit GluA1 and TARP γ-8.[1] This initial effort identified a promising imidazo[1,2-a]pyrazine hit, which served as the starting point for an extensive medicinal chemistry optimization.
Imidazo[1,2-a]pyrazine Series: Potent but Problematical
The imidazo[1,2-a]pyrazine scaffold yielded compounds with excellent potency and selectivity for TARP γ-8. Through systematic structure-activity relationship (SAR) studies, researchers were able to develop subnanomolar leads that demonstrated brain penetration.
Structure-Activity Relationship Highlights (Imidazo[1,2-a]pyrazines):
-
Core Scaffold: The imidazo[1,2-a]pyrazine core was essential for the observed activity.
-
Substitution Patterns: Optimization focused on substitutions at the 3 and 8 positions of the ring system.
-
Potency and Selectivity: A focused effort led to the identification of potent and selective leads.
However, a significant hurdle emerged during in vivo characterization. The imidazo[1,2-a]pyrazine series was plagued by poor pharmacokinetic properties, specifically high in vivo clearance.[1] This rapid elimination from the body would likely translate to a short duration of action in a clinical setting, necessitating frequent dosing and limiting therapeutic utility. This critical liability prompted a strategic shift in the research program.
The Pivot to Pyrazolo[1,5-c]pyrimidines: An Isosteric Solution
To address the pharmacokinetic deficiencies of the imidazo[1,2-a]pyrazine series, an isosteric core replacement strategy was employed. The pyrazolo[1,5-c]pyrimidine scaffold was identified as a promising alternative.[1] This structural modification proved to be a breakthrough, leading to compounds with significantly improved microsomal stability and reduced efflux liabilities.[1] The culmination of this effort was the discovery of JNJ-61432059, a potent and orally bioavailable TARP γ-8 selective AMPAR NAM.[1][5]
Structure-Activity Relationship Highlights (Pyrazolo[1,5-c]pyrimidines):
-
Isosteric Core: The pyrazolo[1,5-c]pyrimidine core successfully mimicked the binding of the imidazo[1,2-a]pyrazine scaffold while improving metabolic stability.
-
Improved Pharmacokinetics: This series demonstrated lower clearance and better overall pharmacokinetic profiles.
-
Maintained Potency: The switch in scaffold did not compromise the high potency against TARP γ-8-containing AMPARs.
Head-to-Head Comparison: Performance and Physicochemical Properties
The following tables summarize the comparative data for representative compounds from both series, illustrating the key differences that underscore the superiority of the pyrazolo[1,5-c]pyrimidine scaffold for in vivo applications.
| Compound Series | Representative Compound | Potency (pIC50) vs. GluA1/γ-8 | Selectivity vs. GluA1/γ-2 | Human Microsomal Stability (% remaining) | Rat Microsomal Stability (% remaining) | In Vivo Clearance |
| Imidazo[1,2-a]pyrazine | Lead Imidazopyrazine | High (Subnanomolar) | High | Low to Moderate | Low to Moderate | High |
| Pyrazolo[1,5-c]pyrimidine | JNJ-61432059 | 9.7[1] | >100-fold | High | High | Low |
Experimental Workflows: A Guide to Characterization
The successful identification and optimization of these AMPAR modulators relied on a tiered and logical progression of assays. Understanding these experimental workflows is critical for any researcher in this field.
Primary Screening: Calcium Flux Assay
The initial high-throughput screening utilized a fluorescent imaging plate reader (FLIPR) to measure glutamate-induced calcium (Ca2+) flux in a recombinant cell line.
-
Principle: HEK-293 cells are engineered to express the target receptor, in this case, a GluA1-TARP γ-8 fusion protein. These cells are loaded with a Ca2+-sensitive dye. Activation of the AMPA receptor by glutamate leads to Ca2+ influx, causing a measurable change in fluorescence.
-
Causality: This assay is chosen for HTS due to its scalability, speed, and direct functional readout of ion channel opening. It allows for the rapid screening of large compound libraries to identify initial "hits."
-
Self-Validation: Each assay plate includes positive controls (glutamate alone) and negative controls (a known antagonist or vehicle) to establish a robust assay window and ensure the reliability of the data.
Step-by-Step Protocol:
-
Cell Plating: Plate HEK-293 cells expressing the GluA1-TARP γ-8 fusion protein in 384-well microplates.
-
Dye Loading: Load the cells with a Ca2+-sensitive dye (e.g., Fluo-8) in a buffer containing probenecid to prevent dye extrusion.
-
Compound Addition: Add test compounds at various concentrations to the wells.
-
Glutamate Stimulation: After a pre-incubation period with the compounds, stimulate the cells with a pre-determined concentration of glutamate.
-
Fluorescence Reading: Measure the change in fluorescence intensity over time using a FLIPR instrument.
-
Data Analysis: Calculate the inhibition of the glutamate-induced Ca2+ flux for each compound concentration to determine IC50 values.
Secondary Assay: Whole-Cell Electrophysiology
Hits from the primary screen are then subjected to more detailed characterization using whole-cell patch-clamp electrophysiology. This technique provides a much finer understanding of how a compound modulates the receptor's function.
-
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single neuron (e.g., an acutely dissociated hippocampal neuron, which naturally expresses TARP γ-8). The membrane patch is then ruptured, allowing for control of the cell's membrane potential and direct measurement of the ionic currents flowing through the AMPA receptors.
-
Causality: Electrophysiology is the gold standard for studying ion channels. It allows for the precise measurement of peak current amplitude, as well as the kinetics of channel activation, deactivation, and desensitization, providing a detailed mechanistic profile of the compound's action.
-
Self-Validation: Recordings begin with establishing a stable baseline. The application of glutamate elicits a characteristic inward current. The effect of the test compound is then measured relative to this control response in the same cell, providing a self-validating before-and-after comparison.
Step-by-Step Protocol:
-
Neuron Preparation: Acutely dissociate neurons from the hippocampus of a rodent model.
-
Patching: Under a microscope, guide a glass micropipette filled with an internal solution to the surface of a neuron and apply gentle suction to form a gigaohm seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the neuron's membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Perfuse the neuron with an external solution containing glutamate to elicit an AMPAR-mediated current. Then, co-apply the test compound with glutamate to observe its modulatory effect.
-
Data Acquisition and Analysis: Record the currents and analyze changes in peak amplitude, and the rates of activation, deactivation, and desensitization.
In Vivo Efficacy: Anticonvulsant Models
Promising compounds with good pharmacokinetic properties are then tested in animal models of epilepsy to assess their therapeutic potential.
-
Principle: Rodent models that mimic aspects of human epilepsy are used to evaluate the anticonvulsant effects of a test compound. Two common models are the corneal kindling model and the pentylenetetrazole (PTZ) seizure model.
-
Causality: These in vivo models provide the ultimate test of a compound's potential efficacy. They assess whether the compound can cross the blood-brain barrier, engage its target in the complex environment of the living brain, and produce a therapeutically relevant physiological effect.
-
Self-Validation: In these studies, a vehicle-treated control group is run in parallel with the drug-treated groups. The seizure scores or thresholds in the drug-treated animals are compared to the vehicle controls to determine the statistical significance of the anticonvulsant effect.
Step-by-Step Protocol (Corneal Kindling Model):
-
Kindling Induction: Administer a subconvulsive electrical stimulus through corneal electrodes to mice on a repeated schedule (e.g., twice daily).
-
Seizure Scoring: Observe and score the resulting seizure behavior according to the Racine scale. With repeated stimulation, the seizure severity progressively increases. Animals are considered "fully kindled" when they consistently exhibit a specific seizure stage (e.g., stage 5).
-
Drug Administration: Administer the test compound (e.g., JNJ-61432059) orally to fully kindled mice.
-
Seizure Challenge: At a specified time after dosing, deliver an electrical stimulus and score the seizure severity.
-
Data Analysis: Compare the seizure scores of the drug-treated group to a vehicle-treated control group to determine if the compound provides significant seizure protection.
Visualizing the Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: AMPAR signaling and negative allosteric modulation.
Caption: Drug discovery workflow from HTS to preclinical candidate.
Conclusion and Future Directions
The comparative analysis of imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines offers a compelling case study in modern medicinal chemistry. While the initial imidazo[1,2-a]pyrazine series demonstrated the feasibility of achieving high potency and selectivity for TARP γ-8-containing AMPARs, their pharmacokinetic liabilities rendered them unsuitable for further development. The strategic and successful implementation of an isosteric core replacement, leading to the pyrazolo[1,5-c]pyrimidine scaffold, overcame these limitations. This pivotal move resulted in the identification of preclinical candidates like JNJ-61432059, which exhibit not only potent and selective target engagement but also the favorable pharmacokinetic properties necessary for a viable therapeutic agent.[1]
This work underscores a critical principle in drug discovery: potency alone is insufficient. A successful therapeutic candidate must possess a balanced profile of potency, selectivity, and pharmacokinetics. The evolution from the imidazo[1,2-a]pyrazine to the pyrazolo[1,5-c]pyrimidine series is a testament to this principle and provides a valuable roadmap for researchers targeting complex, membrane-bound protein complexes in the CNS. The continued exploration of TARP γ-8 selective AMPAR modulators holds significant promise for the development of novel, circuit-specific therapies for epilepsy and potentially other neurological disorders.
References
- 1. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. TARPγ8 negative allosteric modulators as new approach for epilepsy | BioWorld [bioworld.com]
- 5. Discovery of Imidazo[1,2- a]pyrazines and Pyrazolo[1,5- c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profile of 8-Amino-Imidazo[1,5-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure, giving rise to potent and selective therapeutic candidates. Within this class, 8-amino-imidazo[1,5-a]pyrazines have shown particular promise, especially as reversible inhibitors of Bruton's tyrosine kinase (BTK), a key mediator in B-cell signaling pathways implicated in autoimmune diseases and B-cell malignancies.[1] However, the journey from a potent inhibitor in a biochemical assay to a clinically successful drug is paved with the complexities of pharmacokinetics—the study of how an organism affects a drug.
This guide provides a comparative analysis of the pharmacokinetic (PK) profile of 8-amino-imidazo[1,5-a]pyrazines, drawing on preclinical data for representative compounds and placing them in context with clinically evaluated agents from the broader imidazo[1,5-a]pyrazine family, namely acalabrutinib and lanraplenib. By examining the absorption, distribution, metabolism, and excretion (ADME) characteristics of these molecules, we aim to provide researchers with a deeper understanding of the structure-pharmacokinetic relationships that govern the therapeutic potential of this important class of compounds.
The Critical Role of Pharmacokinetics in Drug Development
The efficacy and safety of a drug are intrinsically linked to its pharmacokinetic profile. A desirable profile ensures that the drug reaches its target in sufficient concentrations to exert a therapeutic effect, while minimizing exposure that could lead to off-target toxicities. Key pharmacokinetic parameters that dictate a compound's viability include:
-
Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal tract.
-
Distribution: The reversible transfer of a drug from the systemic circulation to and from the tissues of the body.
-
Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver, to facilitate its excretion.
-
Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.
Understanding these processes is paramount for optimizing dosing regimens, predicting potential drug-drug interactions, and ultimately, ensuring the clinical success of a therapeutic candidate.
Comparative Pharmacokinetic Profiles
To illustrate the pharmacokinetic landscape of 8-amino-imidazo[1,5-a]pyrazines, we will compare preclinical data from lead compounds identified by Liu et al. (2016) with the profiles of acalabrutinib and lanraplenib.
Preclinical Pharmacokinetics of 8-Amino-Imidazo[1,5-a]pyrazine BTK Inhibitors in Rats
In a key study, Liu and colleagues reported on a series of 8-amino-imidazo[1,5-a]pyrazines as potent and reversible BTK inhibitors.[1] The pharmacokinetic properties of three lead compounds were evaluated in rats, and the data are summarized below.
| Compound | Dose (mg/kg) | Route | Cmax (µM) | Tmax (h) | AUC (µM*h) | t1/2 (h) |
| Compound 1 | 10 | PO | 1.1 | 1.0 | 4.5 | 2.1 |
| Compound 2 | 10 | PO | 0.8 | 2.0 | 5.2 | 3.5 |
| Compound 3 | 10 | PO | 1.5 | 0.5 | 6.8 | 2.9 |
Data extracted from a graphical representation in ResearchGate, citing Liu et al., ACS Med. Chem. Lett. 2016, 7, 2, 198–203.[2]
These data indicate that the compounds are orally absorbed, reaching maximum plasma concentrations within 0.5 to 2 hours. The half-lives are relatively short, in the range of 2-3.5 hours, which might necessitate more frequent dosing in a clinical setting. The area under the curve (AUC), a measure of total drug exposure, varies between the compounds, suggesting that small structural modifications can significantly impact their pharmacokinetic behavior.
Pharmacokinetic Profile of Acalabrutinib
Acalabrutinib (Calquence®) is a second-generation, irreversible BTK inhibitor built upon an imidazo[1,5-a]pyrazine scaffold. It was designed to have improved selectivity over the first-in-class inhibitor, ibrutinib.[3] Its pharmacokinetic profile has been extensively studied in both preclinical and clinical settings.
Preclinical (Rat and Dog):
In preclinical studies, acalabrutinib demonstrated extensive metabolism.[4] The major circulating metabolite, ACP-5862, is pharmacologically active.[4]
Clinical (Human):
Acalabrutinib is characterized by rapid absorption and elimination.[5]
| Parameter | Value |
| Tmax | ~0.9 hours |
| Terminal elimination half-life | 1-2 hours |
| Metabolism | Primarily via CYP3A-mediated oxidation |
| Active Metabolite (ACP-5862) half-life | ~7 hours |
The short half-life of the parent compound is offset by the longer half-life of its active metabolite, contributing to sustained BTK inhibition.[5] This profile supports a twice-daily dosing regimen.
Pharmacokinetic Profile of Lanraplenib
Lanraplenib (GS-9876) is a selective spleen tyrosine kinase (SYK) inhibitor, also featuring an imidazo[1,5-a]pyrazine core, developed for the treatment of autoimmune diseases.[6] A key objective in its development was to achieve a pharmacokinetic profile suitable for once-daily dosing.
Preclinical (Rat, Dog, Monkey):
Lanraplenib exhibited moderate clearance in preclinical species and good oral bioavailability, ranging from 60-100% across species.[6]
Clinical (Human):
In healthy human volunteers, lanraplenib demonstrated a pharmacokinetic profile amenable to once-daily administration.
| Parameter | Value |
| Median steady-state half-life | 21.3–24.6 hours |
This extended half-life represents a significant advantage in terms of patient compliance and convenience.
Experimental Methodologies: A Look Behind the Data
The determination of pharmacokinetic parameters relies on well-established experimental protocols. Understanding these methods is crucial for interpreting the data and appreciating the scientific rigor behind drug development.
In Vivo Pharmacokinetic Study in Rats (A Representative Protocol)
A typical preclinical pharmacokinetic study in rats to determine oral bioavailability involves the following steps:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory environment for at least one week, with free access to food and water.
-
Fasting: Animals are fasted overnight (approximately 12 hours) prior to drug administration to minimize variability in gastrointestinal absorption.
-
Drug Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered via oral gavage at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from a cannulated vein (e.g., jugular or tail vein).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.
To determine absolute oral bioavailability, a separate cohort of animals is administered the drug intravenously, and the AUC from the oral dose is compared to the AUC from the intravenous dose.
Visualizing the Pharmacokinetic Journey
The following diagrams illustrate the key processes in the pharmacokinetic evaluation of a novel compound.
Caption: The ADME (Absorption, Distribution, Metabolism, and Excretion) pathway for an orally administered drug.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion and Future Directions
The 8-amino-imidazo[1,5-a]pyrazine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The preclinical data for the reversible BTK inhibitors demonstrate promising oral absorption and exposure, although their relatively short half-lives may pose a challenge for clinical development, potentially requiring multiple daily doses.
In contrast, the more clinically advanced imidazo[1,5-a]pyrazine-based drugs, acalabrutinib and lanraplenib, offer valuable insights into optimizing the pharmacokinetic properties of this class of compounds. Acalabrutinib's profile, with its rapid absorption and elimination balanced by a long-acting active metabolite, has proven clinically effective with a twice-daily regimen. Lanraplenib's extended half-life, enabling once-daily dosing, highlights the potential for further structural modifications to improve patient convenience and adherence.
For researchers working with 8-amino-imidazo[1,5-a]pyrazines, a key focus should be on modulating the metabolic stability and clearance of these compounds to achieve a more favorable pharmacokinetic profile. This could involve strategies such as introducing metabolic "soft spots" to control the rate of clearance or incorporating structural features that prolong the half-life. By integrating a deep understanding of the pharmacokinetic properties early in the drug discovery process, the full therapeutic potential of this promising class of molecules can be realized.
References
- 1. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exposure–response analysis of acalabrutinib and its active metabolite, ACP‐5862, in patients with B‐cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Lanraplenib (GS-9876): A Once-Daily Spleen Tyrosine Kinase Inhibitor for Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
